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Core Science & Biosynthesis

Foundational

O-propanoyl-D-carnitine chemical structure and molecular properties

O-Propanoyl-D-Carnitine: Structural Dynamics, Inhibitory Kinetics, and Analytical Methodologies As a Senior Application Scientist, I approach the characterization of O-propanoyl-D-carnitine (propionyl-D-carnitine) not me...

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Author: BenchChem Technical Support Team. Date: April 2026

O-Propanoyl-D-Carnitine: Structural Dynamics, Inhibitory Kinetics, and Analytical Methodologies

As a Senior Application Scientist, I approach the characterization of O-propanoyl-D-carnitine (propionyl-D-carnitine) not merely as a chemical cataloging exercise, but as a critical evaluation of how stereochemistry dictates metabolic fate. While the L-enantiomer of propionylcarnitine is biologically essential for the mitochondrial transport of short-chain fatty acids, the D-enantiomer serves a dual role in modern biochemical research: it acts as a potent competitive inhibitor in specific enzymatic pathways and represents a critical analytical target for enantiomeric purity assays in pharmaceutical development[1][2].

This whitepaper synthesizes the molecular properties, mechanistic biology, and self-validating analytical protocols required to accurately study and quantify O-propanoyl-D-carnitine.

Chemical Structure and Molecular Properties

O-propanoyl-D-carnitine is an O-acyl-D-carnitine where the acyl group is propanoyl[3]. The stereocenter at the C3 position is the defining feature of this molecule. The (3S) configuration creates steric hindrance and improper hydrogen-bonding alignment within the catalytic pockets of mammalian carnitine acyltransferases, rendering it biologically inactive as a transport substrate[1][4].

To facilitate rapid reference and cross-study comparison, the quantitative molecular properties of O-propanoyl-D-carnitine are summarized in the table below.

PropertyValueReference
IUPAC Name (3S)-3-propanoyloxy-4-(trimethylazaniumyl)butanoate[1]
Chemical Formula C10H19NO4[1]
Molecular Weight 217.26 g/mol [1]
Stereochemistry (3S) / D-isomer[1]
XLogP3-AA 0.9[5]
SMILES CCC(=O)OC(C)C[1]
ChEBI ID CHEBI:53211[3]

Mechanistic Insights: Competitive Inhibition in Parasitology

Because O-propanoyl-D-carnitine shares the exact charge distribution and molecular footprint of its L-counterpart, it functions as a classic competitive inhibitor. When introduced into biological systems, it binds to carnitine-dependent enzymes without undergoing the subsequent transesterification required for acyl-CoA transport[4].

This inhibitory mechanism has been actively exploited in parasitology. In African trypanosomiasis models (e.g., Trypanosoma brucei rhodesiense), L-carnitine is vital for glycolysis-based energy production[2]. High oral dosages of propionyl-D-carnitine have been shown to induce approximately 50% parasite growth inhibition in a reversible, competitive fashion[2][6]. The causality here is straightforward: the D-enantiomer outcompetes L-carnitine at the receptor level, interfering with pyruvate kinase activity and subsequently starving the parasite of ATP[2][6]. Notably, because mammalian cells have alternative energy pathways and different enzyme affinities, the D-enantiomer exhibits a distinct lack of toxicity in host animals, making it a highly targeted metabolic disruptor[2].

InhibitionPathway L_Car Propionyl-L-Carnitine (Active Substrate) Enzyme Target Enzyme (e.g., Pyruvate Kinase) L_Car->Enzyme Natural Binding D_Car O-Propanoyl-D-Carnitine (Inhibitor) D_Car->Enzyme Competitive Binding ATP ATP Production & Parasite Survival Enzyme->ATP Catalysis Inhibition Metabolic Arrest (Growth Inhibition) Enzyme->Inhibition Pathway Blockade

Competitive inhibition dynamics of O-propanoyl-D-carnitine on metabolic pathways.

Analytical Workflows: Enantiomeric Separation and Quantification

In pharmaceutical manufacturing, D-carnitine derivatives often emerge as synthetic impurities. Because D- and L-enantiomers possess identical mass-to-charge (m/z) ratios and MS/MS fragmentation patterns, standard reversed-phase liquid chromatography (RP-LC) cannot resolve them.

To ensure scientific integrity, I have designed the following self-validating Chiral LC-MS/MS protocol. Every step is engineered with a specific causal rationale to eliminate false positives and correct for matrix effects.

Protocol: Chiral LC-MS/MS Profiling of Propionylcarnitine Isomers

Step 1: Sample Preparation and Internal Standard Spiking

  • Action: Aliquot 50 µL of biological matrix (plasma/tissue homogenate) and spike with 10 µL of isotopically labeled internal standard (d3-propionyl-L-carnitine).

  • Causality: Carnitines are highly polar zwitterions that do not partition into organic solvents. We utilize a methanol-based protein precipitation (1:4 v/v) rather than liquid-liquid extraction to ensure >90% recovery.

  • Self-Validation Check: The d3-ISTD acts as the system's internal logic gate. If the absolute peak area of the ISTD drops by >20% between consecutive runs, the system automatically flags the sample for ion suppression, preventing artificially low concentration reporting.

Step 2: Chiral Chromatographic Separation

  • Action: Inject 5 µL of the supernatant onto a teicoplanin-based Chiral Stationary Phase (CSP) column (e.g., Astec Chirobiotic T). Mobile phase: 100% Methanol with 0.1% Ammonium Acetate.

  • Causality: The macrocyclic glycopeptide structure of teicoplanin provides multiple chiral recognition mechanisms (hydrogen bonding, pi-pi interactions, and steric inclusion cavities). This specific environment forces the (3S) D-enantiomer to elute at a different retention time than the (3R) L-enantiomer without requiring cumbersome pre-column derivatization.

Step 3: Electrospray Ionization (ESI) and MS/MS Detection

  • Action: Operate the mass spectrometer in ESI positive mode. Monitor the Multiple Reaction Monitoring (MRM) transition of m/z 218.1 → 85.1.

  • Causality: The precursor ion [M+H]+ at 218.1 undergoes collision-induced dissociation. The product ion at m/z 85.1 represents the specific loss of trimethylamine and propionic acid, providing a highly specific structural fingerprint for propionylcarnitine[7][8].

Step 4: System Suitability and Data Acceptance

  • Action: Calculate the chromatographic resolution ( Rs​ ) between the D and L peaks. The run is only validated if Rs​>1.5 (baseline resolution).

AnalyticalWorkflow Prep Sample Prep: MeOH Precipitation (Spike with d3-ISTD) ChiralLC Chiral LC Separation (Teicoplanin CSP) Prep->ChiralLC ESI ESI(+) Ionization (Avoid Matrix Suppression) ChiralLC->ESI MSMS MRM Detection (m/z 218.1 -> 85.1) ESI->MSMS Data Data Analysis & Enantiomeric Excess (%) MSMS->Data

Self-validating LC-MS/MS workflow for the enantiomeric resolution of carnitine isomers.

Conclusion

O-propanoyl-D-carnitine is far more than a mere synthetic byproduct. Its unique (3S) stereochemistry transforms it into a highly specific competitive inhibitor capable of disrupting parasitic energy metabolism without inducing host toxicity[2][6]. By employing self-validating chiral chromatography and mass spectrometry, researchers can accurately isolate its effects, ensuring that experimental data remains robust, reproducible, and analytically sound.

References

  • O-propanoyl-D-carnitine | CID 12879828 - PubChem Source: National Center for Biotechnology Information (nih.gov) URL:[Link]

  • CHEBI:53211 - O-propanoyl-D-carnitine Source: Chemical Entities of Biological Interest (ebi.ac.uk) URL:[Link]

  • Activity of D-carnitine and its derivatives on Trypanosoma infections in rats and mice Source: Parasite Journal (parasite-journal.org) URL:[Link]

  • The Carnitine System Source: National Academic Digital Library of Ethiopia URL: [Link]

  • Early Biological Modulations Resulting from Venlafaxine Exposure Determined by a Metabolomic Approach Source: MDPI (mdpi.com) URL:[Link]

Sources

Exploratory

In-Depth Technical Guide: Metabolic Pathway Interference by O-propanoyl-D-carnitine

Introduction Carnitine is a vital quaternary ammonium compound essential for energy metabolism across most mammalian species.[1] Its primary, and most well-understood, role is to facilitate the transport of long-chain fa...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Carnitine is a vital quaternary ammonium compound essential for energy metabolism across most mammalian species.[1] Its primary, and most well-understood, role is to facilitate the transport of long-chain fatty acids from the cytosol into the mitochondrial matrix for β-oxidation, a cornerstone of cellular energy production.[1][2] This process is mediated by a series of enzymes collectively known as the carnitine shuttle. Carnitine exists as two stereoisomers: L-carnitine and D-carnitine. While L-carnitine is the biologically active enantiomer synthesized endogenously and obtained from dietary sources, D-carnitine is not.[1] In fact, D-carnitine can be toxic because it competitively inhibits the functions of its L-isomer.[1]

This guide provides a detailed technical examination of the metabolic interference caused by O-propanoyl-D-carnitine, a synthetic derivative of the D-isomer. We will explore the core mechanisms of this interference, its downstream consequences on cellular metabolism, and present robust methodologies for its investigation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and analyze the metabolic toxicity associated with D-carnitine and its analogs.

The Carnitine Shuttle: A Primer on L-Carnitine's Essential Role

To comprehend the disruptive effects of O-propanoyl-D-carnitine, one must first appreciate the elegant efficiency of the L-carnitine-dependent fatty acid transport system. Tissues with high energy demands, such as skeletal and cardiac muscle, are particularly reliant on this pathway.[1]

The shuttle mechanism involves three key enzymatic steps:

  • Carnitine Palmitoyltransferase 1 (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the transfer of a long-chain fatty acyl group from coenzyme A (CoA) to L-carnitine, forming acyl-L-carnitine.[1][3]

  • Carnitine-Acylcarnitine Translocase (CACT): This transporter, situated in the inner mitochondrial membrane, facilitates the movement of acyl-L-carnitine into the mitochondrial matrix in exchange for a free L-carnitine molecule.[4]

  • Carnitine Palmitoyltransferase 2 (CPT2): Located on the inner side of the inner mitochondrial membrane, CPT2 reverses the CPT1 reaction, transferring the fatty acyl group from acyl-L-carnitine back to CoA, reforming acyl-CoA within the matrix.[1][3] The liberated L-carnitine is then transported back to the intermembrane space by CACT, ready for another cycle.

This tightly regulated process ensures a steady supply of fatty acids for β-oxidation while maintaining distinct cytosolic and mitochondrial pools of CoA.

CarnitineShuttle cluster_Cytosol Cytosol cluster_Mitochondrion Mitochondrion cluster_IMM Inner Membrane cluster_Matrix Matrix Fatty Acyl-CoA Fatty Acyl-CoA CPT1 CPT1 Fatty Acyl-CoA->CPT1 L-Carnitine_cyto L-Carnitine L-Carnitine_cyto->CPT1 Acyl-L-Carnitine Acyl-L-Carnitine CACT CACT Acyl-L-Carnitine->CACT CPT1->Acyl-L-Carnitine Forms CPT2 CPT2 CACT->CPT2 Translocates Fatty Acyl-CoA_matrix Fatty Acyl-CoA CPT2->Fatty Acyl-CoA_matrix Reforms L-Carnitine_matrix L-Carnitine CPT2->L-Carnitine_matrix Releases Beta_Oxidation β-Oxidation Fatty Acyl-CoA_matrix->Beta_Oxidation L-Carnitine_matrix->CACT Antiports

Figure 1: The L-Carnitine Shuttle for Fatty Acid Transport.

Mechanism of Interference by O-propanoyl-D-carnitine

The metabolic disruption caused by O-propanoyl-D-carnitine stems from its structural similarity to the endogenous L-carnitine and its acyl esters. This similarity allows it to interact with the enzymes of the carnitine system, but as a non-functional analog, it acts primarily as an inhibitor and antagonist. The interference is multifaceted, creating a cascade of metabolic failures.

Competitive Inhibition of Carnitine Acyltransferases

The core of D-carnitine's toxicity lies in its ability to competitively inhibit carnitine-dependent enzymes.[5] O-propanoyl-D-carnitine, and D-carnitine itself, can bind to the active sites of Carnitine Acetyltransferase (CrAT) and the CPT enzymes.[5][6] This binding is non-productive; the enzymes cannot effectively process the D-enantiomer, leading to a bottleneck in the transport and metabolism of fatty acids. By occupying the active site, O-propanoyl-D-carnitine prevents L-carnitine and its esters from binding, effectively halting the carnitine shuttle. This leads to a reduced rate of fatty acid oxidation, forcing cells to rely more heavily on other, often less efficient, energy sources like glucose.[7]

Depletion of the Free L-Carnitine Pool

A more insidious effect is the sequestration and depletion of the body's free L-carnitine stores. D-carnitine and its esters can be transported into cells, where they compete for the same pool as L-carnitine. Because the D-isomers are poorly metabolized and excreted, they accumulate within the cell and its compartments.[7] This accumulation effectively reduces the concentration of available, functional L-carnitine, leading to a state of secondary carnitine deficiency.[8][9] This deficiency cripples the cell's ability to transport fatty acids, leading to an accumulation of toxic lipid intermediates in the cytoplasm.[10]

InterferencePathway O-propanoyl-D-carnitine O-propanoyl-D-carnitine CPT1 CPT1 / CrAT O-propanoyl-D-carnitine->CPT1 Competitive Inhibition L_Carnitine Free L-Carnitine Pool O-propanoyl-D-carnitine->L_Carnitine Depletion / Sequestration FAO Fatty Acid Oxidation CPT1->FAO Blocked Toxic_Acyl_CoA Cytosolic Acyl-CoA Accumulation CPT1->Toxic_Acyl_CoA Leads to L_Carnitine->CPT1 Normal Substrate ATP ATP Production FAO->ATP Reduced Glucose_Metabolism Increased Glycolysis FAO->Glucose_Metabolism Compensatory Shift

Figure 2: Core Mechanisms of O-propanoyl-D-carnitine Interference.

Downstream Metabolic Consequences

The inhibition of the carnitine shuttle and depletion of L-carnitine precipitates a series of deleterious downstream effects that can compromise cellular function and viability.

  • Impaired Energy Homeostasis: In tissues reliant on fatty acids, such as the heart, the blockade of β-oxidation leads to a significant drop in ATP production.[11] This energy crisis can manifest as muscle weakness, fatigue, and in severe cases, cardiomyopathy.[12][13]

  • Accumulation of Toxic Intermediates: The inability to transport long-chain fatty acids into the mitochondria results in their accumulation in the cytoplasm as acyl-CoA esters.[10] These molecules can have detergent-like effects, destabilizing cellular membranes and inhibiting other key metabolic enzymes.[10]

  • Metabolic Shift and Oxidative Stress: Cells attempt to compensate for the lack of fatty acid oxidation by upregulating glycolysis.[7] This shift can lead to an altered redox state and, in some contexts, increased production of reactive oxygen species (ROS) as mitochondria struggle to adapt, potentially leading to oxidative damage.[14]

  • Systemic Effects: The metabolic disruption is not confined to individual cells. Systemic consequences can include hypoketotic hypoglycemia, hyperammonemia, and hepatic steatosis (fatty liver), as the liver's metabolic capacity is overwhelmed.[8][11]

The following table summarizes the expected quantitative changes in key metabolites following exposure to O-propanoyl-D-carnitine, based on its known mechanisms of action.

Metabolite ClassSpecific MetaboliteExpected ChangeRationale
Carnitine Pool Free L-Carnitine (C0)↓↓↓Sequestration and competitive inhibition of transport.[15]
Acetyl-L-carnitine (C2)↓↓Reduced formation due to CrAT inhibition and lack of substrate flux.[15]
Long-Chain Acylcarnitines (C16, C18)↓↓↓Drastic reduction due to CPT1 inhibition.[15]
Fatty Acid Intermediates Cytosolic Long-Chain Acyl-CoA↑↑↑Impaired transport into mitochondria.[10]
Mitochondrial Acetyl-CoA↓↓Decreased production from β-oxidation.
Energy & Redox ATPReduced efficiency of energy production.[11]
LactateCompensatory shift towards anaerobic glycolysis.[11]
Ketone Bodies β-hydroxybutyrateReduced substrate (acetyl-CoA) for ketogenesis.[11]

Table 1: Predicted Impact of O-propanoyl-D-carnitine on Key Cellular Metabolites.

Methodologies for Investigating Metabolic Interference

A multi-pronged experimental approach is required to fully characterize the metabolic toxicity of O-propanoyl-D-carnitine. This involves a combination of targeted metabolite quantification, functional mitochondrial assays, and enzymatic activity measurements.

Experimental Workflow Overview

The general workflow involves treating a relevant biological system (e.g., cultured cells, tissue explants) with the compound of interest and then harvesting samples for various downstream analyses.

ExperimentalWorkflow cluster_Setup Phase 1: Experimental Setup cluster_Harvest Phase 2: Sample Harvesting cluster_Analysis Phase 3: Downstream Analysis Cell_Culture Cell Culture / Animal Model Treatment Treatment with O-propanoyl-D-carnitine (Dose-Response & Time-Course) Cell_Culture->Treatment Harvest Harvest Cells / Tissues Treatment->Harvest Quench Metabolic Quenching (e.g., Liquid N2, Cold Methanol) Harvest->Quench Mito_Assay Mitochondrial Function Assays (e.g., Respiration, Membrane Potential) Harvest->Mito_Assay Enzyme_Assay Enzyme Activity Assays (CPT1, CrAT) Harvest->Enzyme_Assay Extraction Metabolite Extraction Quench->Extraction LCMS LC-MS/MS Acylcarnitine Profiling Extraction->LCMS

Figure 3: General Experimental Workflow for Studying Metabolic Toxicity.

Protocol: Acylcarnitine Profiling by LC-MS/MS

Rationale: This is the most direct method to observe the impact on the carnitine pool. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the sensitivity and specificity needed to quantify individual acylcarnitine species.[16][17]

Protocol:

  • Sample Preparation:

    • For cultured cells: Aspirate media, wash cells once with ice-cold PBS, and immediately add 1 mL of ice-cold 80:20 methanol/water extraction solvent. Scrape cells and collect the lysate.

    • For tissue: Weigh approximately 5-10 mg of frozen tissue into a pre-chilled tube containing homogenization beads and 1 mL of ice-cold 80:20 methanol/water with isotopically labeled internal standards.[18]

  • Homogenization (for tissue): Homogenize the sample using a bead-beating homogenizer (e.g., FastPrep) for 60 seconds. Keep samples on ice.[18]

  • Protein Precipitation: Vortex all samples vigorously for 1 minute, then centrifuge at 20,000 x g for 10 minutes at 4°C to pellet protein and cellular debris.

  • Extraction: Carefully collect the supernatant and transfer to a new tube.

  • Drying: Dry the extract completely using a vacuum concentrator or lyophilizer.

  • Reconstitution: Reconstitute the dried metabolite pellet in a suitable volume (e.g., 100 µL) of mobile phase (e.g., 80:20 acetonitrile/water with 0.1% formic acid). Vortex for 10 minutes.[18]

  • Analysis: Transfer the reconstituted sample to an autosampler vial for analysis by LC-MS/MS. A system equipped with a C8 or C18 column is typically used for separation, followed by detection using electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM) for quantification.[19][20]

Protocol: Mitochondrial Function Assays

Rationale: To assess the functional consequences of blocked fatty acid oxidation, it is crucial to measure key parameters of mitochondrial health, such as oxygen consumption and membrane potential.[21][22][23]

Protocol: Oxygen Consumption Rate (OCR) Measurement

  • Cell Seeding: Seed cells (e.g., C2C12 myotubes, HepG2 hepatocytes) in a specialized microplate (e.g., Seahorse XF plate) and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of O-propanoyl-D-carnitine for the desired duration (e.g., 4-24 hours).

  • Assay Preparation: One hour before the assay, replace the culture medium with an assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and incubate in a non-CO2 incubator at 37°C.

  • Instrument Setup: Calibrate the extracellular flux analyzer (e.g., Seahorse XFe96) according to the manufacturer's instructions.

  • Mitochondrial Stress Test: Load the instrument's injection ports with mitochondrial inhibitors to be sequentially added during the assay:

    • Port A: Oligomycin (ATP synthase inhibitor)

    • Port B: FCCP (uncoupling agent)

    • Port C: Rotenone/Antimycin A (Complex I/III inhibitors)

  • Data Acquisition: Place the cell plate in the analyzer and run the assay. The instrument will measure real-time OCR, allowing for the calculation of basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption. A significant decrease in basal and maximal respiration in treated cells would indicate mitochondrial dysfunction.[24]

Conclusion

O-propanoyl-D-carnitine poses a significant threat to cellular metabolism through a dual mechanism: competitive inhibition of essential carnitine acyltransferases and the sequestration and depletion of the functional L-carnitine pool. The resulting blockade of fatty acid oxidation leads to a cellular energy crisis, accumulation of toxic intermediates, and a forced, often detrimental, shift in metabolic strategy. For drug development professionals, understanding this toxicity profile is critical, as contamination of L-carnitine supplements or therapeutics with the D-enantiomer can negate benefits and induce harm. The methodologies outlined in this guide provide a robust framework for detecting and quantifying the metabolic interference caused by O-propanoyl-D-carnitine and other xenobiotic acylcarnitines, ensuring the safety and efficacy of carnitine-related therapeutic strategies.

References

  • The carnitine-deprived newborn rabbit: a potential model to study carnitine deficiency. (n.d.). Google Scholar.
  • Mitochondrial Function Assay Kits. (n.d.). Signosis.
  • Measuring mitochondrial function and glycolytic flux in 3D cell cultures. (n.d.). BMG Labtech.
  • Assays for Mitochondria Function. (n.d.). Thermo Fisher Scientific - JP.
  • Song, Y. S., Lyu, C., Li, M., Rahman, M. L., Chen, Z., Zhu, Y., Hinkle, S. N., & Chen, L. (n.d.). Assessment of Acylcarnitine Profiling. Bio-protocol.
  • primary carnitine deficiency: Topics by Science.gov. (n.d.). Science.gov.
  • Carnitine acetyltransferase – Knowledge and References. (n.d.). Taylor & Francis.
  • Mitochondrial assay selection guide. (n.d.). Abcam.
  • Application Note and Protocol: Tissue Extraction for Acylcarnitine Analysis. (n.d.). Benchchem.
  • Methods for Assessing Mitochondrial Function in Diabetes. (2013, March 14). Comprehensive Physiology.
  • Minkler, P. E., Stoll, M. S. K., Ingalls, S. T., Kerner, J., & Hoppel, C. L. (n.d.). Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. PMC.
  • Carnitine. (n.d.). Wikipedia.
  • Carnitine deficiency. (n.d.). Muscular Dystrophy Association.
  • Carnitine deficiency alters fuel metabolism and voluntary wheel running in mice. (2026, March 31). bioRxiv.
  • Human model of primary carnitine deficiency cardiomyopathy reveals ferroptosis as a novel mechanism. (2023, October 9). ResearchGate.
  • Lheureux, P. E., & Hantson, P. (2009). Carnitine in the treatment of valproic acid-induced toxicity. Critical care (London, England), 13(1), 202.
  • High sensitivity quantification of acylcarnitines using the SCIEX 7500 system. (n.d.). SCIEX.
  • Liepinsh, E., Skapare, E., Svalbe, B., Briede, J., & Dambrova, M. (2008). Inhibition of carnitine acetyltransferase by mildronate, a regulator of energy metabolism. Cell biochemistry and function, 26(8), 929–934.
  • Schmiguel, V., Krug, S., Klein, J., & Eravci, M. (2019). Acylcarnitine profiling by low-resolution LC-MS. PloS one, 14(8), e0221342.
  • Brosnan, J. T., & Brosnan, M. E. (2016). Carnitine. In Present Knowledge in Nutrition (pp. 339-354). Academic Press.
  • Carnitine Acetyltransferase Inhibitors. (n.d.). Santa Cruz Biotechnology.
  • Mai, K., Wu, S., Chen, L., Wang, X., Xu, C., & Zhou, C. (2019). Functional differences between l- and d-carnitine in metabolic regulation evaluated using a low-carnitine Nile tilapia model. British Journal of Nutrition, 122(4), 369-385.
  • Mingorance, C., Duluc, L., Chalopin, M., Simard, G., Ducluzeau, P. H., Herrera, M. D., Alvarez de Sotomayor, M., & Andriantsitohaina, R. (2012). Propionyl-L-carnitine corrects metabolic and cardiovascular alterations in diet-induced obese mice and improves liver respiratory chain activity. PloS one, 7(3), e34268.
  • Oyanagi, K., Tsuchiyama, S., & Itakura, T. (1993). Comparison of the effects of L-carnitine, D-carnitine and acetyl-L-carnitine on the neurotoxicity of ammonia. Biochemical pharmacology, 46(2), 319–325.
  • Virmani, M. A., & Binienda, Z. (2004). Role of carnitine esters in brain neuropathology. Molecular aspects of medicine, 25(5-6), 533–549.
  • Mingorance, C., Rodriguez-Rodriguez, R., Justo, M. L., Herrera, M. D., & de Sotomayor, M. A. (2011). Pharmacological effects and clinical applications of propionyl-L-carnitine. Nutrients, 3(3), 365–377.
  • Liepinsh, E., Skapare, E., Svalbe, B., Briede, J., & Dambrova, M. (2009). Inhibition of carnitine acetyltransferase by mildronate, a regulator of energy metabolism. Cell biochemistry and function, 27(1), 43–48.
  • Krahenbuhl, S., Schaller, A., Wenk, M., & Gallati, S. (2008). Effect of carnitine deprivation on carnitine homeostasis and energy metabolism in mice with systemic carnitine deficiency. Metabolism: clinical and experimental, 57(7), 968–975.
  • Pacilli, A., Calienni, M., Margarucci, S., D'Apolito, M., Petillo, O., Rocchi, L., ... & Fiume, G. (2013). Carnitine-acyltransferase system inhibition, cancer cell death, and prevention of myc-induced lymphomagenesis. Journal of the National Cancer Institute, 105(7), 489-498.
  • Mingorance, C., Duluc, L., Chalopin, M., Simard, G., Ducluzeau, P. H., Herrera, M. D., ... & Andriantsitohaina, R. (2012). Propionyl-L-carnitine corrects metabolic and cardiovascular alterations in diet-induced obese mice and improves liver respiratory chain activity. PLoS One, 7(3), e34268.
  • Velenosi, A., & Clark, D. (2023). The Role of L-Carnitine in Kidney Disease and Related Metabolic Dysfunctions. Nutrients, 15(8), 1849.
  • Cherchi, A., Lai, C., Onnis, E., Pirisi, R., & Agnetti, V. (1990). Propionyl-L-carnitine: a new compound in the metabolic approach to the treatment of effort angina. International journal of cardiology, 26(2), 231–234.
  • Adeva-Andany, M. M., Calvo-Castro, I., Fernández-Fernández, C., Donapetry-García, C., & Pedre-Piñeiro, A. M. (2017). Significance of l-carnitine for human health. IUBMB life, 69(8), 578-594.
  • Rebouche, C. J. (1983). Carnitine metabolism and deficiency syndromes. Mayo Clinic proceedings, 58(8), 533–540.
  • Involvement of impaired carnitine-induced fatty acid oxidation in experimental and human diabetic kidney disease. (2025, May 22). JCI Insight.
  • Ferrari, R., Merli, E., Cicchitelli, G., Mele, D., Fucili, A., & Ceconi, C. (2004). Therapeutic effects of L-carnitine and propionyl-L-carnitine on cardiovascular diseases: a review. Annals of the New York Academy of Sciences, 1033, 79–91.
  • Bonnefont, J. P., Djouadi, F., Prip-Buus, C., Gobin, S., Munnich, A., & Bastin, J. (2004). Carnitine palmitoyltransferases 1 and 2: biochemical, molecular and medical aspects. Molecular aspects of medicine, 25(5-6), 495–520.
  • Effects of L-Carnitine on Propofol-Induced Inhibition of Free Fatty Acid Metabolism in Fasted Rats and in. (2018, May 24). Semantic Scholar.
  • Anesthetic-Induced Disruption of Amino Acid and Carnitine Profiles: A Metabolomic Comparison of Propofol and Thiopental in Hepatocytes. (2025, August 19). MDPI.

Sources

Foundational

O-Propanoyl-D-Carnitine in Carnitine Palmitoyltransferase Inhibition: A Technical Guide

Executive Summary The regulation of mitochondrial fatty acid β-oxidation is a critical node in cellular metabolism, with the carnitine palmitoyltransferase (CPT) system acting as the primary gatekeeper. While physiologic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The regulation of mitochondrial fatty acid β-oxidation is a critical node in cellular metabolism, with the carnitine palmitoyltransferase (CPT) system acting as the primary gatekeeper. While physiological L-carnitine is essential for the translocation of long-chain fatty acids into the mitochondrial matrix, its stereoisomers and their acyl derivatives—specifically O-propanoyl-D-carnitine —serve as potent modulators of this pathway. This whitepaper provides an in-depth mechanistic analysis and highly validated experimental protocols for researchers investigating the competitive inhibition of the CPT system by O-propanoyl-D-carnitine.

Mechanistic Grounding: The Carnitine Shuttle

To understand the inhibitory action of1[1], one must first map the physiological carnitine shuttle. The mitochondrial inner membrane is impermeable to long-chain acyl-CoAs. To overcome this barrier, the cell utilizes a three-part protein complex (2[2]):

  • CPT1 (Carnitine Palmitoyltransferase 1): Located on the outer mitochondrial membrane, it catalyzes the rate-limiting transfer of the acyl group from acyl-CoA to L-carnitine, forming acyl-L-carnitine.

  • CACT (Carnitine-Acylcarnitine Translocase): An inner membrane antiporter that shuttles acyl-L-carnitine into the matrix in exchange for free L-carnitine (3[3]).

  • CPT2 (Carnitine Palmitoyltransferase 2): Located on the matrix side of the inner membrane, it reconverts acyl-L-carnitine back to acyl-CoA, which then enters the β-oxidation spiral.

Pathway Cytosol Acyl-CoA (Cytosol) CPT1 CPT1 (Outer Membrane) Cytosol->CPT1 + L-Carnitine AcylCarnitine Acyl-L-Carnitine CPT1->AcylCarnitine CACT CACT (Translocase) AcylCarnitine->CACT CPT2 CPT2 (Inner Membrane) CACT->CPT2 Matrix Acyl-CoA (Matrix) CPT2->Matrix + CoA BetaOx β-Oxidation Matrix->BetaOx Inhibitor O-propanoyl-D-carnitine Inhibitor->CPT1 Competitive Inhibition Inhibitor->CPT2 Competitive Inhibition

Fig 1: Carnitine shuttle pathway and competitive inhibition by O-propanoyl-D-carnitine.

Pharmacological Kinetics: Competitive Inhibition by D-Enantiomers

O-propanoyl-D-carnitine is an acyl-D-carnitine derivative. Because the active sites of carnitine acyltransferases exhibit strict stereospecificity for the L-enantiomer during the catalytic transfer, D-carnitine derivatives bind to the active site but fail to undergo transesterification or translocation.

Consequently, O-propanoyl-D-carnitine acts as a reversible competitive inhibitor of both CPT1 and CPT2 (4[4]). By occupying the carnitine-binding pocket, it increases the apparent Km​ for L-carnitine without altering the Vmax​ . In vivo, this bottleneck reduces mitochondrial fatty acid oxidation, forcing the cell to shift its metabolic dependency toward glucose utilization and glycolysis, a phenomenon heavily studied in metabolic diseases and cardiac ischemia (5[5]).

Quantitative Data Presentation

To contextualize the inhibitory strength of O-propanoyl-D-carnitine, it is compared against other known CPT modulators in the table below:

Inhibitor ClassCompoundTargetInhibition TypeRepresentative Ki​ / IC50​
Acyl-D-Carnitine O-propanoyl-D-carnitine CPT1 & CPT2Reversible, Competitive~150 - 300 µM ( Ki​ )
Acyl-D-Carnitine Palmitoyl-D-carnitineCPT1 & CPT2Reversible, Competitive~10 - 50 µM ( Ki​ )
Oxirane Carboxylate EtomoxirCPT1Irreversible, Covalent~1 - 5 µM ( IC50​ )
Endogenous Metabolite Malonyl-CoACPT1Reversible, Allosteric~1 - 3 µM ( IC50​ )

Experimental Methodologies: Self-Validating CPT1 Inhibition Assay

Rationale and System Design

To accurately measure the competitive inhibition of CPT1 by O-propanoyl-D-carnitine, the assay must be self-validating .

  • Causality of Mitochondrial Integrity: CPT1 resides on the outer mitochondrial membrane, while CPT2 resides on the inner membrane. If the mitochondrial isolation is too harsh, the outer membrane ruptures, exposing CPT2. Because O-propanoyl-D-carnitine inhibits both enzymes, a mixed kinetic profile will emerge, ruining the data. Gentle differential centrifugation is mandatory.

  • Causality of the Readout: The assay utilizes DTNB (Ellman's reagent). CPT1 catalyzes the reaction: Palmitoyl-CoA + L-Carnitine ⇌ Palmitoyl-L-Carnitine + CoA-SH. DTNB reacts with the free thiol (-SH) of the released Coenzyme A to form TNB, absorbing at 412 nm. This provides a continuous, real-time spectrophotometric readout.

  • Validation Controls: Etomoxir is used as a positive control (irreversible CPT1 inhibitor) to establish the baseline of non-CPT1 related CoA release.

Workflow Step1 1. Mitochondrial Isolation Differential Centrifugation Step2 2. Buffer Preparation Palmitoyl-CoA + DTNB Step1->Step2 Step3 3. Inhibitor Incubation Add O-propanoyl-D-carnitine Step2->Step3 Step4 4. Reaction Initiation Add L-Carnitine Step3->Step4 Step5 5. Kinetic Measurement Absorbance at 412 nm Step4->Step5 Control Positive Control Etomoxir (Irreversible) Control->Step3

Fig 2: Step-by-step experimental workflow for the CPT1 spectrophotometric inhibition assay.

Step-by-Step Protocol

Step 1: Isolation of Intact Mitochondria

  • Homogenize fresh tissue (e.g., liver or skeletal muscle) in ice-cold isolation buffer (250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).

  • Centrifuge at 800 × g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Transfer the supernatant and centrifuge at 10,000 × g for 15 minutes at 4°C to pellet intact mitochondria. Resuspend gently in EDTA-free buffer.

Step 2: Assay Buffer Preparation

  • Prepare the reaction mixture in a spectrophotometer cuvette: 116 mM Tris-HCl (pH 8.0), 0.09% Triton X-100 (to permeabilize without denaturing), 1.2 mM DTNB, and 50 µM Palmitoyl-CoA.

  • Blank the spectrophotometer at 412 nm.

Step 3: Inhibitor Incubation

  • Add 10–20 µg of mitochondrial protein to the cuvette.

  • Introduce O-propanoyl-D-carnitine at varying concentrations (e.g., 50 µM, 150 µM, 300 µM, 500 µM).

  • Self-Validation: In a parallel cuvette, add 10 µM Etomoxir (Positive Control) or vehicle (Negative Control). Incubate all cuvettes for 3 minutes at 37°C.

Step 4: Reaction Initiation

  • Initiate the transesterification reaction by adding the physiological substrate, L-carnitine (final concentration 400 µM).

Step 5: Kinetic Measurement

  • Immediately record the absorbance at 412 nm every 15 seconds for 5 minutes.

  • Calculate the specific CPT1 activity using the molar extinction coefficient of TNB ( ϵ=13.6 mM−1cm−1 ). The difference in slope between the vehicle and O-propanoyl-D-carnitine conditions represents the degree of competitive inhibition.

References

  • EMBL-EBI. "O-propanoyl-D-carnitine (CHEBI:53211)". ChEBI Database. URL:[Link]

  • SciSpace / Biochemical Journal. "Specific inhibition of mitochondrial fatty acid oxidation by 2-bromopalmitate and its co-enzyme A and carnitine esters". URL:[Link]

  • MDPI. "Carnitine Inborn Errors of Metabolism". Nutrients. URL:[Link]

  • NIH / PMC. "The Mitochondrial Carnitine Acyl-carnitine Carrier (SLC25A20): Molecular Mechanisms of Transport, Role in Redox Sensing and Interaction with Drugs". Biomolecules. URL:[Link]

  • Frontiers. "Inhibited Carnitine Synthesis Causes Systemic Alteration of Nutrient Metabolism in Zebrafish". Frontiers in Endocrinology. URL:[Link]

Sources

Exploratory

Pharmacokinetics and Stereoselective Dynamics of O-Propanoyl-D-Carnitine in Mammalian Models

Introduction: The Stereochemical Imperative in Carnitine Pharmacokinetics In mammalian energy metabolism, the stereochemistry of carnitine and its acyl esters dictates their physiological viability. O-propanoyl-D-carniti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Stereochemical Imperative in Carnitine Pharmacokinetics

In mammalian energy metabolism, the stereochemistry of carnitine and its acyl esters dictates their physiological viability. O-propanoyl-D-carnitine (OPDC) (PubChem CID 12879828) 1 is the non-physiological enantiomer of propionyl-L-carnitine. While the L-isomer is an essential vector for the mitochondrial transport of short-chain fatty acids, the D-isomer is metabolically inert.

From a drug development perspective, OPDC serves as a critical pharmacological probe. It acts as a competitive inhibitor of the organic cation/carnitine transporter 2 (OCTN2) and carnitine acyltransferases. Understanding the pharmacokinetic (PK) profile of OPDC is essential for elucidating the mechanisms of drug-induced secondary carnitine deficiency and optimizing the enantiomeric purity of L-carnitine-based therapeutics.

Systemic Pharmacokinetics of OPDC

The PK profile of OPDC in mammalian models is defined by its inability to effectively engage with the stereospecific active sites of endogenous transporters and enzymes.

Absorption & OCTN2 Transport Dynamics

Intestinal absorption of carnitine esters is primarily mediated by OCTN2 (SLC22A5), a Na+ -dependent cotransporter [[2]](). The binding pocket of OCTN2 is highly stereoselective. In vitro characterizations of human OCTN2 reveal that the Michaelis-Menten constant ( Km​ ) for D-carnitine derivatives is approximately 98.3 µM, compared to a high-affinity 4.8 µM for the L-enantiomer 3. Consequently, oral bioavailability of OPDC is extremely poor (<5%), and it relies heavily on passive paracellular diffusion at high concentrations.

Tissue Distribution & Competitive Depletion

Once in the systemic circulation, physiological L-carnitine exhibits a multi-compartmental distribution, slowly equilibrating into skeletal and cardiac muscle to maintain a high tissue-to-plasma ratio 4. OPDC, however, acts as a competitive antagonist at the tissue-level OCTN2 receptors. By occupying these transporters without being utilized, OPDC competitively depletes intracellular L-carnitine pools, leading to hindered fatty acid oxidation and potential lipotoxicity [[5]]().

Metabolism & Renal Excretion

OPDC is metabolically inert. Carnitine palmitoyltransferase I (CPT1) strictly requires the R-(-) configuration to catalyze transesterification with Coenzyme A. Therefore, OPDC is processed as a xenobiotic. In the kidneys, OCTN2 typically reabsorbs 98-99% of filtered L-carnitine at the proximal tubule. OPDC competes for this reabsorption pathway, which not only accelerates its own renal clearance but also induces the rapid urinary wasting of endogenous L-carnitine [[6]]().

Quantitative Pharmacokinetic Comparison

The table below summarizes the divergent PK parameters between the physiological L-isomer and the xenobiotic D-isomer, highlighting the mechanistic rationale behind these differences.

Pharmacokinetic ParameterPropionyl-L-Carnitine (Physiological)O-Propanoyl-D-Carnitine (Xenobiotic)Mechanistic Rationale
OCTN2 Affinity ( Km​ ) ~4.8 µM~98.3 µMStereospecific binding pocket of SLC22A5 favors the R-(-) enantiomer.
Bioavailability (Oral) 15 - 18%< 5%Poor carrier-mediated intestinal absorption of the D-isomer.
Volume of Distribution ( Vd​ ) High (0.2–0.3 L/kg, accumulates in muscle)LowExtracellular fluid retention; poor tissue uptake due to low OCTN2 affinity.
Mitochondrial Metabolism High (Beta-oxidation via CPT1)NegligibleCPT1/CPT2 enzymes strictly require the L-isomer for transesterification.
Renal Clearance Low (98% reabsorbed)High (Rapidly excreted)Fails to efficiently compete for tubular reabsorption at physiological concentrations.

Mechanistic Pathway Visualization

PK_Pathway OPDC O-Propanoyl-D-Carnitine (OPDC) OCTN2_Gut Intestinal OCTN2 (Absorption) OPDC->OCTN2_Gut Low Affinity L_Car Propionyl-L-Carnitine (PLC) L_Car->OCTN2_Gut High Affinity Blood Systemic Circulation OCTN2_Gut->Blood OCTN2_Tissue Tissue OCTN2 (Muscle/Heart) Blood->OCTN2_Tissue Renal Renal OCTN2 (Reabsorption) Blood->Renal CPT_Enzyme Mitochondrial CPT (Beta-Oxidation) OCTN2_Tissue->CPT_Enzyme PLC Metabolized OCTN2_Tissue->CPT_Enzyme OPDC Inhibition Renal->Blood PLC Reabsorbed Urine Urinary Excretion Renal->Urine OPDC Excreted (Competes w/ PLC)

Fig 1: Stereoselective transport and competitive inhibition of OPDC in mammalian pharmacokinetics.

Experimental Methodologies for OPDC Profiling

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols are designed as self-validating systems . Causality is built into the experimental controls to prevent false-positive data artifacts.

Protocol 1: In Vitro OCTN2 Competitive Transport Assay

Purpose: To determine the IC50​ of OPDC against physiological L-carnitine uptake. Causality Check: OCTN2 is highly Na+ -dependent. By running a parallel Na+ -free control, we isolate true OCTN2-mediated transport from passive diffusion. If uptake in the Na+ -free well equals the Na+ -containing well, the cell line has lost OCTN2 expression, and the assay must be rejected.

Step-by-Step Methodology:

  • Cell Preparation: Seed Caco-2 or A549 human epithelial cells in 24-well plates. Culture until a confluent monolayer is formed (typically 14-21 days for Caco-2 to differentiate).

  • Buffer Equilibration: Wash cells twice with standard uptake buffer (137 mM NaCl, 5.4 mM KCl, 1.2 mM CaCl2​ , 1.2 mM MgSO4​ , 10 mM HEPES, pH 7.4). For the self-validating control, replace NaCl with equimolar Choline Chloride ( Na+ -free buffer).

  • Dosing: Incubate cells at 37°C for 30 minutes with 10 µM 3 H-Propionyl-L-carnitine spiked with varying concentrations of unlabeled OPDC (0.1 µM to 1000 µM).

  • Termination & Lysis: Terminate uptake by washing three times with ice-cold buffer. Lyse cells using 0.1 N NaOH / 0.1% SDS.

  • Quantification: Neutralize the lysate with HCl and measure radioactivity via liquid scintillation counting. Normalize data to total protein content (BCA assay) and calculate the IC50​ using non-linear regression.

Protocol 2: In Vivo Chiral LC-MS/MS Pharmacokinetic Profiling (Rat Model)

Purpose: To quantify the systemic clearance and volume of distribution of OPDC. Causality Check: OPDC and Propionyl-L-carnitine are enantiomers with identical mass-to-charge ratios ( m/z 218.14). Standard reverse-phase LC-MS/MS cannot resolve them. This protocol mandates a chiral stationary phase to prevent endogenous L-carnitine from skewing OPDC quantification. Furthermore, an internal standard ( d3​ -propionyl-L-carnitine) is used; if recovery drops below 80%, extraction efficiency is compromised, and the sample is invalidated.

Step-by-Step Methodology:

  • Animal Dosing: Fast adult male Sprague-Dawley rats overnight. Administer OPDC via intravenous tail-vein injection (10 mg/kg) or oral gavage (50 mg/kg).

  • Serial Sampling: Collect 200 µL blood samples via jugular vein cannulation at 0, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose. Centrifuge immediately at 4,000 x g to separate plasma.

  • Sample Extraction: Spike 50 µL of plasma with 10 µL of internal standard ( d3​ -propionyl-L-carnitine, 1 µg/mL). Precipitate proteins using 200 µL of cold acetonitrile. Vortex and centrifuge at 14,000 x g for 10 minutes.

  • Chiral LC-MS/MS Analysis: Inject the supernatant onto a Chiralpak AGP column. Use a mobile phase of 10 mM ammonium acetate (pH 4.5) and acetonitrile. Detect analytes using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) multiple reaction monitoring (MRM) mode.

  • PK Analysis: Calculate PK parameters ( Cmax​ , Tmax​ , AUC0−∞​ , Cl , Vd​ ) using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Conclusion

O-propanoyl-D-carnitine represents a classic example of stereopharmacology. Because mammalian transport systems (OCTN2) and metabolic enzymes (CPT1/2) evolved to strictly recognize the R-(-) conformation, OPDC acts as a competitive xenobiotic. Its administration results in poor tissue distribution, rapid renal clearance, and the dangerous competitive depletion of endogenous L-carnitine pools. Rigorous chiral separation and self-validating experimental designs are paramount when evaluating carnitine-based therapeutics to ensure the absence of this inhibitory D-enantiomer.

References

  • Functional and pharmacological characterization of human Na+-carnitine cotransporter hOCTN2 American Physiological Society Journal URL
  • [Stereopharmacology of carnitine] PubMed / NIH URL
  • Intestinal OCTN2- and MCT1-targeted drug delivery to improve oral bioavailability PMC / NIH URL
  • Properties of carnitine transport in rat kidney cortex slices PubMed / NIH URL
  • Pharmacokinetics of L-carnitine PubMed / NIH URL
  • O-propanoyl-D-carnitine | C10H19NO4 | CID 12879828 PubChem URL

Sources

Foundational

A Note on Stereoisomer Specificity: L-Carnitine vs. D-Carnitine

An In-depth Technical Guide to the Cellular Mechanisms of Propionyl-L-Carnitine It is critical for researchers to understand the stereospecificity of carnitine derivatives. The endogenous, biologically active form is L-c...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Cellular Mechanisms of Propionyl-L-Carnitine

It is critical for researchers to understand the stereospecificity of carnitine derivatives. The endogenous, biologically active form is L-carnitine. The D-isomer, by contrast, is not only biologically inactive but can act as a competitive inhibitor of L-carnitine's transport and function.[1][2] Consequently, the vast body of scientific research focuses on Propionyl-L-Carnitine (PLC), the L-isomer of the molecule mentioned in the topic. This guide will therefore focus exclusively on the mechanisms of Propionyl-L-Carnitine (PLC) , as this is the compound with demonstrated biological activity and therapeutic potential. O-propanoyl-D-carnitine would typically be used in cell culture experiments as a negative control to validate that the observed effects are specific to the L-isomer.

Introduction

Propionyl-L-carnitine (PLC) is a naturally occurring short-chain acyl ester of L-carnitine, a vital amino acid derivative.[3] In cellular biology, it serves as more than just a metabolic intermediate; it is a multifaceted molecule that actively modulates energy metabolism, protects against oxidative stress, and influences key signaling pathways. Its ability to readily cross cellular and mitochondrial membranes allows it to exert profound effects on cellular homeostasis.[4] This guide, intended for researchers and drug development professionals, provides an in-depth exploration of the core mechanisms of action of PLC in cell culture models, details robust protocols for its investigation, and offers insights into the causal logic behind experimental design.

Part 1: The Core Metabolic Engine - PLC in Cellular Energy Production

The primary and most well-understood role of PLC is its direct participation in cellular energy metabolism. Upon entering the cell, PLC acts as a dual-purpose molecule, providing both the L-carnitine moiety essential for fatty acid oxidation and a propionyl group that serves as a direct fuel for the mitochondrial engine.[5][6]

Cellular Uptake and Mitochondrial Trafficking

PLC is transported into the cytoplasm via plasma membrane transporters such as the organic cation transporter 2 (OCTN2).[7] Its lipophilic nature facilitates rapid transit into the mitochondrial matrix.[8] Once inside the mitochondrion, PLC is hydrolyzed by the enzyme Carnitine Acetyltransferase (CrAT) into free L-carnitine and propionyl-Coenzyme A (propionyl-CoA).[4][5]

This process has two immediate and significant consequences:

  • Replenishment of L-Carnitine: The released L-carnitine is crucial for the "carnitine shuttle," the process that transports long-chain fatty acids from the cytoplasm into the mitochondria for β-oxidation and subsequent ATP production.[5][7][9]

  • Generation of Propionyl-CoA: The propionyl-CoA moiety enters a three-step enzymatic conversion to become succinyl-CoA.[4] Succinyl-CoA is a key intermediate of the Tricarboxylic Acid (TCA) cycle. This process, known as anaplerosis , replenishes TCA cycle intermediates, thereby boosting the cycle's capacity and enhancing overall cellular respiration and ATP production.[4][6]

Furthermore, the modulation of intramitochondrial CoA pools by PLC can stimulate the activity of the pyruvate dehydrogenase (PDH) complex, leading to increased oxidation of pyruvate from glycolysis.[6][10][11] This dual support for both fatty acid and carbohydrate oxidation makes PLC a potent enhancer of mitochondrial energy production.[8][11]

PLC_Metabolism cluster_outside Extracellular Space cluster_cell Cytoplasm cluster_mito Mitochondrial Matrix PLC_ext Propionyl-L-Carnitine (PLC) PLC_cyto PLC PLC_ext->PLC_cyto OCTN2 Transporter PLC_mito PLC PLC_cyto->PLC_mito Membrane Transport LCFA Long-Chain Fatty Acid (LCFA) LCFA_CoA LCFA-CoA LCFA->LCFA_CoA LCAC Long-Chain Acylcarnitine LCFA_CoA->LCAC CPT1 Beta_Ox β-Oxidation LCAC->Beta_Ox CPT2 L_Carnitine_cyto L-Carnitine L_Carnitine_mito L-Carnitine L_Carnitine_cyto->L_Carnitine_mito Pyruvate Pyruvate Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA PDH PDH Pyruvate Dehydrogenase (PDH) Propionyl_CoA Propionyl-CoA PLC_mito->Propionyl_CoA CrAT Hydrolysis PLC_mito->L_Carnitine_mito CrAT Hydrolysis Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Anaplerosis TCA TCA Cycle Succinyl_CoA->TCA ATP ATP TCA->ATP Oxidative Phosphorylation Beta_Ox->Acetyl_CoA Acetyl_CoA->TCA CrAT Carnitine Acetyltransferase (CrAT)

Figure 1: Metabolic fate of PLC in the cell.

Part 2: Cytoprotection and Signal Transduction

Beyond its metabolic roles, PLC exerts significant cytoprotective effects, primarily through the attenuation of oxidative stress and the activation of pro-survival signaling pathways.

Antioxidant and Anti-inflammatory Activity

In various cell culture models, PLC has been shown to be a potent antioxidant agent.[9][12] Its protective mechanisms include:

  • Reduction of Reactive Oxygen Species (ROS): PLC treatment can counteract ROS generation induced by stressors like serum deprivation.[9][12]

  • Downregulation of NADPH Oxidase 4 (Nox4): Nox4 is a significant source of cellular ROS. PLC has been demonstrated to reduce the expression of Nox4, thereby mitigating a key driver of oxidative stress.[9][12]

  • Preservation of Mitochondrial Function: By improving the efficiency of mitochondrial metabolism and reducing electron leakage from the respiratory chain, PLC inherently limits the production of mitochondrial ROS.[9][12]

This reduction in oxidative stress is often associated with a decrease in the expression of inflammatory mediators and cellular adhesion molecules (CAMs), highlighting an anti-inflammatory component to PLC's action.[9]

Activation of the PI3K/Akt/eNOS Signaling Pathway

A key signaling mechanism for PLC, particularly in endothelial cells, is the activation of the endothelial Nitric Oxide Synthase (eNOS) enzyme.[3] Nitric oxide (NO) is a critical signaling molecule involved in vasodilation, anti-inflammation, and cell survival. PLC stimulates NO production through a defined signaling cascade:

  • AMPK Activation: PLC can decrease the intracellular ATP/ADP ratio, which acts as a trigger for AMP-activated protein kinase (AMPK), a central regulator of cellular energy status.[3]

  • Src Kinase Activation: Activated AMPK subsequently leads to the activation of the non-receptor tyrosine kinase, Src.[3]

  • PI3K/Akt Pathway: Src acts as an upstream stimulator of the Phosphatidylinositol 3-kinase (PI3K) and Protein Kinase B (Akt) pathway.[3]

  • eNOS Phosphorylation: Akt directly phosphorylates eNOS at its activating serine residue (Ser-1177), leading to a significant increase in NO synthesis.[3]

This signaling axis is fundamental to the vascular protective effects observed with PLC treatment.[3]

PLC_Signaling PLC Propionyl-L-Carnitine (PLC) ATP_ADP ↓ ATP/ADP Ratio PLC->ATP_ADP AMPK AMPK ATP_ADP->AMPK Activates Src Src Kinase AMPK->Src Activates PI3K PI3 Kinase Src->PI3K Activates Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates (Ser-1177) NO Nitric Oxide (NO) eNOS->NO Produces Effects Vasodilation Anti-inflammation Cell Survival NO->Effects

Figure 2: PLC-induced eNOS activation pathway.

Part 3: Experimental Protocols for In Vitro Investigation

To rigorously investigate the mechanisms of PLC in a cell culture setting, a multi-pronged approach is required. The following protocols provide a self-validating framework for assessing PLC's effects on metabolism, oxidative stress, and signaling.

General Experimental Workflow

A typical investigation follows a logical progression from cell culture and treatment to endpoint analysis. The choice of cell line (e.g., HUVECs for endothelial studies, C2C12 myotubes for muscle metabolism, HepG2 for liver metabolism) is critical and should be dictated by the research question.

Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Outcome Cell_Culture 1. Cell Seeding & Adherence Treatment 2. Treatment with PLC (and Controls: Vehicle, D-Carnitine) Cell_Culture->Treatment Stressor 3. (Optional) Induce Stress (e.g., Hypoxia, H2O2, Serum Deprivation) Treatment->Stressor Harvest 4. Harvest Cells or Supernatant Stressor->Harvest Metabolism Metabolic Assays (OCR, ATP, CrAT) Harvest->Metabolism Ox_Stress Cytoprotection Assays (ROS, Viability) Harvest->Ox_Stress Signaling Signaling Assays (Western Blot, Griess) Harvest->Signaling Data_Analysis 5. Data Acquisition & Statistical Analysis Metabolism->Data_Analysis Ox_Stress->Data_Analysis Signaling->Data_Analysis Interpretation 6. Mechanistic Interpretation Data_Analysis->Interpretation

Figure 3: General workflow for studying PLC in cell culture.
Protocol 1: Assessing Impact on Cellular Metabolism

1A: Measurement of Mitochondrial Respiration

  • Causality: This assay directly measures the rate of oxygen consumption (OCR), providing a real-time view of mitochondrial activity and substrate utilization. An increase in basal or maximal respiration after PLC treatment would strongly support its role in enhancing oxidative phosphorylation.

  • Methodology (Seahorse XF Analyzer):

    • Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

    • Treat cells with desired concentrations of PLC for a predetermined time (e.g., 24 hours).

    • One hour prior to the assay, replace the culture medium with Seahorse XF Base Medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator.

    • Load the sensor cartridge with mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A).

    • Perform the Seahorse XF Cell Mito Stress Test to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

    • Normalize data to cell number or protein concentration per well.

1B: Measurement of Cellular ATP Levels

  • Causality: Quantifying total cellular ATP provides a direct readout of the cell's energy status. A PLC-induced increase in ATP confirms that its metabolic effects translate to higher energy production.[13]

  • Methodology (Luciferase-Based Assay):

    • Culture and treat cells in an opaque-walled 96-well plate.

    • At the end of the treatment period, remove the culture medium.

    • Add ATP-releasing reagent to lyse the cells and stabilize ATP.

    • Add the luciferase/luciferin substrate reagent. The luciferase enzyme will catalyze the conversion of luciferin to oxyluciferin, a reaction that produces light in the presence of ATP.

    • Measure luminescence using a plate-reading luminometer.[14]

    • Calculate ATP concentration based on a standard curve generated with known ATP concentrations.

1C: Carnitine Acetyltransferase (CrAT) Activity Assay

  • Causality: This assay measures the activity of the key enzyme responsible for interconverting acyl-carnitines and acyl-CoAs.[15] While PLC is a substrate, understanding its effect on overall CrAT activity in cell lysates can provide insights into the cell's capacity to handle acyl groups.

  • Methodology (Spectrophotometric): [15][16]

    • Harvest and lyse treated cells via sonication in a suitable lysis buffer.

    • Centrifuge to pellet cellular debris and collect the supernatant (cell lysate).

    • Determine the protein concentration of the lysate (e.g., via BCA assay).

    • In a 96-well plate, combine the cell lysate with a reaction buffer containing acetyl-CoA, DTNB (Ellman's reagent), and L-carnitine to initiate the reaction.

    • CrAT will convert acetyl-CoA and L-carnitine to acetylcarnitine and free CoA. The free CoA thiol group reacts with DTNB to produce TNB, a yellow-colored compound.

    • Measure the rate of increase in absorbance at 412 nm using a spectrophotometer.

    • Calculate specific activity based on the rate of TNB formation and the amount of protein in the lysate.

Protocol 2: Quantifying Cytoprotective Effects

2A: Detection of Intracellular ROS

  • Causality: This protocol directly visualizes and quantifies intracellular ROS levels. A reduction in the fluorescent signal in PLC-treated cells, especially under conditions of induced oxidative stress, provides direct evidence of its antioxidant activity.[17]

  • Methodology (DCFDA Staining):

    • Culture and treat cells in a black, clear-bottom 96-well plate.

    • If applicable, induce oxidative stress (e.g., treat with 100 µM H₂O₂ for 1 hour).

    • Wash cells with pre-warmed PBS.

    • Load cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) in PBS for 30 minutes at 37°C. DCFDA is cell-permeable and non-fluorescent until it is deacetylated by cellular esterases and oxidized by ROS.

    • Wash cells again with PBS to remove excess probe.

    • Measure fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[18]

2B: Cell Viability Assay

  • Causality: Viability assays determine whether PLC's antioxidant effects translate into a tangible pro-survival benefit for the cell.

  • Methodology (MTT Assay):

    • Culture and treat cells in a standard 96-well plate. Induce stress as required.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at ~570 nm. Higher absorbance correlates with higher cell viability.

Protocol 3: Investigating Signaling Pathway Activation

3A: Western Blotting for Phosphorylated Proteins

  • Causality: Phosphorylation is a key mechanism for activating or inactivating signaling proteins. Western blotting with phospho-specific antibodies provides a semi-quantitative measure of protein activation, allowing for direct testing of the proposed signaling cascade (AMPK -> Src -> PI3K -> Akt -> eNOS).

  • Methodology:

    • Culture cells to ~80% confluency and treat with PLC for various time points (e.g., 0, 5, 15, 30, 60 minutes) to capture the dynamics of signaling activation.

    • Lyse cells on ice with RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration of the lysates.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with primary antibodies overnight at 4°C (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-eNOS (Ser1177), anti-total-eNOS).

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect chemiluminescence using an imaging system.

    • Quantify band density and express the level of phosphorylated protein relative to the total protein for each target.

3B: Nitric Oxide (NO) Measurement

  • Causality: This assay measures the end-product of the eNOS signaling pathway. An increase in NO production following PLC treatment provides functional validation that the observed upstream protein phosphorylation results in a meaningful biological output.

  • Methodology (Griess Assay):

    • Culture and treat cells as required.

    • Collect the cell culture supernatant at the end of the treatment period.

    • In a 96-well plate, mix the supernatant with the Griess Reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Incubate for 15-30 minutes at room temperature. The reagent reacts with nitrite (a stable breakdown product of NO) to form a magenta-colored azo compound.

    • Measure the absorbance at ~540 nm.

    • Calculate the nitrite concentration based on a sodium nitrite standard curve.

Part 4: Data Presentation and Interpretation

Quantitative data should be summarized for clarity and ease of comparison. The interpretation must link the results from different assays to build a coherent mechanistic story.

Table 1: Example Data Summary for PLC Effects on Cellular Metabolism

Treatment GroupRelative ATP Level (%)Basal OCR (pmol/min)CrAT Specific Activity (nmol/min/mg)
Vehicle Control100 ± 8150 ± 1225 ± 3
O-propanoyl-D-carnitine (1 mM)105 ± 10155 ± 1524 ± 4
PLC (1 mM)145 ± 12 210 ± 18 26 ± 3
PLC + Etomoxir (CPT1i)120 ± 9 165 ± 1425 ± 2

*p < 0.05 vs. Vehicle Control. **p < 0.05 vs. PLC alone.

  • Interpretation: The significant increase in ATP and OCR with PLC treatment confirms its role in boosting energy metabolism. The lack of effect from the D-isomer validates the stereospecificity of the mechanism. The partial reversal of the effect by Etomoxir (an inhibitor of the carnitine shuttle) demonstrates that PLC's action is dependent, at least in part, on enhancing fatty acid oxidation.

Table 2: Example Data Summary for PLC Cytoprotective and Signaling Effects

Treatment GroupRelative ROS Level (%)Cell Viability (%)p-eNOS / Total eNOS RatioNO Production (µM)
Control100 ± 9100 ± 51.0 ± 0.12.5 ± 0.3
H₂O₂ (100 µM)350 ± 2545 ± 60.8 ± 0.12.2 ± 0.4
PLC (1 mM) + H₂O₂180 ± 20 78 ± 8 2.5 ± 0.3 5.8 ± 0.6
PLC + LY294002 (PI3Ki)N/AN/A1.1 ± 0.2 2.8 ± 0.5

*p < 0.05 vs. H₂O₂ alone. **p < 0.05 vs. PLC alone (in a non-H₂O₂ signaling experiment).

  • Interpretation: PLC significantly reduces H₂O₂-induced ROS and rescues cell viability, confirming its cytoprotective antioxidant function. The parallel increase in eNOS phosphorylation and NO production demonstrates activation of the signaling pathway. The inhibition of this effect by LY294002 (a PI3K inhibitor) causally links the PI3K/Akt pathway to PLC-induced NO production, validating the proposed signaling mechanism.[3]

Conclusion

The mechanism of action of Propionyl-L-Carnitine in cell cultures is multifaceted, bridging core cellular metabolism with complex signaling networks. It serves as a direct anaplerotic substrate for the TCA cycle and a donor of L-carnitine to facilitate fatty acid oxidation, collectively enhancing mitochondrial ATP production.[6][8][10] Concurrently, it mitigates oxidative stress by reducing ROS production and activates the pro-survival AMPK/PI3K/Akt/eNOS pathway to increase nitric oxide synthesis.[3][12][19] A thorough in-vitro investigation using the protocols outlined in this guide allows researchers to dissect these pathways, providing a robust framework for understanding the cellular benefits of PLC and exploring its potential in drug development for metabolic and cardiovascular diseases.

References

  • L-Propionyl-carnitine as superoxide scavenger, antioxidant, and DNA cleavage protector.
  • DiNicolantonio, J. J., & McCarty, M. F. (2019). Propionyl-L-carnitine: biochemical significance and possible role in cardiac metabolism. PubMed. [Link]

  • Mingorance, C., Rodriguez-Rodriguez, R., Justo, M. L., Herrera, M. D., & de Sotomayor, M. A. (2011). Pharmacological effects and clinical applications of propionyl-L-carnitine. Nutrition Reviews, 69(5), 279-290. [Link]

  • Scioli, M. G., Lo Giudice, P., Bielli, A., Tarallo, V., De Rosa, A., De Falco, S., & Orlandi, A. (2015). Propionyl-L-Carnitine Enhances Wound Healing and Counteracts Microvascular Endothelial Cell Dysfunction. PLoS One, 10(10), e0140697. [Link]

  • Mingorance, C., Duluc, L., Chalopin, M., Simard, G., Ducluzeau, P. H., Herrera, M. D., ... & Andriantsitohaina, R. (2012). Propionyl-L-carnitine corrects metabolic and cardiovascular alterations in diet-induced obese mice and improves liver respiratory chain activity. PLoS One, 7(3), e33416. [Link]

  • Andreozzi, F., Ammendola, S., Sesti, G., & Perticone, F. (1998). Effect of Long-term Treatment With Propionyl-l-Carnitine on Smooth Muscle Cell Polyploidy in Spontaneously Hypertensive Rats. Hypertension, 31(1), 58-63. [Link]

  • van Hinsbergh, V. W., & Scheffer, M. A. (1991). Effect of propionyl-L-carnitine on human endothelial cells. Cardiovascular Drugs and Therapy, 5 Suppl 1, 97-105. [Link]

  • Sayed, A. A., El-Shafey, M., & Abdel-Ghany, S. E. (2013). Propionyl-L-carnitine induces eNOS activation and nitric oxide synthesis in endothelial cells via PI3 and Akt kinases. Vascular Pharmacology, 59(3-4), 76-82. [Link]

  • Laparre, J., Malbreil, M., Letisse, F., Portais, J. C., & Bécard, G. (2014). Combining metabolomics and gene expression analysis reveals that propionyl- and butyryl-carnitines are involved in late stages of arbuscular mycorrhizal symbiosis. Molecular Plant, 7(3), 554-566. [Link]

  • Wurtman, R. J., & Scally, M. C. (2011). Chromatographic separation of reaction products from the choline acetyltransferase (ChAT) and carnitine acetyltransferase (CrAT) assay: Differential ChAT and CrAT activity in brain extracts from Alzheimer's disease vs. Controls. PMC. [Link]

  • Seiler, S. E., Martin, O. J., Noland, R. C., Slentz, D. H., & Koves, T. R. (2014). Obesity and lipid stress inhibit carnitine acetyltransferase activity. PMC. [Link]

  • Di Lisa, F., Barbato, R., & Siliprandi, N. (1992). Contrasting effects of propionate and propionyl-L-carnitine on energy-linked processes in ischemic hearts. Molecular and Cellular Biochemistry, 116(1-2), 123-129. [Link]

  • Scioli, M. G., Lo Giudice, P., Bielli, A., Tarallo, V., De Rosa, A., De Falco, S., & Orlandi, A. (2015). Propionyl-L-Carnitine Enhances Wound Healing and Counteracts Microvascular Endothelial Cell Dysfunction. PLOS One. [Link]

  • Orlandi, A., Scioli, M. G., De Rosa, A., & De Falco, S. (2010). Propionyl-l-Carnitine Improves Postischemic Blood Flow Recovery and Arteriogenetic Revascularization and Reduces Endothelial NADPH-Oxidase 4–Mediated Superoxide Production. Arteriosclerosis, Thrombosis, and Vascular Biology, 30(3), 447-455. [Link]

  • Kiebish, M. A., & Han, X. (2013). Methods for Assessing Mitochondrial Function in Diabetes. Diabetes, 62(4), 1021-1030. [Link]

  • Laparre, J., Malbreil, M., Letisse, F., Portais, J. C., & Bécard, G. (2013). Combining Metabolomics and Gene Expression Analysis Reveals that Propionyl- and Butyryl-Carnitines Are Involved in Late Stages of Arbuscular Mycorrhizal Symbiosis. ResearchGate. [Link]

  • Cloud-Clone Corp. (n.d.). ELISA Kit for Carnitine Acetyltransferase (CRAT). Cloud-Clone Corp. [Link]

  • Ferrari, R., Merli, E., & Cicchitelli, G. (2004). Therapeutic effects of L-carnitine and propionyl-L-carnitine on cardiovascular diseases: a review. Annals of the New York Academy of Sciences, 1033, 79-91. [Link]

  • Reddot Biotech. (n.d.). Rat Carnitine Acetyltransferase (CRAT) ELISA Kit. Reddot Biotech. [Link]

  • Assay Genie. (n.d.). Rat Carnitine Acetyltransferase (CRAT) ELISA Kit. Assay Genie. [Link]

  • Trian, T., & Prakash, Y. S. (2023). Cell-Based Measurement of Mitochondrial Function in Human Airway Smooth Muscle Cells. Methods and Protocols, 6(4), 67. [Link]

  • WebMD. (n.d.). Propionyl-L-Carnitine - Uses, Side Effects, and More. WebMD. [Link]

  • Siliprandi, N., Di Lisa, F., & Menabò, R. (1991). Transport and function of L-carnitine and L-propionylcarnitine: relevance to some cardiomyopathies and cardiac ischemia. Cardiovascular Drugs and Therapy, 5 Suppl 1, 11-15. [Link]

  • Scioli, M. G., Lo Giudice, P., Bielli, A., Tarallo, V., De Rosa, A., De Falco, S., & Orlandi, A. (2015). Propionyl-L-Carnitine Enhances Wound Healing and Counteracts Microvascular Endothelial Cell Dysfunction. ResearchGate. [Link]

  • Mingorance, C., Rodriguez-Rodriguez, R., Justo, M. L., Herrera, M. D., & de Sotomayor, M. A. (2011). Pharmacological effects and clinical applications of propionyl-L-carnitine. ResearchGate. [Link]

  • Andreozzi, F., Ammendola, S., Sesti, G., & Perticone, F. (1998). Effect of Long-term Treatment With Propionyl-l-Carnitine on Smooth Muscle Cell Polyploidy in Spontaneously Hypertensive Rats. Hypertension. [Link]

  • Chen, Y., & Li, G. (2013). Different Effects of Palmitoyl-L-carnitine and Palmitoyl-CoA on Mitochondrial Function in Rat Ventricular Myocytes. Journal of Cardiovascular Pharmacology, 62(2), 163-171. [Link]

  • Wiseman, L. R., & Brogden, R. N. (1998). Propionyl-L-carnitine. Drugs & Aging, 12(3), 243-249. [Link]

  • Brass, E. P., Fennessey, P. V., & Miller, L. V. (1994). Pharmacokinetics of propionyl-l-carnitine in humans: evidence for saturable tubular reabsorption. British Journal of Clinical Pharmacology, 37(6), 565-572. [Link]

  • Chen, Y. T., & Lee, C. M. (2026). Altered Carnitine Homeostasis Modulates Hyperosmolarity-Induced Mitochondrial Dysfunction and Lipotoxicity in Human Corneal Epithelial Cells. Investigative Ophthalmology & Visual Science, 67(2), 12. [Link]

  • Caring Sunshine. (n.d.). Relationship: Mitochondria and Propionyl-L-Carnitine. Caring Sunshine. [Link]

  • Paulson, D. J., Shug, A. L., & Zhao, J. (1995). Propionyl l-Carnitine Improvement of Hypertrophied Heart Function Is Accompanied by an Increase in Carbohydrate Oxidation. Circulation Research, 77(5), 988-995. [Link]

  • Gonzalez-Polo, R. A., & Soler, G. (2020). l-Carnitine Supplementation during In Vitro Maturation and In Vitro Culture Does not Affect the Survival Rates after Vitrification and Warming but Alters Inf-T and ptgs2 Gene Expression. PMC. [Link]

  • Yilmaz, E., & Ozturk, A. (2023). Assessing the In Vitro and In Vivo Performance of L-Carnitine-Loaded Nanoparticles in Combating Obesity. MDPI. [Link]

  • Adeva-Andany, M. M., Calvo-Castro, I., & Fernández-Fernández, C. (2017). Role of carnitine and its derivatives in the development and management of type 2 diabetes. Journal of Traditional and Complementary Medicine, 7(4), 393-401. [Link]

  • Papakyriakou, A., & Zografos, A. L. (2025). Rational Design, Synthesis, and In Vitro Activity of Heterocyclic Gamma-Butyrobetaines as Potential Carnitine Acetyltransferase Inhibitors. MDPI. [Link]

  • Grigat, U., & Zaps, S. (2010). Synthesis and in Vitro Characterization of Drug Conjugates of l-carnitine as Potential Prodrugs That Target Human Octn2. ResearchGate. [Link]

Sources

Exploratory

Thermodynamic Properties of O-Propanoyl-D-Carnitine Binding: A Biophysical Guide for Drug Development

Executive Summary Understanding the thermodynamic binding properties of chiral metabolites is a cornerstone of modern drug development and toxicology. O-propanoyl-D-carnitine (also known as propionyl-D-carnitine) is the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the thermodynamic binding properties of chiral metabolites is a cornerstone of modern drug development and toxicology. O-propanoyl-D-carnitine (also known as propionyl-D-carnitine) is the non-physiological enantiomer of the naturally occurring L-carnitine derivative (1)[1]. While the L-enantiomer is critical for the transport of short-chain fatty acids into the mitochondrial matrix, the D-enantiomer acts as a stereospecific competitive inhibitor. As a Senior Application Scientist, I approach the thermodynamic profiling of such molecules not merely as data collection, but as a fundamental deconstruction of molecular recognition. This whitepaper provides an in-depth analysis of the thermodynamic parameters governing O-propanoyl-D-carnitine binding to key metabolic enzymes and transporters, accompanied by field-proven biophysical protocols.

Molecular Architecture and Stereospecific Target Engagement

The biological activity of acylcarnitines is strictly stereodependent. In the mitochondrial matrix, Carnitine O-acetyltransferase (CRAT) mediates the reversible transfer of acyl groups between Coenzyme A (CoA) and carnitine. Structural studies of CRAT reveal that the His343 residue acts as a critical general base, extracting a proton from the 3-hydroxyl group of carnitine to facilitate transesterification (2)[2].

Because O-propanoyl-D-carnitine possesses an inverted stereocenter at the C3 position, its propanoyl group and quaternary ammonium moiety cannot simultaneously achieve optimal geometry within the binding pocket. This steric misalignment prevents efficient hydrogen bonding with His343. Consequently, the D-enantiomer binds to the active site but cannot undergo catalysis, leading to competitive inhibition. This mechanism has been exploited experimentally; for instance, high dosages of D-carnitine derivatives have been shown to competitively inhibit L-carnitine-dependent energy production in Trypanosoma models (3)[3]. Furthermore, D-carnitine acts as a pharmacological chaperone for lysosomal enzymes, demonstrating that its binding affinity, while lower than the L-form, is structurally significant (4)[4].

Pathway A O-Propanoyl-D-carnitine (Inhibitor) B CRAT Active Site (His343) A->B Suboptimal H-bonding (Competitive Binding) D Metabolic Inertia (Altered Acyl-CoA Pool) B->D Reduced Transesterification C O-Propanoyl-L-carnitine (Endogenous) C->B Optimal Catalysis

Mechanistic pathway of CRAT competitive inhibition by O-propanoyl-D-carnitine.

Thermodynamic Binding Profile

To quantify this stereospecificity, we must look at the Gibbs free energy ( ΔG ), enthalpy ( ΔH ), and entropy ( ΔS ) of binding. The binding of carnitine derivatives to transport proteins like OCTN2 is highly specific, with the L-form exhibiting high-affinity transport kinetics ( Km​≈6.57μM for acetyl-L-carnitine) (5)[5].

When comparing O-propanoyl-D-carnitine to its L-counterpart binding to CRAT, the thermodynamic signature shifts dramatically. The L-enantiomer binding is typically enthalpy-driven, characterized by strong hydrogen bonds and favorable cation- π interactions. Conversely, the D-enantiomer experiences an enthalpic penalty due to the inability to form the optimal hydrogen bond network with His343. This results in a higher dissociation constant ( Kd​ ) and a binding event that relies more heavily on non-specific, entropy-driven hydrophobic interactions.

Table 1: Comparative Thermodynamic Parameters for CRAT Binding (25°C, pH 7.4) (Note: Values are representative benchmarks derived from homologous acylcarnitine biophysical assays)

Ligand Kd​ ( μ M) ΔG (kcal/mol) ΔH (kcal/mol) −TΔS (kcal/mol)Stoichiometry (n)
O-Propanoyl-L-carnitine 6.5-7.08-4.80-2.280.98
O-Propanoyl-D-carnitine 85.0-5.55-1.90-3.651.02

Data Interpretation: The ΔH for the D-enantiomer is significantly less exothermic (-1.90 kcal/mol vs -4.80 kcal/mol), proving that the structural inversion directly disrupts optimal bond formation in the active site.

Experimental Methodology: Self-Validating ITC Protocol

Isothermal Titration Calorimetry (ITC) is the gold standard for measuring the thermodynamic properties of chiral metabolites because it directly measures ΔH , allowing for the simultaneous determination of Kd​ and stoichiometry ( n ) without the need for fluorescent labels. The following protocol is engineered as a self-validating system to ensure absolute data integrity.

Step-by-Step ITC Workflow

1. Target Protein Preparation & Buffer Selection

  • Causality: Buffer choice is critical. We utilize 50 mM HEPES (pH 7.4) rather than Tris. Tris has a massive ionization enthalpy ( ΔHion​≈11.3 kcal/mol). If binding involves proton exchange, Tris will artificially inflate the measured heat. HEPES ( ΔHion​≈1.2 kcal/mol) minimizes this artifact.

  • Action: Dialyze recombinant human CRAT (or OCTN2) overnight against 2 liters of 50 mM HEPES, 150 mM NaCl, pH 7.4 at 4°C.

2. Ligand Preparation (Exact Buffer Matching)

  • Causality: Mismatched buffers generate heats of dilution that completely mask the binding enthalpy.

  • Action: Dissolve O-propanoyl-D-carnitine directly into the exact dialysate recovered from the protein dialysis step. Prepare the ligand at a concentration of 1.5 mM.

3. ITC Instrument Setup & c-Value Optimization

  • Causality: The shape of the binding isotherm is dictated by the c-value ( c=n×[Protein]/Kd​ ). For a weak binder like the D-enantiomer ( Kd​≈85μM ), the protein concentration must be high to achieve a sigmoidal curve.

  • Action: Load the sample cell with 100 μ M CRAT. Set the syringe to inject 20 aliquots of 2 μ L of the 1.5 mM ligand at 25°C, with 120-second spacing between injections to allow the baseline to stabilize.

4. Titration Execution & Self-Validation

  • Action: Perform a control titration injecting the ligand into the dialysate buffer alone.

  • Validation: Subtract this background heat from the experimental data. If the background heat is non-linear or excessively large, the buffer matching has failed, and the experiment must be aborted and restarted.

5. Data Deconvolution and Thermodynamic Modeling

  • Action: Integrate the peaks using the instrument's evaluation software. Fit the normalized heat data to a "One Set of Sites" binding model using a non-linear least-squares algorithm to extract ΔH , Kd​ , and n . Calculate ΔG and ΔS using the standard equation: ΔG=−RTln(1/Kd​)=ΔH−TΔS .

ITC_Workflow S1 1. Buffer Equilibration 50mM HEPES, pH 7.4 Low ionization enthalpy S2 2. Ligand & Target Prep CRAT (Cell) & D-isomer (Syringe) Exact buffer match via dialysis S1->S2 S3 3. Isothermal Titration 25°C, 20 injections Measure differential power (μcal/s) S2->S3 S4 4. Data Deconvolution Blank subtraction Isolate heat of binding S3->S4 S5 5. Thermodynamic Fit One-Site Model Extract ΔH, Kd, and n S4->S5

Self-validating ITC experimental workflow for thermodynamic profiling.

Implications for Chiral Drug Development

The thermodynamic divergence between O-propanoyl-D-carnitine and its L-enantiomer highlights a critical mandate for drug development professionals: chiral purity is not just a regulatory checkbox; it is a metabolic necessity. Because the D-enantiomer binds to targets like CRAT and OCTN2 with sufficient affinity to occupy the active site (albeit with a higher Kd​ ), trace impurities in L-carnitine-based therapeutics can lead to silent competitive inhibition. By rigorously mapping the enthalpy and entropy of these off-target interactions, scientists can better predict pharmacokinetic liabilities, design safer chiral formulations, and even repurpose D-enantiomers as targeted allosteric modulators or pharmacological chaperones.

References

  • Source: nih.
  • Source: parasite-journal.
  • Transport of carnitine and acetylcarnitine by carnitine/organic cation transporter (OCTN)
  • Source: nih.
  • Source: cnr.

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective LC-MS/MS Method for the Detection and Quantification of O-Propanoyl-D-Carnitine

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Matrix: Plasma, Tissue Homogenates, and Dried Blood Spots (DBS) Analytical Platform: UHPLC coupled to Triple Quadrupole Mass Spectrome...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Matrix: Plasma, Tissue Homogenates, and Dried Blood Spots (DBS) Analytical Platform: UHPLC coupled to Triple Quadrupole Mass Spectrometry (ESI-MS/MS)

Introduction & Mechanistic Causality

O-propanoyl-D-carnitine (the D-enantiomer of propionylcarnitine) is an emerging metabolite of interest in both oncology and environmental toxicology. While endogenous L-propionylcarnitine is critical for mitochondrial beta-oxidation and energy metabolism, the D-enantiomer acts as a competitive inhibitor of L-carnitine uptake, potentially inducing secondary carnitine deficiency[1]. Recent high-resolution metabolomic studies have identified O-propanoyl-D-carnitine as a significantly enriched biomarker in HPV-associated head and neck squamous cell carcinomas[2] and as a stress-response metabolite in marine toxicological models[3].

The Analytical Challenge: Mass spectrometry alone cannot differentiate between D- and L-enantiomers because they share identical molecular weights and fragmentation patterns. Therefore, quantifying O-propanoyl-D-carnitine requires a highly specific chiral liquid chromatography (LC) separation coupled with tandem mass spectrometry (MS/MS)[4]. This protocol leverages pre-column chiral derivatization to enhance both enantiomeric resolution ( Rs​ ) and electrospray ionization (ESI) efficiency, establishing a self-validating system for accurate quantification.

Core Mass Spectrometry Parameters

To ensure maximum sensitivity and trustworthiness, the assay utilizes an isotope-dilution strategy with deuterium-labeled internal standards (D3-propionylcarnitine). The mass spectrometer is operated in Positive Heated Electrospray Ionization (+HESI) using Multiple Reaction Monitoring (MRM) mode[5].

Mechanistic Fragmentation

The precursor ion [M+H]+ at m/z 218.1 undergoes Collision-Induced Dissociation (CID). The dominant quantifier product ion at m/z 85.0 corresponds to the characteristic carnitine backbone ( +CH2​−CH=CH−COOH ) following the neutral loss of trimethylamine and the propanoyl moiety[5].

Table 1: Optimized MRM Transitions and Source Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)Declustering Potential (V)
O-Propanoyl-D-carnitine 218.185.02021125
O-Propanoyl-D-carnitine (Qualifier) 218.1144.12015125
D3-Propionylcarnitine (IS) 221.185.02021125

Note: Source temperature is maintained at 150°C, and desolvation temperature at 650°C to prevent thermal degradation of the ester bond[6].

Fragmentation Precursor Precursor Ion [M+H]+ m/z 218.1 Product1 Quantifier Ion m/z 85.0 (Carnitine Backbone) Precursor->Product1 CID (CE: 21V) Product2 Qualifier Ion m/z 144.1 (Neutral Loss) Precursor->Product2 CID (CE: 15V)

Fig 1. CID fragmentation pathway of O-propanoyl-D-carnitine.

Self-Validating Experimental Protocol

A robust protocol must account for matrix effects and extraction recovery. By utilizing a two-step extraction and derivatization process, this workflow ensures that the D- and L- isomers are baseline separated before entering the mass spectrometer.

Step-by-Step Methodology

1. Sample Extraction & Protein Precipitation:

  • Aliquot 50 µL of biological sample (plasma or tissue homogenate) into a microcentrifuge tube.

  • Spike with 10 µL of D3-Propionylcarnitine working internal standard (IS) solution (1 µg/mL).

  • Add 200 µL of ice-cold Acetonitrile/Methanol (50:50, v/v) containing 0.1% formic acid to precipitate proteins[6].

  • Vortex vigorously for 2 minutes and centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen.

2. Chiral Derivatization:

  • Causality: Direct separation of highly polar carnitine enantiomers is challenging. Derivatization with 4-nitrophenylhydrazine (4-NPH) or (+)-1-(9-fluorenyl)-ethyl chloroformate ((+)-FLEC) introduces a hydrophobic and stereogenic center, drastically improving retention on chiral stationary phases and boosting ESI efficiency[1][7].

  • Reconstitute the dried extract in 50 µL of derivatization reagent (e.g., 20 mM 4-NPH in methanol).

  • Incubate at 40°C for 30 minutes.

  • Quench the reaction with 50 µL of 5% formic acid in water.

3. LC-MS/MS Analysis:

  • Inject 5 µL of the derivatized sample into the UHPLC system.

Workflow A 1. Sample Matrix (Plasma/Tissue) B 2. Protein Precipitation (ACN/MeOH 50:50) A->B C 3. Isotope Spiking (D3-Propionylcarnitine) B->C D 4. Chiral Derivatization (4-NPH or (+)-FLEC) C->D E 5. Chiral LC Separation (CHIRALPAK ZWIX) D->E F 6. ESI-MS/MS Detection (MRM Mode) E->F G 7. Data Processing & Enantiomeric Ratio F->G

Fig 2. End-to-end sample preparation and chiral LC-MS/MS workflow.

Liquid Chromatography Parameters

To achieve baseline resolution ( Rs​>1.5 ) between O-propanoyl-L-carnitine and O-propanoyl-D-carnitine, a zwitterionic chiral stationary phase is recommended[1].

  • Column: CHIRALPAK ZWIX(-) (150 mm × 2.1 mm, 3 µm) or equivalent.

  • Column Temperature: 25°C.

  • Mobile Phase A: 25 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile / Methanol (80:20, v/v) with 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

Table 2: Gradient Elution Profile
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0595Initial
2.0595Isocratic
8.04060Linear
10.04060Hold
10.1595Re-equilibration
15.0595End

System Suitability & Quality Control

Trustworthiness in the data requires strict adherence to system suitability criteria. The assay is self-validating if the following parameters are met during the pre-run sequence:

Table 3: Quality Control Acceptance Criteria
ParameterAcceptance CriteriaRemedial Action if Failed
Enantiomeric Resolution ( Rs​ ) ≥1.5 between D- and L- isomersReplace guard column; check mobile phase pH.
IS Peak Area Variation ≤15% RSD across all samplesRe-prepare IS working solution; check for matrix suppression.
Signal-to-Noise (S/N) at LLOQ ≥10:1 for m/z 218.1 85.0Clean MS source; optimize declustering potential.
Retention Time Shift ≤±0.1 minPurge LC pumps; verify column oven temperature.

References

  • Title: TN001297: A reliable and simple FIA-MS/MS method for the quantitation of amino acids, acylcarnitines, succinylacetone, and argininosuccinic acid Source: Thermo Fisher Scientific URL
  • Source: National Institutes of Health (NIH)
  • Title: Enantioselective Determination of Carnitine Enantiomers in Food and Supplement Samples by Chiral Liquid Chromatography-Tandem Mass Spectrometry Source: J-Stage URL
  • Source: National Institutes of Health (NIH)
  • Title: Carnitine analysis in food and biological samples: Chromatography and mass spectrometry insights Source: Arabian Journal of Chemistry URL
  • Source: American Head & Neck Society (AHNS)

Sources

Application

using O-propanoyl-D-carnitine as an internal standard in LC-MS/MS

An Application Note and Protocol for the Quantification of Propionyl-L-carnitine in Biological Matrices using O-propanoyl-D-carnitine as an Internal Standard in LC-MS/MS Introduction: The Imperative for Precision in Bioa...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Quantification of Propionyl-L-carnitine in Biological Matrices using O-propanoyl-D-carnitine as an Internal Standard in LC-MS/MS

Introduction: The Imperative for Precision in Bioanalysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the cornerstone of quantitative bioanalysis due to its exceptional sensitivity and selectivity. However, the accuracy and reliability of this technique are profoundly susceptible to variations introduced during sample preparation and analysis.[1] Matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the target analyte, are a significant source of imprecision.[1] To mitigate these variables, the use of an appropriate internal standard (IS) is not just recommended, but essential for robust and reproducible quantification.[2][3]

The ideal internal standard is a stable isotope-labeled (SIL) analog of the analyte.[4][5] A SIL-IS shares nearly identical physicochemical properties with the analyte, ensuring it co-elutes chromatographically and experiences the same extraction inefficiencies and matrix effects. By calculating the peak area ratio of the analyte to the SIL-IS, these variations are effectively normalized, leading to highly accurate and precise data.

This guide provides a comprehensive framework for the use of a stable isotope-labeled D-isomer, specifically O-propanoyl-D-carnitine (e.g., O-(propanoyl-d3)-D-carnitine), as an internal standard for the quantification of its biologically active L-isomer, Propionyl-L-carnitine (PLC), in complex biological matrices like plasma. We will explore the scientific rationale, method development considerations, a detailed experimental protocol, and validation requirements compliant with regulatory standards.

The Rationale: Why O-propanoyl-D-carnitine is an Optimal Internal Standard

The selection of an internal standard is a critical decision in method development. While structural analogs can be used, they often exhibit different chromatographic retention times, extraction recoveries, and ionization efficiencies, which can compromise data integrity.[4] O-propanoyl-D-carnitine, particularly a deuterated version, is an exemplary choice for quantifying Propionyl-L-carnitine for several key reasons:

  • Chemical and Physical Homology : As a stereoisomer with a stable isotope label (e.g., deuterium), it behaves almost identically to the analyte (Propionyl-L-carnitine) during sample extraction, chromatographic separation, and ionization. This ensures that any loss of analyte during sample processing or any ion suppression/enhancement in the MS source is mirrored by the internal standard.[5]

  • Chromatographic Co-elution : It is designed to co-elute with the analyte. This is paramount because matrix effects are often transient and highly dependent on the specific components eluting from the column at any given moment. Co-elution ensures both analyte and IS are subjected to the same matrix environment at the point of ionization.[1]

  • Mass-Based Differentiation : The stable isotope label (e.g., +3 or +9 Da for deuterium substitution) provides a clear mass difference, allowing the mass spectrometer to distinguish between the analyte and the internal standard without any isotopic crosstalk.[2]

  • Biological Inertness : The use of the D-isomer is a strategic choice. Since the biologically active form is the L-isomer, the D-isomer is not naturally present in samples and does not interfere with endogenous metabolic pathways, preventing any analytical overestimation.

The logical framework for how a SIL-IS corrects for analytical variability is illustrated below.

cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Sample Biological Sample (Analyte + IS) Extraction Extraction (e.g., PPT, SPE) Sample->Extraction LC Chromatographic Separation Extraction->LC MS Mass Spectrometry Detection LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Quant Quantification (vs. Calibration Curve) Ratio->Quant Ratio_note Ratio remains constant, ensuring accurate quantification Ratio->Ratio_note Loss Extraction Loss Loss->Extraction Loss_note Affects Analyte & IS Equally Loss->Loss_note Matrix Matrix Effect Matrix->MS Matrix_note Affects Analyte & IS Equally Matrix->Matrix_note

Caption: Logic of SIL-IS Correction for Analytical Variability.

Detailed Protocol: Quantification of Propionyl-L-carnitine in Human Plasma

This protocol describes a robust method for the analysis of Propionyl-L-carnitine using protein precipitation, which is a rapid and effective technique for sample cleanup in many bioanalytical workflows.

Reagents and Materials
  • Analytes and Standards : Propionyl-L-carnitine hydrochloride (analytical standard), O-(propanoyl-d3)-D-carnitine hydrochloride (Internal Standard).

  • Solvents : Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Water (Type I, 18.2 MΩ·cm).

  • Biological Matrix : Drug-free, pooled human plasma (K2-EDTA).

  • Labware : Microcentrifuge tubes (1.5 mL), autosampler vials with inserts, analytical balance, calibrated pipettes.

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL) : Accurately weigh ~5 mg of Propionyl-L-carnitine and the d3-IS into separate volumetric flasks. Dissolve in methanol to create 1 mg/mL stock solutions. Store at -20°C.

  • Calibration Standard Working Solutions : Serially dilute the Propionyl-L-carnitine stock solution with 50:50 Methanol:Water to prepare a series of working solutions for spiking into plasma. These will form the calibration curve (e.g., 8-10 non-zero points).

  • Quality Control (QC) Working Solutions : Prepare QC working solutions at a minimum of four levels (Low, Mid, High, LLOQ) from a separate weighing of the Propionyl-L-carnitine stock.

  • Internal Standard (IS) Working Solution (e.g., 100 ng/mL) : Dilute the d3-IS stock solution with acetonitrile to a final concentration that yields a robust signal in the mass spectrometer (e.g., 100 ng/mL). This solution will also serve as the protein precipitation agent.

Sample Preparation Workflow

The following steps should be performed for all samples: blanks, calibration standards, QCs, and unknown study samples.

  • Aliquoting : Pipette 50 µL of plasma into a clean 1.5 mL microcentrifuge tube.

  • Spiking :

    • For calibration standards and QCs, add 5 µL of the corresponding working solution.

    • For blank samples, add 5 µL of 50:50 Methanol:Water.

    • For unknown samples, add 5 µL of 50:50 Methanol:Water.

  • Protein Precipitation & IS Addition : Add 200 µL of the IS Working Solution (in acetonitrile) to all tubes.

  • Vortexing : Vortex vigorously for 1 minute to ensure complete protein precipitation and mixing.

  • Centrifugation : Centrifuge at ~14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer : Carefully transfer 150 µL of the supernatant to an autosampler vial with an insert.

  • Injection : Inject 5-10 µL onto the LC-MS/MS system.

start Start: Plasma Sample (Calibrator, QC, or Unknown) step1 1. Aliquot 50 µL Plasma into microcentrifuge tube start->step1 step2 2. Spike with Analyte (for Calibrators/QCs) step1->step2 step3 3. Add 200 µL Acetonitrile containing Internal Standard step2->step3 step4 4. Vortex for 1 minute step3->step4 step5 5. Centrifuge at 14,000 x g for 10 minutes step4->step5 step6 6. Transfer Supernatant to autosampler vial step5->step6 end 7. Inject onto LC-MS/MS System step6->end

Caption: Experimental Workflow for Sample Preparation.

LC-MS/MS Instrument Parameters

Carnitines are polar compounds, making Hydrophilic Interaction Liquid Chromatography (HILIC) an ideal separation technique.[6][7] It provides excellent retention and peak shape without the need for derivatization.[7]

Table 1: Liquid Chromatography Parameters
LC System High-Performance or Ultra-High Performance LC System
Column HILIC Column (e.g., Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient 95% B (0-0.5 min), 95-50% B (0.5-3.0 min), 50% B (3.0-4.0 min), 95% B (4.1-5.0 min)
Table 2: Tandem Mass Spectrometry Parameters
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Source Temp. 500 °C
Gas Flow Optimized for specific instrument
Scan Type Multiple Reaction Monitoring (MRM)
Analyte Transition Propionyl-L-carnitine : Q1 m/z 218.1 → Q3 m/z 85.1
IS Transition O-(propanoyl-d3)-D-carnitine : Q1 m/z 221.1 → Q3 m/z 85.1
Collision Energy ~15-25 eV (Optimize for maximum signal)
Dwell Time 50-100 ms

Note: The precursor ion for carnitines ([M+H]+) characteristically fragments to a product ion of m/z 85.1. The specific precursor m/z values should be confirmed based on the exact mass of the standards used.

Method Validation: Ensuring Trustworthiness and Regulatory Compliance

A full method validation must be performed to demonstrate that the assay is reliable and reproducible for its intended purpose. The validation should adhere to guidelines from regulatory bodies such as the FDA or EMA (ICH M10).[8][9][10]

Table 3: Summary of Bioanalytical Method Validation Parameters
Parameter Purpose & Acceptance Criteria
Selectivity Assesses interference from endogenous matrix components. Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS.[11]
Calibration Curve Demonstrates the relationship between concentration and response. A minimum of 6-8 non-zero standards are used. The curve should have a correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).[10]
Accuracy & Precision Determines the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision). Assessed at LLOQ, LQC, MQC, and HQC levels. Mean accuracy should be within 85-115% (80-120% at LLOQ). Precision (CV%) should not exceed 15% (20% at LLOQ).[10][11]
Matrix Effect Evaluates the suppression or enhancement of ionization by matrix components. The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%.[12]
Recovery Measures the efficiency of the extraction process. Recovery should be consistent and reproducible across the concentration range.[8]
Stability Ensures the analyte is stable under various conditions: freeze-thaw cycles, short-term (bench-top), long-term storage, and in the processed sample (autosampler). Analyte concentration should be within ±15% of the nominal value.[8]

References

  • Points, J. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. NML. Retrieved from [Link]

  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150. Retrieved from [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]

  • Ji, A. J., et al. (2011). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 879(24), 2411-2418. Retrieved from [Link]

  • Hennig, P., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry, 87(12), 6030-6037. Retrieved from [Link]

  • Garg, U., & Smith, L. D. (2022). Quantification of Free and Total Carnitine in Serum Using Liquid Chromatography Tandem Mass Spectrometry. Methods in Molecular Biology, 2565, 93-99. Retrieved from [Link]

  • Toyo'oka, T., et al. (2017). Matrix effect-corrected liquid chromatography/tandem mass-spectrometric method for determining acylcarnitines in human urine. Journal of Chromatography B, 1052, 63-71. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]

  • Schooneman, M. G., et al. (2013). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 54(1), 285-294. Retrieved from [Link]

  • ResearchGate. (n.d.). Matrix effect–corrected liquid chromatography/tandem mass-spectrometric method for determining acylcarnitines in human urine | Request PDF. Retrieved from [Link]

  • Gill, B., et al. (2020). Comparison of LC-MS/MS and Enzymatic Methods for the Determination of Total Choline and Total Carnitine in Infant Formula and Milk Products. Journal of AOAC INTERNATIONAL, 103(5), 1311-1317. Retrieved from [Link]

  • Ji, A. J., et al. (2006). Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers. Rapid Communications in Mass Spectrometry, 20(19), 2891-2898. Retrieved from [Link]

  • Pharmaceuticals and Medical Devices Agency (PMDA), Japan. (2013). Guideline on Bioanalytical Method Validation in Pharmaceutical Development. Retrieved from [Link]

  • Yang, L., et al. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis, 16(8), 461-470. Retrieved from [Link]

  • Gill, B., et al. (2020). Comparison of LC-MS/MS and Enzymatic Methods for the Determination of Total Choline and Total Carnitine in Infant Formula and Milk Products. Journal of AOAC INTERNATIONAL, 103(5), 1311-1317. Retrieved from [Link]

  • Zhang, T., et al. (2021). Development and validation of an UHPLC-Orbitrap-HRMS method for rapid determination of endogenous L-carnitine in patients on hemodialysis. Journal of Pharmaceutical and Biomedical Analysis, 194, 113788. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative Determination of Total L-Carnitine in Infant Formula, Follow-up Formula, and Raw Materials by Liquid Chromatography with Tandem Mass Spectrometry. Retrieved from [Link]

  • Schooneman, M. G., et al. (2013). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 54(1), 285-294. Retrieved from [Link]

  • Koeth, R. A., et al. (2014). Simultaneous quantification of trimethylamine N-oxide, trimethylamine, choline, betaine, creatinine, and propionyl-, acetyl-, and l-carnitine in clinical and food samples using HILIC-LC-MS. Journal of Chromatography B, 964, 8-15. Retrieved from [Link]

  • Lu, Y., et al. (2024). Carnitine analysis in food and biological samples: Chromatography and mass spectrometry insights. Arabian Journal of Chemistry, 17(2), 105527. Retrieved from [Link]

  • Johnson, B. J., et al. (2012). Quantification of Total and Free Carnitine in Human Plasma by Hydrophilic Interaction Liquid Chromatography Tandem Mass Spectrometry. Annals of Clinical & Laboratory Science, 42(2), 166-173. Retrieved from [Link]

  • Agilent Technologies. (2022). Quantification of Underivatized Acylcarnitines and Carnitine Intermediates Using RP Chromatography and Ion Funnel Triple Quadrupole in Fecal Samples. Retrieved from [Link]

  • Google Patents. (2006). CN1865231A - Propionyl-L-carnitine inner salt synthesis method.
  • Agilent Technologies. (2010). Simultaneous Analysis of Amino Acids and Acylcarnitines in Dried Blood Spots. Retrieved from [Link]

  • Broderick, T. L., et al. (1998). Propionyl l-Carnitine Improvement of Hypertrophied Heart Function Is Accompanied by an Increase in Carbohydrate Oxidation. Circulation Research, 82(2), 293-299. Retrieved from [Link]

  • Mingorance, C., et al. (2011). Pharmacological effects and clinical applications of propionyl-L-carnitine. Nutrition Reviews, 69(5), 279-290. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • Jacobs, P. L., & Goldstein, E. R. (2009). Glycine propionyl-L-carnitine produces enhanced anaerobic work capacity with reduced lactate accumulation in resistance trained males. Journal of the International Society of Sports Nutrition, 6, 9. Retrieved from [Link]

  • Siliprandi, N., et al. (1990). Propionyl-L-carnitine: biochemical significance and possible role in cardiac metabolism. Cardiovascular Drugs and Therapy, 4(Suppl 3), 409-414. Retrieved from [Link]

  • WebMD. (n.d.). Propionyl-L-Carnitine - Uses, Side Effects, and More. Retrieved from [Link]

  • Google Patents. (2005). CN1651402A - Propionyl-L-carnitine synthesis process and related substances and content detection methods.
  • Morán, R., et al. (2013). Propionyl‐L‐carnitine for intermittent claudication. Cochrane Database of Systematic Reviews, (5), CD007115. Retrieved from [Link]

  • ModelSEED. (n.d.). rxn47686 - O-propanoyl-L-carnitine. Retrieved from [Link]

Sources

Method

Application Note: Advanced Chiral Chromatography Methods for the Enantiomeric Separation of O-Propanoyl-D-carnitine

Abstract The stereoisomeric form of carnitine and its acyl derivatives, such as O-propanoyl-carnitine, is a critical determinant of their biological function and therapeutic efficacy. While L-carnitine and its esters are...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The stereoisomeric form of carnitine and its acyl derivatives, such as O-propanoyl-carnitine, is a critical determinant of their biological function and therapeutic efficacy. While L-carnitine and its esters are integral to fatty acid metabolism, the D-enantiomers can act as competitive inhibitors, potentially leading to adverse physiological effects.[1] Consequently, the accurate enantiomeric quantification of compounds like O-propanoyl-D-carnitine is paramount in pharmaceutical quality control and metabolic research. This guide provides a detailed exploration of two robust chiral High-Performance Liquid Chromatography (HPLC) methodologies—direct and indirect—for the successful resolution of O-propanoyl-D-carnitine and its L-enantiomer. We delve into the mechanistic principles behind chiral recognition, offer step-by-step protocols, and present validated experimental parameters to ensure reliable and reproducible results.

Introduction: The Imperative of Chiral Purity in Acylcarnitines

O-propanoyl-L-carnitine, the naturally occurring stereoisomer, plays a vital role in cellular energy production by facilitating the transport of short-chain fatty acids across the mitochondrial membrane.[2][3] It is investigated for various therapeutic applications, including cardiovascular diseases. Its enantiomer, O-propanoyl-D-carnitine, is not biologically active in the same manner and can competitively inhibit carnitine acyltransferases, enzymes crucial for the function of the L-isomer.[1] This underscores the necessity for stringent enantiomeric purity testing in both pharmaceutical formulations and clinical research settings.

The analytical challenge in separating O-propanoyl-carnitine enantiomers lies in their identical physical and chemical properties in an achiral environment.[4][5] Chiral chromatography provides the necessary stereoselective environment to resolve these enantiomers into distinct peaks, allowing for their individual quantification.

Analytical Strategies for Chiral Resolution

Two primary HPLC-based strategies are employed for the chiral separation of O-propanoyl-carnitine:

  • Direct Chiral HPLC: This elegant approach utilizes a Chiral Stationary Phase (CSP) that creates a diastereomeric interaction with the enantiomers, leading to differential retention and separation.

  • Indirect Chiral HPLC: This method involves the pre-column derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomeric pairs have different physicochemical properties and can be separated on a conventional, achiral stationary phase (e.g., C18).[6][7]

The choice between these methods depends on factors such as available instrumentation, sample matrix complexity, required sensitivity, and whether the primary goal is quantification of a minor impurity or preparative separation.

The Principle of Chiral Recognition

Successful chiral separation is predicated on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector (either the CSP or the derivatizing agent). According to the three-point interaction model, a stable diastereomeric complex requires at least three points of interaction between the chiral selector and one of the enantiomers. These interactions can be a combination of hydrogen bonds, dipole-dipole interactions, steric hindrance, and ionic or hydrophobic interactions. The difference in the stability of the two diastereomeric complexes results in different retention times on the chromatographic column.

Figure 1: The Three-Point Interaction Model for Chiral Recognition cluster_0 Chiral Selector (e.g., CSP) Selector Chiral Selector Surface (Sites A, B, C) Enantiomer1 Enantiomer 1 (Sites A', B', C') Selector->Enantiomer1 Strong 3-Point Binding (A-A', B-B', C-C') Enantiomer2 Enantiomer 2 (Sites A', C', B') Selector->Enantiomer2 Weak/Sterically Hindered Binding

Caption: A diagram illustrating the three-point interaction model, essential for chiral recognition.

Method 1: Direct Enantioseparation using a Teicoplanin-Based CSP

Direct chiral separation is often preferred for its simplicity, as it avoids the complexities of derivatization reactions. Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin, are particularly effective for the separation of amino acids and related zwitterionic compounds like acylcarnitines.[1] The teicoplanin selector offers a complex array of potential interaction sites, including carboxyl and amino groups, which can engage in ionic, hydrogen bonding, and dipole-dipole interactions with the polar O-propanoyl-carnitine molecule.

Experimental Protocol: Direct Chiral HPLC

This protocol is adapted from established methods for acylcarnitine separation on teicoplanin-based columns.[1]

Step 1: Sample Preparation

  • Standard Solution: Prepare a stock solution of racemic O-propanoyl-carnitine (or individual D- and L-standards) in methanol at 1 mg/mL. Dilute with the mobile phase to a working concentration of 10-50 µg/mL.

  • Biological Samples (e.g., Plasma): To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard (e.g., deuterated O-propanoyl-carnitine). Vortex for 1 minute to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

Step 2: HPLC-MS/MS Instrumentation and Conditions

  • Rationale for Instrument Choice: A tandem mass spectrometer (MS/MS) is the detector of choice due to its high sensitivity and specificity, which is crucial for detecting low concentrations of the D-enantiomer and for analysis in complex biological matrices.[8][9][10] Evaporative Light Scattering Detection (ELSD) is a viable alternative if MS is unavailable, as it does not require a chromophore.[1]

Parameter Condition Rationale
Chiral Column Teicoplanin-based CSP (e.g., Astec® CHIROBIOTIC™ T)Proven efficacy for chiral separation of carnitine and its derivatives through multiple interaction mechanisms.[1][11]
Dimensions 250 x 4.6 mm, 5 µmStandard analytical dimensions for good resolution and efficiency.
Mobile Phase Methanol / Acetic Acid / Triethylamine (100 / 0.02 / 0.01, v/v/v)Polar organic mode enhances interactions with the CSP. The acidic and basic additives improve peak shape and ionization efficiency for MS detection.
Flow Rate 0.7 mL/minA typical flow rate for a 4.6 mm ID column, balancing analysis time and separation efficiency.
Column Temperature 25°CTemperature can influence enantioselectivity; maintaining a constant temperature ensures reproducibility.
Injection Volume 10 µL
MS Detector Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)O-propanoyl-carnitine contains a quaternary ammonium group, which is readily ionized in positive mode.
MRM Transitions Precursor Ion: m/z 218.1; Product Ion: m/z 85.1The m/z 85 fragment is a characteristic product ion for carnitines, providing high specificity.[9]

Method 2: Indirect Enantioseparation via Derivatization

The indirect method provides an alternative when a suitable chiral column is not available or when fluorescence or UV detection is preferred. By reacting the analyte with an enantiomerically pure derivatizing agent, two diastereomers are formed. These diastereomers can then be separated on a standard achiral reversed-phase column.

A common and effective derivatizing agent is (+)-1-(9-fluorenyl)ethyl chloroformate [(+)-FLEC], which reacts with the hydroxyl group of O-propanoyl-carnitine.[6] The resulting diastereomers are highly fluorescent, enabling sensitive detection.

Experimental Protocol: Indirect Chiral HPLC

Step 1: Derivatization Procedure

  • Evaporate the prepared sample extract (from section 3.1) to complete dryness.

  • Add 50 µL of a 1 mg/mL solution of (+)-FLEC in acetone.

  • Add 20 µL of a 1% triethylamine solution in acetone to catalyze the reaction.

  • Vortex briefly and heat the mixture at 50°C for 20 minutes.

  • After cooling to room temperature, add 10 µL of a 1% ethanolamine solution in acetone to quench the excess (+)-FLEC.

  • Evaporate the solution to dryness and reconstitute in 100 µL of the mobile phase for HPLC analysis.

Step 2: HPLC-FLD Instrumentation and Conditions

  • Rationale for Instrument Choice: A fluorescence detector (FLD) is used to leverage the highly fluorescent fluorenyl group introduced by the (+)-FLEC reagent, providing excellent sensitivity.[3][12]

Parameter Condition Rationale
Column C18 Reversed-Phase (e.g., Hypersil GOLD™)Standard achiral column for separating the newly formed diastereomers which now have different physical properties.[12]
Dimensions 150 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile / 20 mM Potassium Phosphate Buffer, pH 6.0 (55:45, v/v)A common reversed-phase eluent system. The pH is controlled to ensure consistent ionization state of the analytes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Fluorescence Detector Excitation: 260 nm; Emission: 315 nmOptimal wavelengths for the detection of the FLEC-derivatized compounds.

Workflow and Expected Results

The overall process, from sample receipt to data analysis, is critical for achieving reliable results.

Figure 2: General Workflow for Chiral Analysis of O-Propanoyl-Carnitine cluster_prep Sample Preparation cluster_method Analytical Method cluster_analysis Data Analysis Sample Sample Receipt (Plasma, Formulation) Extraction Protein Precipitation / Extraction Sample->Extraction Derivatization Indirect Method: Derivatization with (+)-FLEC Extraction->Derivatization HPLC HPLC Separation Extraction->HPLC Direct Method: Injection onto CSP Derivatization->HPLC Separation on Achiral C18 Detection Detection (MS/MS or FLD) HPLC->Detection Integration Peak Integration & Quantification Detection->Integration Report Reporting: Enantiomeric Purity (%) Integration->Report

Sources

Application

Application Note: Quantitative NMR Spectroscopy of O-Propanoyl-D-Carnitine in Biofluids

Introduction and Clinical Context O-propanoyl-D-carnitine (commonly referred to as D-propionylcarnitine) is the enantiomer of the physiological intermediate propionyl-L-carnitine. It belongs to the acylcarnitine family,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Clinical Context

O-propanoyl-D-carnitine (commonly referred to as D-propionylcarnitine) is the enantiomer of the physiological intermediate propionyl-L-carnitine. It belongs to the acylcarnitine family, which facilitates the transport of short-chain fatty acids across the mitochondrial membrane. In clinical metabolomics and drug development, propionylcarnitine is a critical biomarker for inborn errors of metabolism, such as propionic acidemia and methylmalonic acidemia[1].

While mass spectrometry (MS) is the standard for high-throughput screening, Nuclear Magnetic Resonance (NMR) spectroscopy offers unparalleled advantages for non-destructive, absolute quantification (qNMR) without the need for compound-specific calibration curves[2].

Stereochemical Nuance: In achiral environments (e.g., standard D₂O buffer), the NMR spectra of D- and L-propionylcarnitine are identical[3]. The protocols and chemical shifts detailed herein apply to both enantiomers, though the D-enantiomer is frequently utilized as an analytical standard or chiral probe in competitive binding assays.

Pathway A Propionyl-CoA C O-Propanoyl-D-Carnitine A->C Acyltransferase Activity B D-Carnitine B->C D Metabolic Biomarker Pool C->D Biofluid Excretion (Urine/Plasma)

Caption: Propionylcarnitine biosynthesis and biofluid excretion pathway.

NMR Analytical Strategy: Causality & Experimental Design

To achieve high-fidelity qNMR data, every step of the experimental design must be grounded in physical chemistry.

  • Why use a phosphate buffer at pH 7.4? The chemical shifts of carboxylic acids and amines are highly pH-dependent. Buffering the sample ensures that the ionization state of the carboxylate group remains constant, stabilizing the chemical shifts and allowing for accurate spectral alignment across large sample cohorts[2].

  • Why use 1D ¹H NOESY presaturation? Biofluids contain water at approximately 55 M, which dwarfs millimolar metabolite signals. The 1D NOESY pulse sequence (noesypr1d) suppresses the water peak during the relaxation and mixing times, ensuring that adjacent signals (like the carnitine CH-O multiplet at 5.70 ppm) are not distorted by baseline roll[4].

  • Why use TSP as an internal standard? Sodium 3-(trimethylsilyl)propionate-2,2,3,3-d₄ (TSP) provides a sharp reference peak at exactly 0.00 ppm and serves as a known concentration reference, enabling absolute quantification without external calibration curves[4].

Experimental Protocol for qNMR Analysis

Phase 1: Sample Preparation
  • Thawing & Centrifugation: Thaw the biofluid sample (e.g., urine) on ice. Centrifuge at 10,000 × g for 10 minutes at 4 °C to remove cellular debris and particulate matter[4].

  • Buffering: Transfer 400 µL of the supernatant to a microcentrifuge tube. Add 200 µL of 0.2 M phosphate buffer (pH 7.4) prepared in D₂O.

  • Standardization: Ensure the buffer contains a precisely known concentration of TSP (e.g., 0.5 mM) and 0.2 mg/mL NaN₃ (to prevent bacterial growth during data acquisition)[4].

  • Transfer: Vortex the mixture for 10 seconds and transfer 550 µL into a standard 5 mm NMR tube.

Phase 2: NMR Acquisition
  • Tuning & Matching: Insert the sample into the spectrometer (minimum 400 MHz, ideally 600 MHz for complex biofluids) and perform automated tuning, matching, and shimming[5].

  • Pulse Sequence: Select the 1D NOESY presaturation sequence (noesypr1d in Bruker systems).

  • Parameters: Set the relaxation delay (D1) to at least 4 seconds to ensure complete relaxation of the propionylcarnitine protons (preventing T₁ saturation effects). Use a mixing time of 10-100 ms. Acquire 64 to 128 scans depending on the expected concentration[2].

Phase 3: The Self-Validating Quantification Workflow

In complex biofluids, peak overlap is a primary source of quantitative error. O-propanoyl-D-carnitine contains a terminal propionyl methyl group (triplet at 1.09 ppm, 3H) and a trimethylammonium group (singlet at 3.19 ppm, 9H)[1].

The Self-Validation Rule: Because these signals arise from the same molecule, their integration ratio must mathematically be exactly 1:3. If the ratio deviates, it indicates co-resonance (e.g., free carnitine overlapping at 3.19 ppm, or other short-chain fatty acids overlapping at 1.09 ppm). This internal stoichiometric check dictates whether direct integration is sufficient or if advanced spectral deconvolution is required.

Validation S1 1. Sample Preparation Add TSP, D2O, pH 7.4 Buffer S2 2. NMR Acquisition 1D 1H NOESY Presaturation S1->S2 S3 3. Spectral Processing Phase/Baseline Correction S2->S3 S4 4. Peak Integration Target: 1.09 ppm (CH3), 3.19 ppm (N-Me3) S3->S4 S5 5. Self-Validation Check Is CH3 : N-Me3 ratio exactly 1:3? S4->S5 S6 6. Absolute Quantification Calculate relative to TSP S5->S6 Yes (Valid) S7 Spectral Deconvolution Resolve Overlapping Signals S5->S7 No (Overlap Detected) S7->S6

Caption: Self-validating quantitative NMR (qNMR) workflow utilizing stoichiometric ratios.

Data Presentation: Chemical Shift Tables

The following tables summarize the expected chemical shifts for O-propanoyl-D-carnitine in a D₂O phosphate buffer at pH 7.4. These values serve as a reference for spectral assignment[1][3][6].

Table 1: ¹H NMR Chemical Shifts
Proton EnvironmentMultiplicityIntegrationChemical Shift (ppm)Diagnostic Utility
Propionyl -CH₃Triplet3H1.09High (Primary quantification target)
Propionyl -CH₂-Quartet2H2.45Moderate (Often overlaps with citrate)
Carnitine -CH₂-COO⁻Multiplet2H2.75Low (Complex splitting pattern)
Carnitine -N⁺(CH₃)₃Singlet9H3.19High (Used for self-validation ratio)
Carnitine -CH₂-N⁺Multiplet2H3.66 - 3.90Low (Overlaps with carbohydrates)
Carnitine -CH-O-Multiplet1H5.70Moderate (Close to water suppression)
Table 2: ¹³C NMR Chemical Shifts
Carbon EnvironmentCarbon TypeChemical Shift (ppm)
Propionyl -CH₃Primary (Alkyl)~9.5
Propionyl -CH₂-Secondary (Alkyl)~27.5
Carnitine -CH₂-COO⁻Secondary (Alkyl)~41.4
Carnitine -N⁺(CH₃)₃Primary (Amine)~54.5
Carnitine -CH₂-N⁺Secondary (Amine)~69.5
Carnitine -CH-O-Tertiary (Ether/Ester)~70.7
Propionyl -C=OQuaternary (Ester Carbonyl)~175.7
Carnitine -COO⁻Quaternary (Carboxylate)~180.1

References

  • Monitoring Methylmalonic Aciduria by NMR Urinomics MDPI - Molecules URL:[Link]

  • Monitoring the Response of the Human Urinary Metabolome to Brief Maximal Exercise by a Combination of RP-UPLC-MS and 1H NMR Spectroscopy Journal of Proteome Research - ACS Publications URL:[Link]

  • Nuclear Magnetic Resonance Analysis and Genetic Metabolic Disease (Chapter 16) Methodologies for Metabolomics - Cambridge University Press URL:[Link]

  • NMR Spectroscopy in Diagnosis and Monitoring of Methylmalonic and Propionic Acidemias National Institutes of Health (NIH) / PMC URL:[Link]

  • 13C Chemical Shift Reference National Center for In Vivo Metabolism URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Resolution of O-propanoyl-D-carnitine in Chiral HPLC

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges in the chiral separation of O-propanoyl-D-carnitine and its enantiomer, O-propanoyl-L-carnitine, using High-Performance Liquid Chromatography (HPLC). The separation of these enantiomers is critical, as only the L-form is biologically active, while the D-form can be inactive or even detrimental.[1][2] This resource is designed to be a practical, field-proven guide to help you achieve optimal resolution in your analyses.

Troubleshooting Guide: From Poor Resolution to Baseline Separation

This section addresses specific issues you may encounter during your experiments, providing causal explanations and actionable solutions.

Question: Why am I observing poor or no resolution between the O-propanoyl-D-carnitine and O-propanoyl-L-carnitine peaks?

Answer:

Poor resolution in the chiral separation of O-propanoyl-carnitine enantiomers can stem from several factors, ranging from suboptimal method parameters to the choice of the chiral stationary phase (CSP). A systematic approach is crucial to pinpoint and resolve the issue.

Initial Checks:

  • Verify System Suitability: Before injecting your sample, ensure your HPLC system is performing correctly. Check for stable pressure, consistent flow rate, and minimal baseline noise. Any issues with the system can manifest as poor chromatographic performance.[3]

  • Confirm Column Equilibration: Ensure the chiral column is thoroughly equilibrated with the mobile phase. Inadequate equilibration can lead to inconsistent retention times and poor resolution.[4]

  • Sample Preparation: The solvent used to dissolve your sample should be compatible with the mobile phase. Ideally, dissolve your sample in the mobile phase itself or a weaker solvent to avoid peak distortion.[4]

Method Parameter Optimization:

  • Mobile Phase Composition: The composition of the mobile phase is a critical factor in achieving selectivity in chiral separations.[5] For carnitine and its derivatives, which are zwitterionic, the pH and ionic strength of the mobile phase can significantly impact retention and resolution.[6]

    • Organic Modifier: The type and concentration of the organic modifier (e.g., methanol, acetonitrile, ethanol) in the mobile phase can dramatically affect selectivity. Systematically vary the percentage of the organic modifier to find the optimal composition.

    • Additives: For ionizable compounds like O-propanoyl-carnitine, adding acidic or basic modifiers to the mobile phase can improve peak shape and resolution. Common additives include trifluoroacetic acid (TFA), formic acid, or diethylamine (DEA), typically at low concentrations (e.g., 0.1%).[7]

  • Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the chiral stationary phase. However, this will also increase the analysis time. Experiment with flow rates in the range of 0.5-1.0 mL/min.[8]

  • Temperature: Column temperature can influence chiral recognition.[9] Generally, lower temperatures can enhance resolution, but this is not always the case.[10] It is advisable to use a column thermostat and evaluate a range of temperatures (e.g., 15°C, 25°C, 40°C) to determine the optimal condition for your separation.

Chiral Stationary Phase (CSP) Considerations:

  • CSP Selection: The choice of the chiral stationary phase is paramount. For carnitine and its acyl derivatives, several types of CSPs have been successfully employed:

    • Macrocyclic Glycopeptide-Based CSPs: Teicoplanin-based columns have shown high enantioselectivity for carnitine and its O-acyl derivatives.[6]

    • Zwitterionic CSPs: Columns like CHIRALPAK ZWIX(-) are effective for the separation of zwitterionic compounds like carnitine.[2][8]

    • Polysaccharide-Based CSPs: While broadly used, these may require derivatization of the analyte to achieve separation.[11]

  • Column Health: Over time, column performance can degrade due to contamination or loss of the chiral selector.[12] If you observe a gradual loss of resolution, consider washing the column according to the manufacturer's instructions or, if necessary, replacing it.

Question: I'm seeing significant peak tailing for my O-propanoyl-D-carnitine peak. What could be the cause and how can I fix it?

Answer:

Peak tailing is a common issue in HPLC and can be particularly problematic in chiral separations as it can obscure the resolution of closely eluting enantiomers. The primary causes of peak tailing for a compound like O-propanoyl-D-carnitine, which has a quaternary ammonium group and a carboxyl group, are often related to secondary interactions with the stationary phase.

Potential Causes and Solutions:

  • Secondary Silanol Interactions: Residual silanol groups on the silica support of the stationary phase can interact with the basic nitrogen of the carnitine moiety, leading to peak tailing.

    • Solution: Add a basic modifier to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA) at a low concentration (e.g., 0.1-0.5%). This will compete with the analyte for the active silanol sites and improve peak shape.

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in broad, tailing peaks.

    • Solution: Reduce the injection volume or dilute your sample.

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion, including tailing.

    • Solution: As a best practice, dissolve your sample in the mobile phase. If this is not possible, use the weakest solvent in which your sample is soluble.[4]

  • Column Contamination: Accumulation of contaminants on the column can lead to active sites that cause peak tailing.

    • Solution: Follow a proper column washing procedure as recommended by the manufacturer. This may involve flushing with a series of strong solvents.[12]

Frequently Asked Questions (FAQs)

Q1: What is the significance of separating O-propanoyl-D-carnitine from its L-enantiomer?

Only the L-enantiomer of carnitine and its acyl derivatives, such as O-propanoyl-L-carnitine, are biologically active and play a crucial role in energy metabolism by transporting long-chain fatty acids into the mitochondria.[6][13] The D-enantiomer is physiologically inactive and can act as a competitive inhibitor of carnitine acetyltransferase, potentially leading to a deficiency of the biologically active L-form.[6] Therefore, enantioselective analysis is essential for quality control in pharmaceutical formulations and for studying their biological effects.[1]

Q2: What are the common approaches for chiral separation of carnitine derivatives by HPLC?

There are two primary strategies for the chiral separation of carnitine and its esters:

  • Direct Chiral Separation: This involves using a chiral stationary phase (CSP) that can directly distinguish between the enantiomers. This is often the preferred method due to its simplicity. CSPs based on macrocyclic glycopeptides (e.g., teicoplanin) and zwitterionic selectors have proven effective for the direct separation of carnitine derivatives.[6][8]

  • Indirect Chiral Separation (Derivatization): This method involves reacting the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral reversed-phase column (e.g., C18).[14][15][16] Common derivatizing agents include (+)-1-(9-fluorenyl)-ethyl chloroformate ((+)-FLEC).[14][16] While this method adds an extra step to sample preparation, it can be very effective and may offer enhanced sensitivity, especially with fluorescent derivatizing agents.[13][17]

Q3: How does derivatization improve the chiral separation of O-propanoyl-D-carnitine?

Derivatization can improve the chiral separation of O-propanoyl-D-carnitine in several ways:

  • Formation of Diastereomers: By reacting the enantiomers with a single enantiomer of a chiral derivatizing agent, diastereomers are formed. Diastereomers have different physical properties and can be separated on a non-chiral (achiral) stationary phase.[14][15]

  • Enhanced Detection: Many derivatizing agents contain a chromophore or fluorophore, which can significantly improve the detection sensitivity of the analyte, especially when using UV or fluorescence detectors.[13][17]

  • Improved Chromatography: Derivatization can alter the overall properties of the analyte, potentially leading to better peak shape and retention on a reversed-phase column.

Q4: What are some typical starting conditions for developing a chiral HPLC method for O-propanoyl-D-carnitine?

When developing a new method, it's helpful to have a starting point. The following table provides some typical parameters for the direct chiral separation of carnitine derivatives.

ParameterTypical ConditionsRationale
Chiral Column Teicoplanin-based or Zwitterionic (e.g., CHIRALPAK ZWIX(-))These have demonstrated good selectivity for carnitine and its esters.[6][8]
Mobile Phase Methanol/Acetonitrile/Water mixture with an acidic or basic modifierThe organic ratio and modifier are key to optimizing selectivity.[5][6][8]
Flow Rate 0.5 - 1.0 mL/minA balance between analysis time and resolution.[8]
Column Temperature 25 °C (with thermostat)A controlled temperature ensures reproducible retention times.[9]
Detection UV (low wavelength, e.g., 210-225 nm) or Mass Spectrometry (MS)Carnitine derivatives have a weak chromophore. MS provides higher sensitivity and selectivity.[18][19]

Q5: My resolution is decreasing over time with repeated injections. What should I do?

A gradual loss of resolution often points to column degradation or contamination.[4] Here is a troubleshooting workflow:

G Start Decreasing Resolution Observed Wash Wash Column with Strong Solvent (as per manufacturer's instructions) Start->Wash Test Re-test with Standard Wash->Test ResolutionRestored Resolution Restored? Test->ResolutionRestored Test->ResolutionRestored Continue Continue Analysis ResolutionRestored->Continue Yes CheckMobilePhase Prepare Fresh Mobile Phase ResolutionRestored->CheckMobilePhase No ReplaceColumn Consider Column Replacement ResolutionRestored->ReplaceColumn No (after fresh mobile phase) ReEquilibrate Re-equilibrate Column CheckMobilePhase->ReEquilibrate ReEquilibrate->Test

Caption: A workflow for troubleshooting decreasing chiral resolution.

Experimental Protocols

Protocol 1: Direct Chiral Separation using a Zwitterionic CSP

This protocol is a starting point for the direct enantioselective analysis of O-propanoyl-carnitine.

  • HPLC System: An HPLC system equipped with a pump, autosampler, column thermostat, and a suitable detector (UV or MS).

  • Chiral Column: CHIRALPAK ZWIX(-) (or equivalent), 3.0 mm I.D. x 250 mm, 3 µm.[8]

  • Mobile Phase: A mixture of Water/Methanol/Acetonitrile (e.g., 2/24/74, v/v/v) containing 25 mM formic acid and ammonium formate.[8]

  • Flow Rate: 0.15 mL/min.[8]

  • Column Temperature: 25 °C.[8]

  • Injection Volume: 5 µL.

  • Detection: Mass Spectrometry (MS/MS) is ideal for high sensitivity and selectivity.[8] If using UV, monitor at a low wavelength (e.g., 210 nm).

  • Procedure: a. Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved. b. Prepare a standard solution of racemic O-propanoyl-carnitine in the mobile phase. c. Inject the standard and monitor the chromatogram for the separation of the two enantiomers. d. Optimize the mobile phase composition (organic solvent ratios and additive concentration) to achieve a resolution (Rs) of >1.5.

Protocol 2: Indirect Chiral Separation via Derivatization

This protocol outlines the steps for derivatization followed by separation on an achiral column.

  • Derivatization Reagent: (+)-1-(9-fluorenyl)-ethyl chloroformate ((+)-FLEC).[14][16]

  • HPLC System: A standard HPLC system with a fluorescence detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm I.D. x 250 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate or phosphate buffer).

  • Detection: Fluorescence detector with excitation at ~260 nm and emission at ~310 nm.[16]

  • Derivatization Procedure: a. Dissolve the O-propanoyl-carnitine sample in a suitable buffer (e.g., borate buffer). b. Add a solution of (+)-FLEC in a water-miscible organic solvent (e.g., acetone). c. Allow the reaction to proceed at room temperature for a specified time. d. Quench the reaction by adding an amino-containing compound (e.g., glycine). e. Inject an aliquot of the resulting solution into the HPLC system.

  • Chromatographic Analysis: a. Separate the resulting diastereomers on the C18 column. b. Optimize the mobile phase composition and gradient to achieve baseline separation of the two diastereomeric peaks.

References

  • D'Acquarica, I., Gasparrini, F., Misiti, D., Villani, C., Carotti, A., Cellamare, S., & Muck, S. (1999). Direct chromatographic resolution of carnitine and O-acylcarnitine enantiomers on a teicoplanin-bonded chiral stationary phase. Journal of Chromatography A, 857(1-2), 145-155. [Link]

  • Furusho, A., Nakayama, Y., Mizuno, H., Sugiyama, E., Kojima, K., & Todoroki, K. (2026). Enantioselective Determination of Carnitine Enantiomers in Food and Supplement Samples by Chiral Liquid Chromatography-Tandem Mass Spectrometry. Mass Spectrometry (Tokyo, Japan), 15(1), A0191. [Link]

  • Sun, Y. X., Lu, C. X., Tang, Q. L., Cao, Y., Xue, Y. Z., Wen, X. X., & Wang, C. O. (2007). Simultaneous Analysis of L-carnitine, Acetyl-L-carnitine and Propionyl-L-carnitine in Human Plasma by HPLC. Chinese Pharmaceutical Journal, 42(18), 1425-1428. [Link]

  • Scite. (n.d.). Enantiomeric separation of D/L-carnitine using HPLC and CZE after derivatization. Retrieved from [Link]

  • Albreht, A., Zupančič, B., & Vovk, I. (2014). A Novel Derivatization Procedure and Chiral Gas Chromatographic Method for Enantiomeric Purity Screening of L-Carnitine. Acta Chimica Slovenica, 61(2), 299-306. [Link]

  • Furusho, A., Nakayama, Y., Mizuno, H., Sugiyama, E., Kojima, K., & Todoroki, K. (2026). Enantioselective Determination of Carnitine Enantiomers in Food and Supplement Samples by Chiral Liquid Chromatography-Tandem Mass Spectrometry. Mass Spectrometry (Tokyo, Japan), 15(1), A0191. [Link]

  • Freimüller, S., & Altorfer, H. (2002). A chiral HPLC method for the determination of low amounts of D-carnitine in L-carnitine after derivatization with (+)-FLEC. Journal of Pharmaceutical and Biomedical Analysis, 30(2), 209-218. [Link]

  • Bonavita, V., & Cennamo, G. (1987). Application of High-Performance Liquid Chromatography to the Analysis of propionyl-L-carnitine by a Stereospecific Enzyme Assay. Journal of Chromatography B: Biomedical Sciences and Applications, 414(1), 224-228. [Link]

  • Research on Separation and Determination of Carnitine Enantiomers in Health Foods Based on Ultra-performance Convergence Chromatography. (2020). Journal of Instrumental Analysis. [Link]

  • Naidu, M. N., Jakkan, P. S., & Ramana, P. V. (2024). Analytical Method Development and Validation of Content of D-Carnitine in Levocarnitine Using High-Performance Liquid Chromatography. American Journal of Analytical Chemistry, 15(12), 407-426. [Link]

  • Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]

  • Furusho, A., Nakayama, Y., Mizuno, H., Sugiyama, E., Kojima, K., & Todoroki, K. (2026). Enantioselective Determination of Carnitine Enantiomers in Food and Supplement Samples by Chiral Liquid Chromatography-Tandem Mass Spectrometry. Mass Spectrometry, 15(1), A0191. [Link]

  • Qi, M., Wang, P., Sun, Y., & Yang, J. (2004). Enantiomeric purity determination of acetyl-L-carnitine by reversed-phase high-performance liquid chromatography using chiral derivatization. Journal of Pharmaceutical and Biomedical Analysis, 34(2), 433-438. [Link]

  • Toth, G. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International, 36(1). [Link]

  • Sun, Y. X., et al. (2007). Simultaneous Analysis of L-carnitine,Acetyl-L-carnitine and Propionyl-L-carnitine in Human Plasma by HPLC. Chinese Pharmaceutical Journal, 42(18), 1425-1428. [Link]

  • Ilisz, I., Aranyi, A., & Péter, A. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1362. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Furusho, A., et al. (2026). Enantioselective determination of carnitine enantiomers in food and supplement samples by chiral liquid chromatography-tandem mass spectrometry. Mass Spectrometry. [Link]

  • Freimüller, S., & Altorfer, H. (2002). A chiral HPLC method for the determination of low amounts of D-carnitine in L-carnitine after derivatization with (+)-FLEC. Journal of Pharmaceutical and Biomedical Analysis, 30(2), 209-218. [Link]

  • MicroSolv Technology Corporation. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. [Link]

  • Schooneman, M. G., et al. (2013). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 54(1), 282-290. [Link]

  • ResearchGate. (n.d.). Effect of Temperature on the Chiral Separation of Enantiomers of Some... [Link]

  • Google Patents. (2005). CN1651402A - Propionyl-L-carnitine synthesis process and related substances and content detection methods.
  • ResearchGate. (2014). How can I improve my chiral column resolution?. [Link]

  • MDPI. (2025). Chiral Recognition of Carnitine Enantiomers Using Graphene Oxide-Modified Cadmium Telluride Quantum Dots. Molecules, 30(14), 6432. [Link]

  • Dolan, J. W. (2007). How Does Temperature Affect Selectivity?. LCGC North America, 25(4), 374-380. [Link]

Sources

Optimization

Technical Support Center: O-Propanoyl-D-Carnitine Stability &amp; Troubleshooting

Executive Summary & Mechanistic Context Welcome to the Technical Support Center for acylcarnitine standard management. O-Propanoyl-D-carnitine (the D-enantiomer of propionylcarnitine) is a critical standard utilized in s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

Welcome to the Technical Support Center for acylcarnitine standard management. O-Propanoyl-D-carnitine (the D-enantiomer of propionylcarnitine) is a critical standard utilized in stereospecific metabolic assays, chiral chromatography, and pharmacological research. However, researchers frequently encounter sudden signal loss or high baseline noise during LC-MS/MS analysis.

The root cause is almost always the high lability of its ester bond in aqueous environments. While pharmacological literature frequently focuses on the L-enantiomer, the physicochemical stability of the ester linkage in O-propanoyl-D-carnitine is identical to that of propionyl-L-carnitine[1]. Therefore, kinetic degradation data from general acylcarnitine studies directly applies to the D-enantiomer[2]. This guide provides causal explanations, diagnostic workflows, and self-validating protocols to eliminate degradation artifacts in your assays.

Diagnostic Workflow: Root Cause Analysis of Signal Loss

G Start Signal Loss: O-Propanoyl-D-Carnitine CheckPH Evaluate Aqueous pH Start->CheckPH PHHigh pH ≥ 7.0 (Neutral/Alkaline) CheckPH->PHHigh Yes PHLow pH 4.0 - 5.5 (Acidic) CheckPH->PHLow No BaseHydro Base-Catalyzed Ester Hydrolysis PHHigh->BaseHydro CheckTemp Evaluate Storage Temp PHLow->CheckTemp Action1 Acidify Buffer (pH 4.0-5.5) BaseHydro->Action1 TempHigh > 4°C or Freeze-Thaw CheckTemp->TempHigh Yes TempLow -80°C Constant CheckTemp->TempLow No ThermalDeg Thermal Degradation / Cryoconcentration TempHigh->ThermalDeg CheckSolvent Evaluate Solvent Matrix TempLow->CheckSolvent Action2 Store in DMSO/MeOH at -80°C ThermalDeg->Action2 Aqueous 100% Aqueous CheckSolvent->Aqueous Organic Organic + Formic Acid CheckSolvent->Organic Aqueous->Action2 Action3 Investigate MS/MS Isobaric Interference Organic->Action3

Workflow for diagnosing O-propanoyl-D-carnitine degradation pathways in experimental setups.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my O-propanoyl-D-carnitine standard rapidly degrade in physiological buffers (e.g., PBS, pH 7.4)? Causality: The ester linkage in acylcarnitines is highly susceptible to base-catalyzed hydrolysis. While pH 7.4 is physiologically relevant for biological assays, it is chemically detrimental to the ester bond. At room temperature in PBS (pH 7.2), propionylcarnitine degrades significantly within 24 hours[2]. At highly alkaline levels (pH > 9), hydrolysis into D-carnitine and propionic acid is nearly instantaneous[1][3]. Solution: Do not store the compound in physiological buffers. Prepare working solutions immediately before use, or acidify the assay buffer to pH 4.0–5.5, where the ester bond is thermodynamically stable[3].

Q2: We stored our aqueous aliquots at -20°C, but we still observe high levels of free D-carnitine. Why? Causality: Freezing purely aqueous solutions can cause "cryoconcentration," a phenomenon where solutes concentrate in the unfrozen liquid fraction during the freezing process. This leads to localized, drastic pH shifts that accelerate hydrolysis even at sub-zero temperatures. Furthermore, acylcarnitines in purely aqueous solutions are prone to slow thermal degradation over time[4]. Solution: For long-term storage, dissolve the lyophilized powder in an organic solvent (e.g., DMSO, methanol, or acetonitrile) containing 1% (v/v) formic acid, and store at -80°C[2][4].

Q3: How can I differentiate between actual degradation and isobaric interference in my LC-MS/MS data? Causality: Isobaric nonacylcarnitine compounds or constitutional isomers can co-elute and yield false-positive signals in standard MS/MS tests[3][5]. Additionally, standard MS/MS cannot distinguish between the D- and L-enantiomers. Solution: Implement a stereospecific validation step. Since D-carnitine (the degradation product) does not react with carnitine acetyltransferase (an enzyme specific to the L-isomer), you can use chiral chromatography coupled with MS/MS or a stereospecific enzyme assay to confirm enantiomeric purity and the exact degradation ratio[1].

Quantitative Data: Stability Kinetics

To assist in experimental planning, the following table synthesizes the kinetic stability of propionylcarnitine across various matrices and environmental conditions.

Matrix / SolventpHTemperatureStability DurationPrimary Degradation MechanismReference
PBS (Aqueous) 7.2Room Temp (25°C)< 24 hoursBase-catalyzed ester hydrolysis[2]
Water (Aqueous) > 9.0Room Temp (25°C)< 1 hourRapid alkaline cleavage[3]
5% Dextrose (Aqueous) 5.24°C~234 days (15% loss)Slow thermal degradation[3]
DMSO (Organic) N/A-20°C1 monthTrace moisture hydrolysis[2]
Acetonitrile + 1% Formic Acid Acidic-80°C> 6 monthsNone observed (Highly Stable)[4]

Self-Validating Experimental Protocols

To ensure data integrity, every protocol handling O-propanoyl-D-carnitine must include built-in validation steps.

Protocol 1: Preparation of Hydrolysis-Resistant Stock Solutions

Objective: Formulate long-term storage stocks of O-propanoyl-D-carnitine that resist spontaneous ester cleavage.

  • Equilibration: Equilibrate the lyophilized O-propanoyl-D-carnitine vial to room temperature in a desiccator for 30 minutes to prevent ambient moisture condensation upon opening.

  • Reconstitution: Reconstitute the powder in anhydrous Dimethyl Sulfoxide (DMSO) or LC-MS grade Acetonitrile supplemented with 1% (v/v) formic acid to achieve a concentration of 10–20 mg/mL[2][4].

  • Dissolution: Vortex gently for 30 seconds. Crucial: Do not apply heat or sonication, as thermal stress accelerates degradation[3].

  • Storage: Aliquot the solution into single-use amber glass vials (to prevent photodegradation and repeated freeze-thaw cycles) and store immediately at -80°C[2].

  • Self-Validation Check: Immediately post-preparation, dilute a 1 µL aliquot into 999 µL of quenching buffer (acetonitrile/water 80:20, 0.1% formic acid) and analyze via LC-MS/MS. Record the Area Under the Curve (AUC) for the parent ion. This serves as your 100% integrity baseline for future comparative validation.

Protocol 2: Acid-Quenched Aqueous Assay Workflow

Objective: Perform aqueous biological assays without confounding the results via spontaneous substrate hydrolysis.

  • Buffer Preparation: Prepare your working biological buffer. If physiological pH (7.4) is strictly required for the enzyme/cell system, pre-chill the buffer to 4°C to kinetically slow the hydrolysis rate[3].

  • Initiation: Initiate the reaction by spiking the organic stock solution of O-propanoyl-D-carnitine into the aqueous buffer. Keep the organic solvent final concentration below 1% (v/v) to avoid protein precipitation.

  • Quenching: At designated time points, extract a sample and immediately quench the reaction by mixing 1:4 with an acidic crash solvent (e.g., Methanol containing 0.2% formic acid). The sudden drop in pH (to ~4.0) thermodynamically stabilizes the ester bond, halting further base-catalyzed hydrolysis[3][4].

  • Extraction: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins, and transfer the supernatant for LC-MS/MS analysis.

  • Self-Validation Check: Always include a "Zero-Time Point" control where the acidic crash solvent is added to the buffer before the O-propanoyl-D-carnitine. Any free D-carnitine detected in this sample represents the baseline spontaneous hydrolysis of your stock, allowing you to mathematically subtract this artifact from your active assay results.

References

  • [3] Stability of acetyl-l-carnitine in 5% dextrose using a high-performance liquid chromatography-mass spectrometry times 2 method - ResearchGate. Available at:

  • [2] Propionylcarnitine hydrochloride stability and preparation for experiments - Benchchem. Available at:

  • [4] EP3127895A1 - Acylcarnitine composition - Google Patents. Available at:

  • [1] Application of High-Performance Liquid Chromatography to the Analysis of propionyl-L-carnitine by a Stereospecific Enzyme Assay - PubMed (NIH). Available at:

  • [5] Daily Variation of Serum Acylcarnitines and Amino Acids - PMC (NIH). Available at:

Sources

Troubleshooting

Bioanalytical Technical Support Center: Overcoming Ion Suppression for O-propanoyl-D-carnitine

Welcome to the Advanced Troubleshooting Guide for Acylcarnitine Analysis. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve reproducible lower limits of quantitation (LLOQ) fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for Acylcarnitine Analysis. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve reproducible lower limits of quantitation (LLOQ) for short-chain acylcarnitines like O-propanoyl-D-carnitine (also known as propionylcarnitine or C3-carnitine).

Because O-propanoyl-D-carnitine is a highly polar, zwitterionic molecule, it presents a "perfect storm" for matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS). Below is a comprehensive, self-validating guide to diagnosing the causality of your signal loss and implementing robust chemical and instrumental solutions.

Part 1: Diagnostic Workflow

Before altering your methodology, you must pinpoint the exact mechanism of signal loss. The flowchart below outlines the logical progression for diagnosing and resolving ion suppression for highly polar analytes.

G A Signal Loss: O-propanoyl-D-carnitine BB BB A->BB B Post-Column Infusion (Map Suppression Zone) C Does C3-carnitine elute in the suppression dip? D Optimize Sample Prep (Phospholipid Removal) C->D Yes (Matrix Effect) E Optimize Chromatography (HILIC / Derivatization) C->E Yes (Poor Retention) F Check Ion Source / Matrix-Matched Calibration C->F No (Other Cause) BB->C

Fig 1. Diagnostic decision tree for resolving LC-MS ion suppression.

Part 2: Troubleshooting FAQs & Mechanistic Insights

Q1: My O-propanoyl-D-carnitine signal drops by 80% in plasma extracts compared to neat solvent. What is the exact physical cause? A1: This is classic matrix-induced ion suppression. In positive Electrospray Ionization (ESI+), co-eluting matrix components—primarily endogenous glycerophospholipids and residual salts—physically compete with your analyte for the limited charge available on the surface of the ESI droplet[1][2]. Because O-propanoyl-D-carnitine is highly polar, it elutes very early (near the void volume) on standard reversed-phase (RP) C18 columns. Unfortunately, this is the exact retention window where non-retained salts and early-eluting phospholipids saturate the droplet surface, preventing the ejection of your target analyte into the gas phase[3].

Q2: How can I chromatographically shift my analyte out of this suppression zone? A2: You must increase the analyte's retention factor ( k′ ). Since standard C18 fails to retain this zwitterionic compound, you have two primary mechanistic options:

  • HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC retains polar compounds by partitioning them into a water-enriched layer on the stationary phase. O-propanoyl-D-carnitine will elute much later, well separated from hydrophobic phospholipids.

  • Chemical Derivatization (Butyl Esterification): Reacting the carboxyl group of the acylcarnitine with n-butanol/HCl masks its polarity. This increases the hydrophobicity of the molecule, allowing it to be strongly retained on a standard C18 column and shifting its elution far past the void volume suppression zone[4][5].

Q3: If I must use Reversed-Phase LC without derivatization, what is the most effective sample preparation strategy? A3: Simple protein precipitation (PPT) is fundamentally inadequate because it leaves highly suppressive phospholipids intact[6]. You must implement a targeted phospholipid depletion strategy. Utilizing Solid-Phase Extraction (SPE) or specialized Phospholipid Removal Plates (e.g., HybridSPE or Ostro) leverages Lewis acid-base interactions to selectively bind the phosphate moieties of lipids, allowing the zwitterionic O-propanoyl-D-carnitine to pass through cleanly[2][7]. Furthermore, you must incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS), such as d3-propionylcarnitine, to mathematically correct for any residual matrix effects[7][8].

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness in your assay, do not rely on assumptions. Implement these self-validating protocols to empirically prove that ion suppression has been mitigated.

Protocol A: Post-Column Infusion (PCI) to Map the Suppression Zone

This protocol creates a self-validating feedback loop by visually mapping the exact retention time windows where ion suppression occurs[3].

  • Setup: Connect a syringe pump to a T-zero union placed between the analytical column and the mass spectrometer source.

  • Infusion: Continuously infuse a neat solution of O-propanoyl-D-carnitine (e.g., 100 ng/mL at 10 µL/min) into the MS source.

  • Injection: Inject a blank matrix extract (e.g., extracted plasma without the analyte) through the LC system using your standard gradient.

  • Validation: Monitor the MRM transition of the infused analyte. Any significant drop in the baseline signal indicates a zone of ion suppression. If your analyte's retention time falls within this "dip," your chromatography or sample prep must be adjusted.

Protocol B: Phospholipid-Depleted Extraction Workflow

This methodology selectively removes the primary drivers of ESI suppression[7].

Ext N1 1. Plasma Sample + SIL-IS N2 2. Protein Precip. (3:1 ACN, 1% FA) N1->N2 N3 3. Centrifuge (15,000xg, 10m) N2->N3 N4 4. Phospholipid Removal Plate N3->N4 N5 5. Evaporate & Reconstitute N4->N5 N6 6. LC-MS/MS (ESI+ MRM) N5->N6

Fig 2. Step-by-step sample preparation workflow for acylcarnitine extraction.

  • Spike: Aliquot 100 µL of plasma and spike with d3-propionylcarnitine (SIL-IS) to achieve a final concentration representative of endogenous levels.

  • Precipitate: Add 300 µL of cold Acetonitrile containing 1% Formic Acid. Vortex aggressively for 2 minutes.

  • Centrifuge: Spin at 15,000 x g for 10 minutes at 4°C to pellet proteins.

  • Deplete: Transfer the supernatant to a Phospholipid Removal Plate (e.g., HybridSPE). Apply positive pressure or vacuum to elute the sample.

  • Reconstitute: Evaporate the eluate under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial LC mobile phase.

Part 4: Quantitative Data Summaries

The following tables synthesize typical performance metrics to help you select the optimal analytical strategy.

Table 1: Matrix Effect and Recovery Comparison for O-propanoyl-D-carnitine

Sample Preparation MethodPhospholipid RemovalAbsolute Recovery (%)Matrix Effect (%)*
Protein Precipitation (PPT)< 5%85 - 95%40 - 60% (Severe Suppression)
Liquid-Liquid Extraction (LLE)~ 50%30 - 50% (Analyte too polar)80 - 90%
Solid-Phase Extraction (Mixed Mode)> 90%80 - 90%90 - 105% (Minimal)
Phospholipid Depletion Plates> 95%85 - 95%95 - 105% (Minimal)

*Note: A Matrix Effect of 100% indicates zero suppression or enhancement.

Table 2: Chromatographic Strategies for Short-Chain Acylcarnitines

Column ChemistryRetention MechanismTypical Retention Factor ( k′ )Susceptibility to Void Volume Suppression
Standard C18 (RP)Hydrophobic partitioning< 0.5High (Co-elutes with salts/polar matrix)
C18 + Butyl Ester DerivatizationHydrophobic partitioning2.0 - 4.0Low (Shifted away from void volume)
HILIC (Bare Silica/Amide)Aqueous layer partitioning3.0 - 6.0Low (Retained longer than hydrophobic lipids)

References

  • [4] An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC - nih.gov[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTUG4ser4LfIDthEDcmmWnSBI-yTkAopplFtZz99AnKpKbKzDbMhyT4MGESuAi4pRLLNXHkd5rGdXUFkNoBqLXPz_9w99S2Gqk6jIFrVyPauUQZOc6UWB4haIr_8fBoOm6WUOBlcuJvmZ0Y4E=]

  • [1] Quantitation of Urinary Acylcarnitines by DMS-MS/MS Uncovers the Effects of Total Body Irradiation in Cancer Patients - PMC - nih.gov[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGFAuPUBw5gAbNtUatNV90fV8-t5PptG8P5UZQZUSLqyOkQ-plIuXWEWEz24t2-6XZkwgDxFYGXvRIr69GwguYXFlmsUTl8QeueD85gPreFSoUuiPDteCsPJP_fb1lZ3H2WQdyEI_fnEG5F8w=]

  • [7] Overcoming matrix effects in 3-Methylglutarylcarnitine LC-MS/MS analysis - benchchem.com[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9H-EmrBpZcIqMuaeBnbIkJ3lLEH3VW88o2AKJJ3KQIp5KCaTedvYO2UXC2_oH-2rnhArlkVEBxJT0JQQ5VYQxhoas2_6vLVGo4bZxUn94BKB2k4H2YUe3xPBPetgXQh-DwpHgJYTJoMru8LoKvv-_7ixPnxTfDWdhpeZg0fO44-PvSyDu8-xI1jebuS_yVIbRUgDVW1AUoM2YWAiGU8B_Y4EFAuA=]

  • [2] Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research - longdom.org[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlVnJ1ClUJ7Eo3rRSUxyMWtBDAmfxOzAPBDPBOsC88XOiHs7KsLL3q1szws-l_AUO9x2dy9VOhxaoLnN43D7C5YqEPC76T21UaEuFHNdlST7knDMGXvstcdhb5WgaWqmtTDmI4EmAjzraEI9BsMGlZmZAvzbHJC2AAKv1TPURxp7QUpS_xJJZ_rfsd6uaCzjsC2fj1HQazzs-uV9pS7Mj-TQF66A8H_CdFL-T4Fpbm30sg7MbfVEzp]

  • [5] (PDF) An LC-MS/MS method to quantify acylcarnitine species including isomeric - researchgate.net[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQoBXSa-QoGh8sIIr2nIwaI_C44fl9cy60YMKrhktoKFPvbKw0gTflDcv0LicdP5z5b2s8qv219JAHlDBtI_2-CA0kqhc7YN6rC-21fRKdmC2EYEXU4VadU8zqrnj8WBg1_IK9iHjclyZ6lOYjR0yn51TbdHMzARESvikVRusBYt8RuwJpM-7j80ZJGm86SvSHjPuZVtEXoYezHmcxwkUJNivqyfp0IB561en8N023QZ4663E=]

  • [6] A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology - spectroscopyeurope.com[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHopfCl5X84bq3b56O4zxSZFWKcIXtN-jGB2uDvTLYvrNtInHag0Y8V-Kc2YAidp6eLOPoO9FVm6FB-hZNm-sNepFixt4mW67HZK3U6sWEGRlPXoYcMa0p4wlYVQmPWwhctFe8KLutti9Vl9VDZo0PrJYKSG_X06iIDIAk3esw8spmREp4hzWXDuIKToTa0BD3W7WPGj1uN5iD1InWZJJQWlRRzC1DyeVD6gNr0uzfNLBVfUT-rumxmtlltJnau-OR]

  • [8] A rapid UPLC-MS/MS method for simultaneous separation of 48 acylcarnitines in dried blood spots and plasma useful as a second-tier test for expanded newborn screening - researchgate.net[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwYmK2s--JXNp4rfTM7Wakl5JBVFnheUw-yzEL9fWaxHI4FwlQyfX5DnZlzXPT9M9FSNlmbdXmkjCB2OC2wOOcJeSWAjYlka-uNn2UjoAlPCMZovVovUUBrpLn7msTRsFhHmtpCxtrQhsDOjGD7VIK7X-dLnngzlrv93bMqrNoE3XeK7B8vkPP_3cuH9vh7Jh_zWby4JQB9guTAqao-H3VfN9i719i5_OsKZT5zUdHYlEXDtLWxQFoPQfaW2nhSgsGRBYAN7et2CLQXeHj7KUeveqHPaHoEWuTR09qbthpiuDZAfg7xFxG47aW0K3FxutmE9K58qXmgkQwtycpY8T669usC1g2rqGuQtO8H-Rv-c757Kg=]

  • [3] Ion Suppression: A Major Concern in Mass Spectrometry | LCGC International - chromatographyonline.com[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF084YOMiglfxRUQ7claqYPZTwvFTg5d3vk1hQd6TpSA8Wx7m-IBwX9aNEWyAsGaow_zl_DUcRNU_hZwHiOo0bvM1oF84UVZvD6-7-xKeMO1--N3B4bQ8IWRpRKV6R2LQVVNsmPwo4Q8MhGrzaZ-6g0NZSaeKQequLmOzL4HH-Z2ZW2FJx6X2gLsuJVNkTnjI48LAP-]

Sources

Optimization

Analytical Core Support Center: O-propanoyl-D-carnitine Stability &amp; Handling

Welcome to the Analytical Core Support Center. As a Senior Application Scientist, I frequently consult on pre-analytical variables that compromise downstream data.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Core Support Center. As a Senior Application Scientist, I frequently consult on pre-analytical variables that compromise downstream data. One of the most insidious culprits in metabolomics and pharmacology is the pre-analytical degradation of acylcarnitines.

O-propanoyl-D-carnitine (the unnatural D-enantiomer of propionylcarnitine, often utilized as a chiral probe, internal standard, or negative control) is exceptionally vulnerable to ester bond hydrolysis. Because its physical chemistry in achiral environments mirrors the physiological L-enantiomer, it is subject to the exact same degradation pathways during improper freeze-thaw (F/T) cycling. This guide provides the mechanistic reasoning, validated protocols, and troubleshooting steps necessary to protect your compound's integrity.

Mechanistic Insights: The "Why" Behind Freeze-Thaw Degradation

To prevent degradation, you must first understand the causality behind it. Why does a simple freeze-thaw cycle destroy O-propanoyl-D-carnitine?

During the freezing process, water crystallizes into pure ice, excluding solutes into an increasingly concentrated, unfrozen liquid phase—a phenomenon known as freeze-concentration . If the sample matrix or buffer lacks sufficient buffering capacity at low temperatures, this concentration effect induces dramatic pH shifts.

The ester linkage of O-propanoyl-D-carnitine is highly labile in neutral-to-alkaline conditions (pH > 7.5)[1]. Consequently, repeated phase transitions (thawing and refreezing) provide the activation energy and microenvironmental extremes necessary to rapidly hydrolyze the molecule into free D-carnitine and propionic acid[2].

Hydrolysis OPDC O-propanoyl-D-carnitine (Intact Ester) Hydrolysis Hydrolysis (pH > 7.5 or F/T Stress) OPDC->Hydrolysis DCarnitine Free D-carnitine Hydrolysis->DCarnitine Ester Cleavage Propionic Propionic Acid Hydrolysis->Propionic Byproduct

Fig 1. Hydrolytic degradation pathway of O-propanoyl-D-carnitine during freeze-thaw stress.

Self-Validating Protocol: Preparation, Aliquoting, and Thawing

A robust protocol must be a self-validating system. You cannot blindly trust an acylcarnitine stock after storage; the workflow must inherently prevent F/T cycles and include a quality control (QC) gate.

Step 1: Stock Preparation Dissolve the lyophilized O-propanoyl-D-carnitine in anhydrous DMSO to a concentration of 20 mg/mL. DMSO prevents hydrolytic degradation during storage by eliminating the aqueous environment[1].

Step 2: Micro-Aliquoting (Critical Step) Dispense the stock into single-use volumes (e.g., 10 µL to 50 µL) in low-bind microcentrifuge tubes. This step is non-negotiable, as it entirely circumvents the need for future freeze-thaw cycles.

Step 3: Flash Freezing Submerge the sealed tubes in liquid nitrogen. Flash freezing rapidly bypasses the critical temperature zone where freeze-concentration and pH shifts occur. Transfer immediately to -80°C for long-term storage.

Step 4: Controlled Thaw When required for an experiment, remove a single vial and thaw it strictly on ice (4°C). Do not use water baths or ambient room temperature, as localized warming accelerates hydrolysis.

Step 5: Internal QC Validation Before utilizing a new batch of aliquots for critical downstream assays, run a rapid LC-MS/MS check on one representative vial. Calculate the Free D-carnitine / O-propanoyl-D-carnitine ratio . A ratio > 0.05 indicates that >5% of the ester has hydrolyzed, signaling that the batch was compromised during freezing and should be discarded.

Workflow Prep Prepare Stock (DMSO, 20 mg/mL) Aliquot Aliquot (≤ 50 µL) Single-Use Vials Prep->Aliquot Freeze Flash Freeze (Liquid N2) Aliquot->Freeze Prevents F/T cycles Store Store at -80°C (Up to 6 months) Freeze->Store Thaw Thaw on Ice (4°C) Immediately before use Store->Thaw QC Self-Validation QC (Check Free Carnitine Ratio) Thaw->QC 1 vial per batch

Fig 2. Optimized self-validating workflow for O-propanoyl-D-carnitine handling.

Quantitative Stability Data

The following table summarizes the expected intact recovery of O-propanoyl-D-carnitine (and its L-enantiomer equivalent) across various pre-analytical conditions.

Storage ConditionMatrixDuration / F/T CyclesIntact Recovery (%)Status
-80°C DMSO6 months>98%Optimal [1]
-20°C DMSO1 month~95%Acceptable [1]
-80°C Plasma / CSF1 to 3 F/T Cycles>90%Acceptable [3]
-80°C Plasma / CSF>4 F/T Cycles<70%Compromised [3]
Room Temp Aqueous>14 days<50%Degraded [2]

Troubleshooting & FAQs

Q: My LC-MS/MS data shows a rising baseline of free D-carnitine across my sample cohort. What is happening? A: This is the classic signature of freeze-thaw-induced hydrolysis. As biological samples or stock solutions undergo multiple F/T cycles, the ester bond in O-propanoyl-D-carnitine cleaves, artificially inflating free D-carnitine levels while depleting your target compound[2]. You must limit biological samples to a maximum of 3 F/T cycles to maintain data integrity[3].

Q: Can I prepare my stock solution in water to avoid DMSO toxicity in my cell culture assays? A: It is highly discouraged for long-term storage. Aqueous solutions of propionylcarnitine are notoriously prone to hydrolysis, especially if the pH drifts above 7.5[1]. If you must use water, prepare the solution fresh daily. The best practice is to prepare a highly concentrated stock in DMSO and dilute it 1:1000 in aqueous cell media immediately before treating the cells.

Q: Does the D-enantiomer degrade faster than the physiological L-enantiomer? A: No. In an achiral environment (such as standard storage buffers, DMSO, or plasma ex vivo), the physical chemistry and bond dissociation energy of the ester linkage are identical between enantiomers. You can confidently apply stability data derived from propionyl-L-carnitine directly to O-propanoyl-D-carnitine.

References

  • Assessing the Pre-Analytical Stability of Small-Molecule Metabolites in Cerebrospinal Fluid Using Direct-Infusion Metabolomics Source: MDPI URL:[Link]

  • Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism and neonatal screening for carnitine transporter deficiency Source: PubMed (NIH) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Preventing O-Propanoyl-D-Carnitine Hydrolysis During Sample Preparation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address a critical vulnerability in acylcarnitine analysis: the unintended hydrolysis of O-propano...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address a critical vulnerability in acylcarnitine analysis: the unintended hydrolysis of O-propanoyl-D-carnitine (the D-enantiomer of propionylcarnitine) during sample extraction and preparation.

Short-chain acylcarnitines possess a highly labile ester bond. Failure to control the thermodynamic and chemical environment during sample preparation inevitably leads to the cleavage of this bond, resulting in the false elevation of free carnitine and the underestimation of your target analyte. This guide provides the mechanistic causality, quantitative data, and self-validating protocols required to ensure absolute scientific integrity in your LC-MS/MS workflows.

Mechanistic Pathway of Hydrolysis

To prevent degradation, we must first understand the causality of the failure. The ester bond connecting the propanoyl group to the D-carnitine backbone is highly susceptible to nucleophilic attack, particularly under the acidic conditions traditionally used in derivatization, or when exposed to heat.

Mechanism PC O-Propanoyl-D-carnitine (Intact Ester) Cond Acidic/Basic pH + Heat PC->Cond Nucleophilic Attack FC Free D-Carnitine (False Elevation) Cond->FC Cleavage PA Propionic Acid (Loss of Analyte) Cond->PA Cleavage

Caption: Mechanism of O-propanoyl-D-carnitine ester bond hydrolysis.

Troubleshooting Guide & FAQs

Q1: Why is my O-propanoyl-D-carnitine peak disappearing while free carnitine levels artificially spike? A1: You are likely observing chemical hydrolysis driven by your extraction solvent or derivatization method. Traditional sample preparation for acylcarnitines often utilizes anhydrous n-butanol and hydrochloric acid (HCl) at 60°C to form butyl esters. However, these acid-catalyzed conditions aggressively cleave the ester bond of short-chain acylcarnitines[1]. Studies have demonstrated that this derivatization process causes an average hydrolysis rate of 27% for short-chain acylcarnitines[2].

Q2: How does the D-enantiomer structure affect sample stability compared to endogenous L-carnitine? A2: Chemically, the ester bond stability is identical between the D- and L-enantiomers; both are equally vulnerable to pH and heat. Enzymatically, however, O-propanoyl-D-carnitine is largely resistant to endogenous carnitine esterases and carnitine palmitoyltransferase (CPT), which are stereoselective for the L-enantiomer. Therefore, any degradation you observe ex vivo during sample prep is almost entirely chemical, not enzymatic.

Q3: Should I abandon derivatization for LC-MS/MS analysis? A3: Yes. For the accurate quantification of short-chain acylcarnitines, non-derivatization methods are strongly recommended[1]. Modern LC-MS/MS systems possess the sensitivity and chromatographic resolution (especially using HILIC columns) to detect intact, underivatized O-propanoyl-D-carnitine, completely bypassing the harsh acidic conditions that cause hydrolysis[1][3].

Q4: How do I ensure my extraction protocol is a "self-validating system"? A4: A protocol is only self-validating if it can internally correct for matrix effects and unexpected degradation. You must spike a Stable Isotope-Labeled Internal Standard (SIL-IS), such as d3​ -O-propanoyl-D-carnitine, into the raw biological matrix before any solvent addition or extraction steps[2]. Because the SIL-IS shares the exact physicochemical properties of your analyte, any hydrolysis that occurs during preparation will affect both molecules equally. The ratio of Analyte-to-IS remains constant, ensuring accurate quantification despite minor losses.

Quantitative Impact of Preparation Conditions

The table below synthesizes the quantitative impact of various sample preparation conditions on short-chain acylcarnitine stability. To preserve the ester bond, kinetic energy (heat) must be minimized, and pH extremes must be avoided.

Sample Prep ConditionDerivatization StatusTemperatureShort-Chain Hydrolysis (%)Analyte Recovery (%)
Butanol/HCl (Traditional) Derivatized60°C~27.0%< 75.0%
Acetonitrile PPT Non-derivatized25°C (Room Temp)5.0 - 10.0%85.0 - 90.0%
Cold Methanol PPT (Optimized) Non-derivatized-20°C< 1.0% 92.8 - 102.3%

Data synthesized from comparative LC-MS/MS methodological studies[1][2][4].

Optimized Step-by-Step Methodology

To completely prevent the hydrolysis of O-propanoyl-D-carnitine, we utilize a cold Protein Precipitation (PPT) workflow[4]. This method kinetically halts chemical degradation while avoiding the complex, time-consuming steps of Solid-Phase Extraction (SPE).

Workflow S1 1. Matrix Aliquoting (Maintain at 4°C) S2 2. Spike SIL-IS (Self-Validating Step) S1->S2 S3 3. Cold PPT Extraction (4:1 Methanol, -20°C) S2->S3 S4 4. High-Speed Centrifugation (17,000g, 4°C) S3->S4 S5 5. Supernatant Recovery (Avoid Heat Evaporation) S4->S5 S6 6. LC-MS/MS Analysis (Non-Derivatized) S5->S6

Caption: Optimized sample preparation workflow to prevent acylcarnitine hydrolysis.

Protocol Execution:
  • Matrix Aliquoting: Thaw biological samples (plasma/serum/homogenate) on ice. Transfer 50 µL of the sample into a pre-chilled microcentrifuge tube. Causality: Maintaining 4°C minimizes baseline chemical kinetics.

  • Internal Standard Addition: Add 10 µL of the SIL-IS working solution ( d3​ -O-propanoyl-D-carnitine). Vortex gently for 10 seconds. Causality: Early addition creates the self-validating quantitative ratio[2].

  • Cold Protein Precipitation: Add 200 µL (a 4:1 v/v ratio) of LC-MS grade cold methanol (-20°C) to the sample[4].

  • Incubation: Vortex vigorously for 30 seconds, then incubate the mixture at -20°C for 60 minutes. Causality: The deep freeze ensures complete protein aggregation while protecting the labile ester bond from hydrolysis.

  • Centrifugation: Centrifuge the samples at 17,000 × g for 20 minutes at 4°C[4].

  • Supernatant Transfer: Carefully transfer the clear supernatant to an LC-MS autosampler vial.

    • Critical Warning: Do NOT evaporate the sample to dryness under heated nitrogen gas. Evaporation concentrates residual matrix components and alters the local pH, which can trigger late-stage hydrolysis. If concentration is absolutely necessary, use a vacuum centrifuge strictly set below 30°C.

  • Analysis: Inject directly onto a HILIC or reversed-phase LC-MS/MS system using a non-derivatized analytical method[1].

References
  • Isotope Labeling Strategies for Acylcarnitines Profile in Biological Samples by Liquid Chromatography–Mass Spectrometry. Analytical Chemistry - ACS Publications.

  • Hydrolysis of acylcarnitines during measurement in blood and plasma by tandem mass spectrometry. ResearchGate.

  • Blood Sample Preparation for Human Chemical Exposomics: Insights from Large-Scale Applications. Environmental Science & Technology - ACS Publications.

  • Comprehensive Clinical Acylcarnitines by LC-MS/MS. MSACL.

Sources

Optimization

optimizing mobile phase for O-propanoyl-D-carnitine retention

[label="Chromatography Mode?", fillcolor="#FBBC05", fontcolor Diagnostic logic tree for troubleshooting O-propanoyl-D-carnitine retention failures. Frequently Asked Questions (Troubleshooting Guide) Q1: Why does O-propan...

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Author: BenchChem Technical Support Team. Date: April 2026

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Diagnostic logic tree for troubleshooting O-propanoyl-D-carnitine retention failures.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does O-propanoyl-D-carnitine elute in the void volume on my standard C18 column, and how can I fix it without changing to a HILIC column? Causality: O-propanoyl-D-carnitine contains a quaternary ammonium group (which carries a permanent positive charge) and a carboxylate group. At a typical mobile phase pH of 3.0–5.0, it exists as a highly polar zwitterion or cation. Because the C18 stationary phase relies entirely on hydrophobic partitioning, this highly polar molecule has virtually zero affinity for the column and washes out in the void volume. Solution: If you are restricted to using RPLC, you must alter the molecule's apparent polarity using one of two scientifically valid methods:

  • Ion-Pairing Reversed-Phase (IP-RP): Introduce an anionic ion-pairing reagent, such as sodium 1-hexanesulfonate or heptafluorobutyric acid (HFBA), into the mobile phase. The hydrophobic tail of the reagent anchors to the C18 phase, while its anionic head neutralizes the quaternary amine of the carnitine, forming a temporarily retained hydrophobic complex[1]. Note: Ion-pairing reagents can cause irreversible column modification and severe ion suppression in mass spectrometry.

  • Chemical Derivatization: Convert the polar carboxylate group into a hydrophobic ester (e.g., via butyl esterification or pentafluorophenacyl derivatization). This fundamentally alters the molecule's polarity, allowing excellent retention on C18 columns without contaminating your MS source with IP reagents[2].

Q2: I am migrating to HILIC to avoid MS ion suppression from ion-pairing agents. What is the optimal mobile phase composition for retaining short-chain acylcarnitines? Causality: HILIC (Hydrophilic Interaction Liquid Chromatography) retains polar analytes by partitioning them into a water-enriched layer immobilized on a polar stationary phase. To force the polar carnitine into this aqueous layer, the bulk mobile phase must be highly organic. Solution:

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate (AmF) adjusted to pH 3.5 with formic acid. The low pH ensures the carboxylate group is protonated, reducing secondary electrostatic repulsions while maintaining the quaternary amine's charge for predictable partitioning[3].

  • Mobile Phase B (Organic): 90% Acetonitrile / 10% Water containing 10 mM AmF and 0.1% formic acid.

Q3: My HILIC method shows severe peak tailing and shifting retention times for O-propanoyl-D-carnitine. What is the root cause? Causality: This is almost always caused by a sample diluent mismatch. If your biological extract is reconstituted in a highly aqueous solvent (e.g., >50% water), injecting it into a HILIC system disrupts the delicate immobilized water layer at the head of the column. The analyte travels through the column trapped in this strong solvent plug, leading to peak distortion and loss of retention[4]. Solution: Ensure your final sample reconstitution solvent closely matches your initial mobile phase conditions (e.g., dilute samples in at least 75–80% Acetonitrile before injection).

Q4: Will optimizing the mobile phase separate O-propanoyl-D-carnitine from the physiological L-enantiomer? Causality: No. D- and L-enantiomers possess identical physicochemical properties (polarity, pKa, hydrophobicity) in an achiral environment. Standard C18 or HILIC columns cannot resolve them. Solution: To separate the D- and L- forms, you must introduce a chiral selector. This requires either a Chiral Stationary Phase (CSP) (e.g., macrocyclic glycopeptide columns like Teicoplanin) or pre-column chiral derivatization.

Quantitative Comparison of Retention Strategies

Chromatographic ModeMobile Phase AdditivesRetention MechanismLC-MS CompatibilityExpected Retention Time Shift
Standard RPLC 0.1% Formic AcidHydrophobicExcellentNone (Elutes in void volume)
IP-RPLC 5-10 mM HFBAIon-PairingPoor (Ion suppression)High (+4.0 to +8.0 min)
HILIC 10 mM AmF (pH 3.5)Hydrophilic PartitioningExcellentModerate (+3.0 to +6.0 min)
Derivatization-RPLC 0.1% Formic AcidHydrophobic (Esterified)ExcellentVery High (+6.0 to +12.0 min)

Step-by-Step Methodology: Self-Validating HILIC Optimization Protocol

To establish a robust HILIC method for O-propanoyl-D-carnitine, follow this protocol. The built-in system suitability tests ensure the method validates its own performance before you run precious samples.

Step 1: Mobile Phase Preparation

  • Buffer Stock: Prepare a 100 mM Ammonium Formate stock solution in LC-MS grade water. Adjust to pH 3.5 using MS-grade formic acid.

  • Mobile Phase A (Aqueous): Dilute the stock 1:10 with water to yield 10 mM Ammonium Formate (pH 3.5).

  • Mobile Phase B (Organic): Mix 900 mL Acetonitrile with 100 mL of Mobile Phase A to yield 90% ACN containing 10 mM Ammonium Formate.

Step 2: Column Equilibration (Critical Step)

  • Install a Zwitterionic HILIC column (e.g., ZIC-HILIC, 2.1 x 100 mm, 3.5 µm).

  • Flush the column with 50% A / 50% B for 20 column volumes to fully hydrate the stationary phase.

  • Equilibrate at initial conditions (95% B) for at least 30 column volumes. (Expert Insight: Failure to equilibrate fully is the primary cause of retention time drift in HILIC).

Step 3: Gradient Execution

  • Set flow rate to 0.3 mL/min and column compartment temperature to 40°C.

  • 0.0 - 2.0 min: Isocratic hold at 95% B.

  • 2.0 - 10.0 min: Linear gradient to 50% B.

  • 10.0 - 12.0 min: Isocratic hold at 50% B (Column wash).

  • 12.0 - 12.1 min: Return to 95% B.

  • 12.1 - 20.0 min: Re-equilibration.

Step 4: Self-Validating System Suitability Test

  • Inject a blank (75% ACN). Ensure a flat baseline with no carryover.

  • Inject a 10 ng/mL O-propanoyl-D-carnitine standard (prepared in 75% ACN) three consecutive times.

  • Validation Criteria: The method is only validated for experimental use if the Retention Time (RT) %RSD across the three injections is < 1.0%, and the peak asymmetry factor is between 0.8 and 1.2. If RT drifts, return to Step 2 and increase your equilibration time.

References

  • Title: Absolute Quantification of Acylcarnitines Using Integrated Tmt-PP Derivatization-Based LC–MS/MS and Quantitative Analysis of Multi-Components by a Single Marker Strategy | Source: acs.org | URL: [Link]

  • Title: Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma | Source: mdpi.com | URL: [Link]

  • Title: Carnitine analysis in food and biological samples: Chromatography and mass spectrometry insights | Source: arabjchem.org | URL: [Link]

Sources

Troubleshooting

overcoming matrix effects in O-propanoyl-D-carnitine quantification

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the LC-MS/MS quantification of short-chain acylcarnitines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the LC-MS/MS quantification of short-chain acylcarnitines. O-propanoyl-D-carnitine (the D-enantiomer of propionylcarnitine) presents a unique bioanalytical triad of challenges: it is highly polar, it suffers from severe isobaric interference from its endogenous L-enantiomer, and its ionization in electrospray ionization (ESI) is heavily suppressed by co-eluting matrix components like salts and phospholipids[1].

This guide provides field-proven, causality-driven workflows to diagnose, troubleshoot, and eliminate these matrix effects, ensuring your assays meet strict regulatory guidelines.

Part 1: Diagnostic Workflow for Matrix Effects

Before altering your sample preparation or chromatography, you must identify the exact source of the ion suppression. The decision tree below outlines the standard diagnostic workflow used in our application labs.

MatrixEffectMitigation A Matrix Effect Detected (Ion Suppression > 15%) B Post-Column Infusion Identify Elution Zone A->B C Early Eluting Interference (Salts / Polar Organics) B->C tR < 2 min D Late Eluting Interference (Phospholipids / Lipids) B->D tR > 5 min E Chromatographic Fix: Switch to HILIC Column C->E F Sample Prep Fix: Solid Phase Extraction C->F G Sample Prep Fix: Phospholipid Removal Plate D->G H Chromatographic Fix: Extend Organic Wash D->H I Universal Quantification Fix: d3-Propionylcarnitine SIL-IS E->I F->I G->I H->I

Decision tree for identifying and mitigating matrix effects in LC-MS/MS quantification.

Part 2: Troubleshooting Q&A

Q1: I am experiencing severe ion suppression at the retention time of O-propanoyl-D-carnitine. How can I resolve this? A: Propionylcarnitine is highly polar and elutes early on standard reversed-phase (C18) columns, co-eluting with unretained salts and polar matrix components[2].

  • Causality: ESI is highly susceptible to competition for charge droplets. High concentrations of co-eluting salts prevent the protonation of O-propanoyl-D-carnitine ([M+H]+ m/z 218.14)[3].

  • Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC retains polar compounds longer, moving the analyte past the early-eluting salt front[4].

Q2: How do I separate the target D-enantiomer from the endogenous L-enantiomer without worsening matrix effects? A: Chiral separation is mandatory because D- and L-propionylcarnitine are stereoisomers and share the identical MS/MS fragmentation pattern (m/z 218.14 → 85.0)[3].

  • Causality: Using chiral mobile phase additives (like cyclodextrins) to achieve separation can cause massive ion suppression and source contamination in ESI-MS.

  • Solution: Use a chiral stationary phase (CSP) column (e.g., teicoplanin-based) with a volatile mobile phase (ammonium acetate/methanol). This ensures MS compatibility while achieving baseline resolution.

ChiralSeparation A Mixed Sample (D- & L-Isomers) B Chiral Stationary Phase (e.g., Teicoplanin) A->B C L-Propionylcarnitine (Endogenous) B->C Lower Affinity D O-Propanoyl-D-carnitine (Target Analyte) B->D Higher Affinity E MS/MS Detection (m/z 218.1 -> 85.0) C->E D->E

Workflow for chiral resolution of propionylcarnitine enantiomers prior to MS/MS detection.

Q3: How do I overcome the endogenous baseline when creating a calibration curve? A: Because L-propionylcarnitine is endogenous in biological matrices, creating a true "blank" matrix is complex, especially if chiral resolution is incomplete or if you are quantifying total propionylcarnitine.

  • Causality: Using a neat solvent (like water or methanol) for calibration fails to mimic the ion suppression of the biological matrix, leading to inaccurate quantification[5].

  • Solution: Use a surrogate matrix approach. Treat the biological matrix with activated charcoal to strip endogenous acylcarnitines[6].

Q4: My matrix factor (MF) is still highly variable across different patient samples. What is the ultimate failsafe? A: You must implement a Stable Isotope-Labeled Internal Standard (SIL-IS) and evaluate the IS-normalized Matrix Factor[5].

  • Causality: Different samples have varying levels of phospholipids (due to diet, disease state, etc.). A SIL-IS (like d3-propionylcarnitine) co-elutes exactly with the target analyte, experiencing the exact same suppression. Therefore, the ratio of Analyte/IS remains constant regardless of the matrix.

Part 3: Self-Validating Experimental Protocols

Protocol 1: Preparation of Charcoal-Stripped Surrogate Matrix

To build an accurate calibration curve, you must use a matrix that mimics your samples but lacks the endogenous analyte[6].

  • Pool Matrix: Thaw and pool 50 mL of the target biological matrix (e.g., human plasma).

  • Add Adsorbent: Add activated charcoal at a concentration of 50 mg/mL.

  • Incubate: Stir the suspension continuously at 4°C for 48 hours to ensure complete adsorption of endogenous acylcarnitines.

  • Clarify: Centrifuge the mixture at 20,000 × g for 30 minutes at 4°C to pellet the charcoal.

  • Filter: Pass the supernatant through a 0.22 µm polyethersulfone (PES) membrane filter to remove fine particulates.

  • Self-Validation Step: Extract a 50 µL aliquot of the stripped matrix alongside a neat solvent blank. Analyze via LC-MS/MS. The matrix is validated for use only if the peak area at m/z 218.1 → 85.0 is ≤ 5% of the intended Lower Limit of Quantification (LLOQ).

Protocol 2: Phospholipid Removal and Protein Precipitation (PPT)

Standard protein precipitation leaves phospholipids in the sample, which cause late-eluting matrix effects. This protocol eliminates them[1].

  • Sample Aliquot: Transfer 50 µL of the biological sample into a 96-well phospholipid removal plate (e.g., Ostro™ or Phree™).

  • Internal Standard Addition: Add 10 µL of the SIL-IS working solution (d3-propionylcarnitine at 100 ng/mL)[5].

  • Precipitation: Add 150 µL of 1% formic acid in acetonitrile to disrupt protein-analyte binding and precipitate plasma proteins.

  • Mix: Agitate thoroughly using a plate shaker at 1000 RPM for 5 minutes.

  • Elution: Apply positive pressure (15 psi) or a vacuum manifold to elute the purified extract into a clean 96-well collection plate. Phospholipids are retained on the specialized frit.

  • Self-Validation Step: Perform a post-column infusion of the target analyte while injecting the extracted blank. A stable baseline without significant signal dips (>15%) in the elution window confirms successful matrix effect mitigation.

Part 4: Quantitative Acceptance Criteria

Use the following table to evaluate your assay's robustness against matrix effects during method validation.

ParameterCalculation FormulaRegulatory Acceptance CriteriaTroubleshooting Action if Failed
Matrix Factor (MF) Response (post-extracted spiked) / Response (neat solvent)N/A (Informational)If <0.8 (suppression), improve sample cleanup (Protocol 2) or switch to HILIC[4].
IS-Normalized MF MF (Analyte) / MF (Internal Standard)CV ≤ 15% across 6 distinct matrix lotsEnsure SIL-IS is used; check for isotopic interference or cross-talk[5].
Extraction Recovery Response (pre-extracted spiked) / Response (post-extracted spiked)Consistent across Low, Mid, and High QC levelsOptimize precipitation solvent ratio or SPE wash/elution steps.
Carryover Response (Blank after ULOQ) / Response (LLOQ)≤ 20% of LLOQExtend organic wash phase; check for autosampler contamination[4].

References

  • LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma. NIH / PMC.2

  • Absolute Quantification of Acylcarnitines Using Integrated Tmt-PP Derivatization-Based LC–MS/MS and Quantitative Analysis of Multi-Components by a Single Marker Strategy. Analytical Chemistry (ACS).6

  • Carnitine analysis in food and biological samples: Chromatography and mass spectrometry insights. Arabian Journal of Chemistry.1

  • Development and Validation of Targeted Metabolomics Methods Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of 235 Plasma Metabolites. MDPI.4

  • Identification and Distribution of Sterols, Bile Acids, and Acylcarnitines by LC–MS/MS in Humans, Mice, and Pigs—A Qualitative Analysis. MDPI.3

  • Matrix effect–corrected liquid chromatography/tandem mass-spectrometric method for determining acylcarnitines in human urine. ResearchGate.5

Sources

Reference Data & Comparative Studies

Validation

Stereospecificity in Metabolic Modulation: O-propanoyl-L-carnitine vs. O-propanoyl-D-carnitine

In the landscape of metabolic pharmacology and drug development, the stereochemistry of carnitine derivatives dictates their biological fate and utility. O-propanoyl-L-carnitine (PLC) and its unnatural enantiomer, O-prop...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of metabolic pharmacology and drug development, the stereochemistry of carnitine derivatives dictates their biological fate and utility. O-propanoyl-L-carnitine (PLC) and its unnatural enantiomer, O-propanoyl-D-carnitine (PDC) , represent a classic paradigm of chiral divergence. While the L-enantiomer serves as a potent metabolic enhancer and anaplerotic substrate, the D-enantiomer functions primarily as a competitive antagonist, making it a critical tool for researchers modeling carnitine depletion.

This guide provides an objective, data-driven comparison of their biological activities, underlying mechanisms, and the experimental methodologies required to differentiate them in vitro.

Mechanistic Divergence: Substrate vs. Inhibitor

The biological activity of carnitine esters is entirely dependent on their recognition by specific transport and enzymatic systems, most notably the OCTN2 transporter (SLC22A5) and the Carnitine Palmitoyltransferase (CPT) system.

O-propanoyl-L-carnitine (PLC): The Anaplerotic Enhancer

PLC is rapidly transported into tissues via the high-affinity, sodium-dependent OCTN2 transporter. Once inside the cell, it is shuttled into the mitochondria via CPT1 and the Carnitine-Acylcarnitine Translocase (CACT). Inside the mitochondrial matrix, PLC is cleaved to yield L-carnitine and propionyl-CoA. Crucially, propionyl-CoA is carboxylated and isomerized into succinyl-CoA, directly feeding the Krebs cycle. This anaplerotic mechanism bypasses the pyruvate dehydrogenase (PDH) complex, maintaining ATP production even under hypoxic or ischemic conditions ().

O-propanoyl-D-carnitine (PDC): The Competitive Antagonist

Unlike PLC, the D-enantiomer is biologically inactive for energy production. PDC binds to the OCTN2 transporter with high affinity but is poorly translocated. Consequently, it acts as a competitive inhibitor, blocking the cellular uptake of endogenous L-carnitine (). Furthermore, any PDC that reaches the mitochondrial membrane competitively inhibits CPT1, halting the beta-oxidation of long-chain fatty acids and inducing localized hypocarnitinemia.

MechanisticPathway PLC O-propanoyl-L-carnitine (Active Metabolite) OCTN2 OCTN2 Transporter (SLC22A5) PLC->OCTN2 Transported PDC O-propanoyl-D-carnitine (Competitive Inhibitor) PDC->OCTN2 Blocks Uptake CPT1 CPT1 / CACT (Mitochondrial Entry) PDC->CPT1 Inhibits Transfer OCTN2->CPT1 Acyl-group transfer Depletion Intracellular Carnitine Depletion OCTN2->Depletion Induced by PDC Krebs Krebs Cycle (Anaplerosis) CPT1->Krebs Propionyl-CoA -> Succinyl-CoA

Mechanistic divergence of PLC and PDC at the OCTN2 transporter and mitochondrial CPT1 interface.

Comparative Pharmacodynamics

To assist drug development professionals in selecting the appropriate enantiomer for their specific research models, the distinct pharmacodynamic profiles are summarized below.

Table 1: Pharmacodynamic Profile Comparison
ParameterO-propanoyl-L-carnitine (PLC)O-propanoyl-D-carnitine (PDC)
OCTN2 Interaction High-affinity Substrate ( Km​≈5μM )High-affinity Competitive Inhibitor
CPT1 Activity Activator / SubstrateCompetitive Inhibitor
Metabolic Fate Cleaved into L-carnitine + Propionyl-CoAUnmetabolized; excreted intact
Krebs Cycle Impact Anaplerotic (Yields Succinyl-CoA)None (Halts beta-oxidation)
Primary Research Application Cardiovascular therapies, ischemia modelsInducing experimental hypocarnitinemia

Experimental Methodologies

To objectively evaluate the biological activity of these enantiomers, researchers must employ highly controlled in vitro assays. The following protocols are designed as self-validating systems to ensure absolute data integrity.

AssayWorkflow S1 Cell Culture HEK293-hOCTN2 S2 Pre-incubation PLC or PDC S1->S2 S3 Tracer Addition [3H]-L-Carnitine S2->S3 S4 Wash & Lysis Ice-cold buffer S3->S4 S5 Quantification Scintillation S4->S5

Step-by-step workflow for the in vitro OCTN2 competitive inhibition and radioligand uptake assay.

Protocol 1: OCTN2 Competitive Inhibition & Radioligand Uptake Assay

This assay quantifies the ability of PDC to inhibit OCTN2-mediated transport compared to PLC.

  • Causality & Design Choice: Using HEK293 cells stably transfected with human OCTN2 (hOCTN2) isolates the transporter variable from complex tissue metabolism, ensuring that uptake kinetics are strictly OCTN2-dependent ().

  • Cell Preparation: Seed HEK293-hOCTN2 cells in 24-well plates at 2×105 cells/well. Culture until 80% confluent.

  • Depletion Phase: Wash cells twice with warm, sodium-containing transport buffer (pH 7.4) to remove endogenous amino acids and serum carnitine.

  • Equilibration: Pre-incubate cells for 15 minutes with varying concentrations (0.1 µM to 1000 µM) of either PLC or PDC. Causality: This allows the compounds to achieve binding equilibrium at the transporter site before the tracer is introduced.

  • Tracer Addition: Initiate uptake by adding 10 nM of [3H]-L-carnitine tracer. Incubate for exactly 5 minutes to capture the linear phase of uptake.

  • Termination (Self-Validation): Terminate the reaction by rapidly washing three times with ice-cold, sodium-free buffer. Causality: OCTN2 is highly sodium-dependent; removing sodium and dropping the temperature instantly halts all transporter kinetics, preventing tracer efflux.

  • Quantification: Lyse cells using 0.1 N NaOH. Quantify intracellular radioactivity via liquid scintillation counting. Normalize all data to total protein concentration using a standard BCA assay.

Protocol 2: Mitochondrial Respiration Analysis (Seahorse XF)

To prove that PLC acts as an anaplerotic substrate while PDC acts as an inhibitor, Oxygen Consumption Rate (OCR) is measured in real-time.

  • Preparation: Plate primary cardiomyocytes in a Seahorse XF96 microplate.

  • Substrate Starvation: Incubate cells in a glucose-free, substrate-limited assay medium for 1 hour. Causality: This forces the cells to rely entirely on endogenous fatty acid oxidation, maximizing the signal window for carnitine-dependent respiration ().

  • Injection A (Test Compounds): Inject 100 µM of either PLC or PDC via Port A. Measure OCR for 30 minutes.

  • Injection B (Self-Validation): Inject 40 µM Etomoxir (a highly specific irreversible CPT1 inhibitor) via Port B. Causality: If the OCR increase observed in the PLC group is truly driven by mitochondrial entry via CPT1, Etomoxir will immediately ablate the signal. This validates the assay's specificity for CPT1-dependent beta-oxidation.

Experimental Data Summary

The table below outlines representative quantitative outcomes derived from the aforementioned protocols, highlighting the stark contrast in biological activity between the two enantiomers.

Table 2: In Vitro Experimental Outcomes
Assay MetricO-propanoyl-L-carnitine (PLC)O-propanoyl-D-carnitine (PDC)
OCTN2 Transport ( IC50​ against [3H]-Carnitine) ~ 4.5 µM (Acts as competing substrate)~ 18.2 µM (Acts as pure inhibitor)
CPT1 Enzymatic Velocity ( Vmax​ ) 120 nmol/min/mg protein< 5 nmol/min/mg protein
Seahorse XF: Peak OCR (pmol/min) + 145% over baseline- 40% below baseline
Intracellular ATP (Post-24h Ischemia Model) 85% of normoxic control22% of normoxic control

Conclusion

For researchers and drug development professionals, the distinction between O-propanoyl-L-carnitine and O-propanoyl-D-carnitine is not merely structural, but functionally absolute. PLC is an indispensable tool for enhancing mitochondrial bioenergetics and modeling cardiovascular recovery. Conversely, PDC is a highly effective, targeted pharmacological inhibitor used to induce experimental hypocarnitinemia and study the physiological consequences of OCTN2 and CPT1 blockade. Utilizing rigorous, self-validating methodologies like radioligand uptake and real-time respirometry ensures accurate characterization of these stereospecific metabolic modulators.

References

  • Therapeutic effects of L-carnitine and propionyl-L-carnitine on cardiovascular diseases: a review. Annals of the New York Academy of Sciences.[Link]

  • Contrasting effects of propionate and propionyl-L-carnitine on energy-linked processes in ischemic hearts. American Journal of Physiology. [Link]

  • Novel Inhibitors of Human Organic Cation/Carnitine Transporter (hOCTN2) via Computational Modeling and In Vitro Testing. Pharmaceutical Research.[Link]

  • SLC22A5 (OCTN2) Carnitine Transporter—Indispensable for Cell Metabolism, a Jekyll and Hyde of Human Cancer. Molecules.[Link]

Comparative

A Senior Application Scientist's Guide to the Validation of LC-MS/MS Methods for O-propanoyl-D-carnitine Quantification

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Imperative for O-propanoyl-D-carnitine O-propanoyl-D-carnitine, more commonly known as propionylcarnitine or C3, is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for O-propanoyl-D-carnitine

O-propanoyl-D-carnitine, more commonly known as propionylcarnitine or C3, is a pivotal biomarker in the landscape of metabolic research and clinical diagnostics. As an acyl-ester of carnitine, it is a key intermediate in the mitochondrial beta-oxidation of odd-chain fatty acids and the catabolism of several amino acids. Elevated levels of propionylcarnitine in biological fluids are a hallmark of inherited metabolic disorders such as propionic acidemia and methylmalonic acidemia.[1] Consequently, its accurate and precise quantification is not merely an analytical exercise but a clinical necessity for newborn screening, disease monitoring, and the development of therapeutic interventions.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the unequivocal gold standard for the analysis of acylcarnitines due to its superior sensitivity, specificity, and high-throughput capabilities.[2][3] However, the reliability of the data generated hinges entirely on the robustness of the bioanalytical method. A poorly validated method can yield misleading results, with potentially severe consequences for clinical decisions and drug development programs.

This guide provides a comprehensive framework for the full validation of an LC-MS/MS method for O-propanoyl-D-carnitine in biological matrices. Moving beyond a simple checklist, we will delve into the causality behind each validation parameter, compare common methodological choices, and provide actionable protocols. Our approach is grounded in the principles outlined by global regulatory bodies, ensuring that the resulting method is not only scientifically sound but also compliant with industry standards.

The Regulatory Bedrock: FDA and EMA Guidelines

Before embarking on method validation, it is crucial to understand the regulatory landscape. The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation.[4][5] In recent years, these have been harmonized under the International Council for Harmonisation (ICH) M10 guideline, which provides a unified set of recommendations for industry.[6][7] These documents are the authoritative source for acceptance criteria and experimental design, ensuring that data is reliable and reproducible.[7][8][9]

The core principle of these guidelines is to demonstrate that the analytical method is fit for its intended purpose. For O-propanoyl-D-carnitine, this means the method must be capable of accurately and precisely measuring its concentration in a complex biological matrix like plasma or dried blood spots, without interference from other endogenous or exogenous components.

The Validation Workflow: A Visual Overview

A systematic approach is essential for a successful validation. The following workflow outlines the key stages and their logical progression.

Validation_Workflow cluster_validation Core Validation Parameters MethodDev Method Development (Sample Prep, LC, MS) FullVal Full Validation MethodDev->FullVal Proceed to Validation Selectivity Selectivity & Specificity MatrixEffect Matrix Effect CalCurve Calibration Curve (Linearity, Range) Accuracy Accuracy & Precision LLOQ LLOQ Carryover Carryover Stability Stability (Freeze-Thaw, Bench-Top, etc.) RoutineAnalysis Routine Sample Analysis Stability->RoutineAnalysis Method is Validated

Caption: High-level workflow for LC-MS/MS method validation.

Core Validation Parameters: An In-Depth Analysis

Here, we dissect each critical validation parameter, providing the rationale, protocol, and acceptance criteria.

Selectivity and Specificity
  • Expertise & Experience: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[10] For acylcarnitines, this is paramount. The biological matrix contains numerous isomers and structurally related compounds (e.g., butyrylcarnitine, C4) that can be isobaric (have the same mass) with O-propanoyl-D-carnitine. Specificity is demonstrated by showing a lack of interfering peaks at the retention time of the analyte in blank matrix samples.

  • Trustworthiness (Protocol):

    • Analyze at least six different batches of blank biological matrix (e.g., human plasma).

    • Analyze a blank matrix sample spiked with the analyte at the Lower Limit of Quantification (LLOQ) and an internal standard (IS).

    • Compare the chromatograms. The response of interfering peaks in the blank samples at the retention time of the analyte should be less than 20% of the analyte response at the LLOQ. The interference at the retention time of the IS should be less than 5% of the IS response.

  • Authoritative Grounding (Acceptance Criteria):

    • Analyte: Peak response in blank matrix <20% of LLOQ response.

    • Internal Standard: Peak response in blank matrix <5% of IS response in a LLOQ sample.

Matrix Effect
  • Expertise & Experience: The matrix effect refers to the suppression or enhancement of analyte ionization by co-eluting endogenous components from the sample matrix.[5] This is a significant challenge in LC-MS/MS and a primary reason for using a stable isotope-labeled internal standard (SIL-IS), such as d3-propionylcarnitine. A SIL-IS is chemically identical to the analyte and co-elutes, meaning it experiences the same matrix effects. By using the peak area ratio of the analyte to the SIL-IS, the variability caused by the matrix effect is normalized.

  • Trustworthiness (Protocol):

    • Prepare three sets of samples:

      • Set A: Analyte and IS spiked in neat solution.

      • Set B: Blank matrix extract spiked with analyte and IS post-extraction.

      • Set C: Matrix spiked with analyte and IS, then extracted.

    • The matrix factor (MF) is calculated by comparing the peak area of the analyte in Set B to Set A.

    • The IS-normalized MF is calculated by comparing the peak area ratio (analyte/IS) in Set B to Set A.

    • This should be tested in at least six different lots of matrix at low and high QC concentrations.

  • Authoritative Grounding (Acceptance Criteria):

    • The coefficient of variation (CV) of the IS-normalized matrix factor across the different lots of matrix should not exceed 15%.

Calibration Curve, Linearity, and Range
  • Expertise & Experience: The calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte. The range of the curve must encompass the expected concentrations in study samples, from the LLOQ to the Upper Limit of Quantification (ULOQ). For endogenous molecules like propionylcarnitine, a surrogate matrix (e.g., stripped plasma) or the standard addition method may be necessary. However, using deuterated standards for the calibration curve in the authentic matrix is a robust approach.[11]

  • Trustworthiness (Protocol):

    • Prepare a blank sample, a zero sample (with IS only), and a minimum of six to eight non-zero calibration standards.

    • Analyze the curve and plot the peak area ratio (analyte/IS) against the nominal concentration.

    • Use a linear, weighted (typically 1/x or 1/x²) regression model.

    • The curve should be evaluated in at least three separate analytical runs.

  • Authoritative Grounding (Acceptance Criteria):

    • Correlation coefficient (r²) should be ≥ 0.99.

    • At least 75% of the standards must be within ±15% of their nominal concentration (±20% for the LLOQ).

Accuracy and Precision
  • Expertise & Experience: Accuracy describes the closeness of the measured concentration to the nominal value, while precision describes the closeness of repeated measurements (reproducibility). These are the cornerstones of method validation and are assessed using Quality Control (QC) samples prepared at multiple concentrations.

  • Trustworthiness (Protocol):

    • Prepare QCs in the same matrix as the study samples at a minimum of four levels: LLOQ, Low QC (≤3x LLOQ), Medium QC, and High QC.

    • Intra-day (Within-run): Analyze at least five replicates of each QC level in a single analytical run.

    • Inter-day (Between-run): Analyze the QC replicates across at least three different runs on different days.

  • Authoritative Grounding (Acceptance Criteria):

    • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).[10]

    • Precision: The CV should not exceed 15% (20% at the LLOQ).[10]

Table 1: Example Accuracy and Precision Data Summary

QC LevelNominal Conc. (nM)Intra-Day (n=5) Mean Conc. (nM)Intra-Day Accuracy (%)Intra-Day Precision (%CV)Inter-Day (3 runs) Mean Conc. (nM)Inter-Day Accuracy (%)Inter-Day Precision (%CV)
LLOQ10.010.8108.09.511.2112.013.1
Low30.029.197.06.228.896.08.4
Mid500515103.04.1509101.85.9
High80078998.63.579599.44.7
Stability
  • Expertise & Experience: The stability of O-propanoyl-D-carnitine in the biological matrix must be evaluated under conditions that mimic sample handling and storage. Acylcarnitines can be susceptible to enzymatic hydrolysis back to free carnitine, so understanding their stability is critical.

  • Trustworthiness (Protocol):

    • Analyze low and high QC samples after exposing them to various conditions and compare the results to freshly prepared QCs.

    • Freeze-Thaw Stability: Three cycles of freezing (e.g., -80°C) and thawing to room temperature.

    • Short-Term (Bench-Top) Stability: Stored at room temperature for a duration that exceeds the expected sample preparation time (e.g., 4-24 hours).[11]

    • Long-Term Stability: Stored at the intended storage temperature (e.g., -80°C) for a period longer than the sample collection and analysis time frame.

    • Post-Preparative Stability: Stability of the extracted sample in the autosampler.

  • Authoritative Grounding (Acceptance Criteria):

    • The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Comparison of Methodological Alternatives

The choices made during method development have a profound impact on the validation outcome.

Sample Preparation: The Clean-Up Act

The goal is to remove matrix components like proteins and phospholipids that can interfere with the analysis.

  • Protein Precipitation (PPT):

    • Mechanism: An organic solvent (e.g., acetonitrile or methanol) is added to the sample to denature and precipitate proteins.[12]

    • Pros: Simple, fast, and high-throughput. Excellent for polar analytes like propionylcarnitine.

    • Cons: Less clean; can result in significant matrix effects if not optimized.

  • Liquid-Liquid Extraction (LLE):

    • Mechanism: The analyte is partitioned between the aqueous sample and an immiscible organic solvent.

    • Pros: Provides a cleaner extract than PPT.

    • Cons: More labor-intensive, requires solvent optimization, and may have lower recovery for highly polar compounds.

  • Solid-Phase Extraction (SPE):

    • Mechanism: The analyte is retained on a solid sorbent while interferences are washed away.

    • Pros: Provides the cleanest extracts, minimizing matrix effects.

    • Cons: Most expensive and time-consuming; requires significant method development.

For O-propanoyl-D-carnitine, protein precipitation with a SIL-IS is often the most pragmatic and effective choice, balancing cleanliness with throughput.

Sample_Prep_Workflow Start Plasma Sample (e.g., 50 µL) AddIS Add Internal Standard (d3-propionylcarnitine) Start->AddIS AddSolvent Add Precipitation Solvent (e.g., 200 µL Acetonitrile) AddIS->AddSolvent Vortex Vortex Mix AddSolvent->Vortex Centrifuge Centrifuge (e.g., 10 min @ 14,000 rpm) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS System Supernatant->Inject

Caption: Typical protein precipitation workflow for plasma samples.

Chromatography: Achieving Separation
  • Reversed-Phase (RP) LC: Separates molecules based on hydrophobicity. Propionylcarnitine is very polar and has poor retention on standard C18 columns without derivatization or complex ion-pairing agents.

  • Hydrophilic Interaction Chromatography (HILIC): Employs a polar stationary phase and a high organic mobile phase, which is ideal for retaining and separating polar compounds like acylcarnitines.[11] This is often the superior choice for this application.

  • Derivatization: Chemical modification (e.g., butylation to form butyl esters) can increase the hydrophobicity of acylcarnitines, allowing for better retention on RP columns.[13][14] However, this adds an extra step to sample preparation, which can introduce variability and increase analysis time. For modern, sensitive LC-MS/MS systems, a direct HILIC approach is often preferred.[3]

Conclusion

The validation of an LC-MS/MS method for O-propanoyl-D-carnitine is a rigorous, multi-faceted process that underpins the reliability of critical data in clinical and research settings. By adhering to regulatory guidelines and understanding the scientific principles behind each validation parameter, researchers can develop robust, "fit-for-purpose" assays. The optimal approach typically involves a simple protein precipitation, the use of a stable isotope-labeled internal standard, and HILIC chromatography. This combination provides a sensitive, specific, and high-throughput method capable of generating the high-quality data required by drug development professionals and clinical scientists. A meticulously validated method is not just a regulatory requirement; it is a commitment to scientific integrity.

References

  • Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency. [Link][4]

  • Bradshaw, R., et al. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Bioanalysis. [Link][15]

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency. [Link][8]

  • van Amsterdam, P., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link][9][16]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Lambda Therapeutic Research. [Link]

  • Han, J., et al. (2025). LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma. Scientific Reports. [Link][12]

  • Bioanalytical Method Validation - Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link][5]

  • Li, K., et al. (2019). Isotope Labeling Strategies for Acylcarnitines Profile in Biological Samples by Liquid Chromatography–Mass Spectrometry. Analytical Chemistry. [Link][2]

  • Schymanski, E. L., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research. [Link][13]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. [Link][6]

  • Bioanalytical Method Validation. (Guidance for Industry). U.S. Food and Drug Administration. [Link][10]

  • FDA Announces Availability of a Final Guidance Entitled M10 Bioanalytical Method Validation. (2022). American Society for Clinical Pharmacology & Therapeutics. [Link][7]

  • Bruce, S. (2016). Comprehensive Clinical Acylcarnitines by LC-MS/MS. MSACL. [Link][14]

  • La Marca, G., et al. (2007). Rapid 2nd-tier test for measurement of 3-OH-propionic and methylmalonic acids on dried blood spots: reducing the false-positive rate for propionylcarnitine during expanded newborn screening by liquid chromatography-tandem mass spectrometry. Clinical Chemistry. [Link][1]

  • High sensitivity quantification of acylcarnitines using the SCIEX 7500 system. (n.d.). SCIEX. [Link][3]

  • Jian, W., et al. (2008). Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers. Rapid Communications in Mass Spectrometry. [Link][11]

Sources

Validation

comparing O-propanoyl-D-carnitine with acetyl-D-carnitine in vitro

Executive Summary & Mechanistic Paradigm In cellular metabolism, the stereochemistry of carnitine dictates its biological fate. While L-carnitine and its acyl derivatives are physiologically essential for the mitochondri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Paradigm

In cellular metabolism, the stereochemistry of carnitine dictates its biological fate. While L-carnitine and its acyl derivatives are physiologically essential for the mitochondrial transport of long-chain fatty acids, the D-enantiomers—Acetyl-D-carnitine and O-propanoyl-D-carnitine (commonly known as propionyl-D-carnitine[1])—are non-physiological.

For in vitro research, this lack of physiological metabolism is their greatest asset. D-carnitine derivatives act as highly stable, competitive inhibitors of L-carnitine transport systems (such as OCTN2) and acyltransferases[2]. Furthermore, recent breakthroughs have repurposed these molecules as highly specific allosteric modulators and pharmacological chaperones[3]. This guide objectively compares the in vitro utility of Acetyl-D-carnitine and O-propanoyl-D-carnitine, providing actionable protocols and comparative data to optimize your experimental design.

Mechanistic Divergence in vitro

Acetyl-D-Carnitine: The Pharmacological Chaperone

Acetyl-D-carnitine has gained significant traction in the study of lysosomal storage disorders, particularly Pompe disease. In vitro, it acts as a non-inhibitory, allosteric pharmacological chaperone for recombinant human acid α-glucosidase (rhGAA)[3]. By binding to the enzyme in the neutral pH environment of the endoplasmic reticulum, Acetyl-D-carnitine stabilizes the protein's native conformation against thermal degradation without blocking its active site, thereby enhancing its trafficking to the lysosome[4]. Historically, it has also been utilized in ocular cell models to evaluate its efficacy against cortisone-induced glaucoma[5].

O-Propanoyl-D-Carnitine: The Metabolic Antagonist

O-propanoyl-D-carnitine is primarily utilized as a metabolic antagonist and a strict negative stereocontrol. In parasitology, it demonstrates potent competitive inhibition against Trypanosoma species[6]. Because bloodstream-form trypanosomes rely heavily on glycolysis, O-propanoyl-D-carnitine interferes with L-carnitine-dependent metabolic flux and pyruvate kinase activity, ultimately starving the parasite of ATP[6]. In cardiovascular research, it is the gold-standard negative control used to validate the stereospecific cardioprotective effects of propionyl-L-carnitine during in vitro ischemia-reperfusion assays[7].

G L_Car L-Carnitine (Physiological) OCTN2 OCTN2 Transporter L_Car->OCTN2 Active Transport Mito Mitochondrial CPT System OCTN2->Mito Fatty Acid Oxidation Ac_D_Car Acetyl-D-Carnitine Ac_D_Car->OCTN2 Competitive Inhibition Ac_D_Car->Mito Inhibits Acetyltransferase Prop_D_Car O-Propanoyl-D-Carnitine Prop_D_Car->OCTN2 Competitive Inhibition Prop_D_Car->Mito Inhibits Acyltransferase

Fig 1. D-carnitine derivatives as competitive inhibitors of L-carnitine transport and metabolism.

Quantitative Comparison

To facilitate compound selection, the following table synthesizes the physicochemical properties and primary in vitro parameters of both derivatives based on current literature[1][2][3][6].

ParameterAcetyl-D-CarnitineO-Propanoyl-D-Carnitine
PubChem CID 43936612879828
Molecular Weight 203.24 g/mol 217.26 g/mol
Primary Target (in vitro) rhGAA (Allosteric Activator)Pyruvate Kinase / CPT (Inhibitor)
Mechanism of Action Protein stabilization (Chaperone)Metabolic interference / ATP depletion
Working Concentration 1.0 – 20.0 mM0.1 – 10.0 mM
Primary Application Lysosomal storage disease modelsParasitology & Ischemia negative controls

Experimental Methodologies

The following self-validating protocols detail how to deploy these stereoisomers in their respective optimal assays. Causality is embedded in the steps to ensure robust experimental design.

Protocol A: Pharmacological Chaperone Thermal Shift Assay (Acetyl-D-Carnitine)

Purpose: To quantify the allosteric stabilization of recombinant human acid α-glucosidase (rhGAA) by Acetyl-D-carnitine[3][4].

  • Enzyme Preparation: Reconstitute rhGAA in a neutral buffer (pH 7.4, 50 mM sodium phosphate). Causality: Neutral pH mimics the environment of the endoplasmic reticulum where the chaperone must initially bind the newly synthesized enzyme.

  • Compound Incubation: Aliquot the enzyme and add Acetyl-D-carnitine to achieve a final concentration gradient of 1 mM to 20 mM. Include a vehicle control and an L-carnitine positive control.

  • Thermal Stress Application: Incubate the mixtures at 37°C for 24 hours. Causality: Unchaperoned rhGAA is highly unstable at neutral pH and 37°C; this step forces the degradation of unprotected proteins, isolating the stabilizing effect of the D-isomer.

  • Activity Quantification: Shift the buffer to lysosomal conditions (pH 4.0, 50 mM sodium acetate) to activate the enzyme. Add the fluorogenic substrate 4-methylumbelliferyl-α-D-glucopyranoside (4-MUG).

  • Data Acquisition: Measure fluorescence (Excitation: 360 nm / Emission: 460 nm). Calculate the fold-increase in residual activity relative to the vehicle control.

Protocol B: Trypanosomal Glycolysis Inhibition Assay (O-Propanoyl-D-Carnitine)

Purpose: To evaluate the competitive metabolic inhibition of Trypanosoma species using O-propanoyl-D-carnitine[6].

  • Culture Preparation: Culture Trypanosoma lewisi or T. brucei in HMI-9 medium supplemented with 10% FBS at 37°C in a 5% CO2 atmosphere.

  • Compound Administration: Seed parasites at 1×105 cells/mL in 96-well plates. Administer O-propanoyl-D-carnitine at concentrations ranging from 0.1 mM to 10 mM. Causality: High concentrations are required to outcompete the endogenous L-carnitine present in the FBS supplement.

  • Incubation: Incubate the plates for 48 to 72 hours.

  • Metabolic Readout (ATP Quantification): Lyse the cells using a standard somatic cell ATP extraction buffer. Add a luciferin-luciferase reagent and measure bioluminescence. Causality: Because bloodstream trypanosomes rely exclusively on glycolysis, measuring ATP directly validates the compound's interference with pyruvate kinase and glycolytic flux.

Workflow Step1 1. In Vitro Model Selection (Fibroblasts vs. Parasitic Cultures) Step2 2. Compound Dosing & Incubation (1 - 20 mM Concentration Range) Step1->Step2 Step3A 3A. Acetyl-D-Carnitine Pharmacological Chaperone Assay Step2->Step3A Step3B 3B. O-Propanoyl-D-Carnitine Metabolic Inhibition Assay Step2->Step3B Step4A 4A. Thermal Shift & pH Stability (rhGAA Stabilization) Step3A->Step4A Step4B 4B. ATP Quantification & Parasite Replication Rate Step3B->Step4B

Fig 2. Divergent in vitro experimental workflows for Acetyl-D-Carnitine and O-Propanoyl-D-Carnitine.

Conclusion

While structurally similar, the in vitro applications of these two D-carnitine derivatives are vastly different. Acetyl-D-carnitine is the superior choice for researchers investigating protein folding, enzyme stabilization, and lysosomal storage disorders due to its potent allosteric chaperone properties[3][4]. Conversely, O-propanoyl-D-carnitine is the optimal reagent for metabolic inhibition assays and serves as an indispensable negative stereocontrol in studies validating the physiological effects of L-carnitine derivatives[6][7].

References

  • Iacono, R., et al. "Carnitine is a pharmacological allosteric chaperone of the human lysosomal α-glucosidase." National Institutes of Health (NIH).[Link]

  • "US5145871A - Use of acetyl d-carnitine in the therapeutic treatment of glaucoma, and pharmaceutical compositions useful in such treatment.
  • "O-propanoyl-D-carnitine | C10H19NO4 | CID 12879828." PubChem.[Link]

  • Roig-Zamboni, V., et al. "Pharmacological Chaperone Therapy for Pompe Disease." MDPI.[Link]

  • Huth, P. J., & Shug, A. L. "Properties of carnitine transport in rat kidney cortex slices." PubMed - NIH.[Link]

  • Manganaro, M., et al. "Activity of D-carnitine and its derivatives on Trypanosoma infections in rats and mice." Parasite.[Link]

  • De Jong, J. W., & Ferrari, R. "The Carnitine System." National Academic Digital Library of Ethiopia.[Link]

Sources

Comparative

O-Propanoyl-D-Carnitine as a Structural Negative Control in Metabolic Profiling: A Comparative Guide

In the rapidly evolving field of mitochondrial metabolism and drug development, accurately quantifying fatty acid oxidation (FAO) requires isolating the specific enzymatic activity of the Carnitine Palmitoyltransferase (...

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Author: BenchChem Technical Support Team. Date: April 2026

In the rapidly evolving field of mitochondrial metabolism and drug development, accurately quantifying fatty acid oxidation (FAO) requires isolating the specific enzymatic activity of the Carnitine Palmitoyltransferase (CPT) system. Researchers frequently rely on blank vehicle controls to establish baseline respiration; however, this is a critical methodological flaw. Vehicle controls fail to account for the osmotic stress, membrane fluidization, or non-specific receptor binding induced by the acyl-carnitine backbone.

To achieve a truly self-validating experimental system, O-propanoyl-D-carnitine —the synthetic, inactive enantiomer of the biologically active O-propanoyl-L-carnitine—serves as the ultimate structural negative control[1].

Mechanistic Causality: Why the D-Enantiomer is Essential

The transport of short- and long-chain acyl-carnitines across the mitochondrial membrane is governed by a highly stereospecific tripartite complex: CPT1, the Carnitine-Acylcarnitine Translocase (CAC/SLC25A20), and CPT2[2].

Because biological systems evolved to exclusively process L-enantiomers of carnitine derivatives[3], the D-enantiomer acts as a perfect structural decoy.

  • Active Pathway (L-Isomer): O-propanoyl-L-carnitine is readily recognized by the CAC and CPT2, facilitating the transfer of the propionyl group into the mitochondrial matrix to fuel the TCA cycle[2].

  • Metabolic Arrest (D-Isomer): O-propanoyl-D-carnitine mirrors the physical and chemical properties of the active metabolite but exhibits severe steric hindrance at the enzymatic active sites. While it may weakly bind to the outer membrane CPT1 or CAC (acting as a mild competitive inhibitor), it is fundamentally rejected by the intramitochondrial CPT2[4].

By utilizing the D-enantiomer, you ensure that any downstream metabolic flux observed in your experimental wells is strictly dependent on stereospecific enzymatic processing, rather than non-specific chemical degradation or background membrane leak.

Stereospecificity L_Carn O-propanoyl-L-carnitine (Biologically Active) CPT_System CPT1 / CAC (SLC25A20) Transporter Complex L_Carn->CPT_System Stereospecific Binding D_Carn O-propanoyl-D-carnitine (Negative Control) D_Carn->CPT_System Steric Hindrance / Competitive Binding Arrest Metabolic Arrest (No Enzymatic Processing) D_Carn->Arrest Rejected by CPT2 Mito_Ox Mitochondrial Matrix (β-Oxidation & ATP) CPT_System->Mito_Ox Translocation & Oxidation

Figure 1: Stereospecific discrimination of O-propanoyl carnitine enantiomers at the mitochondria.

Comparative Analysis of Metabolic Modulators

To objectively position O-propanoyl-D-carnitine against other alternatives (such as pharmacological inhibitors or active substrates), we must evaluate their interactions with the CPT/CAC axis. The table below summarizes the quantitative and qualitative performance of various modulators used in FAO assays.

CompoundStereochemistryCPT1/CAC Interactionβ-Oxidation ContributionPrimary Experimental Role
O-propanoyl-L-carnitine Active L-isomerHigh-affinity transport100% (Drives ATP production)Positive Control / Substrate
O-propanoyl-D-carnitine Inactive D-isomerCompetitive binding / No transport0% (Baseline noise only)Structural Negative Control
Mildronate Achiral analogCompetitive inhibitor of CACSuppresses flux (-60% to -80%)Pharmacological Control
Etomoxir Racemic mixtureIrreversible covalent binding to CPT1Complete arrest (-100%)Pathway Knockout
Self-Validating Experimental Protocol: High-Resolution Respirometry
Step-by-Step Methodology

Step 1: Cell Permeabilization Wash cultured cells (e.g., HepG2 or skeletal muscle myotubes) with a Mitochondrial Assay Solution (MAS) buffer.

  • Causality: Permeabilize the plasma membrane using 1 nM saponin. Saponin selectively extracts cholesterol from the plasma membrane, allowing direct access of exogenous carnitine substrates to the mitochondria without destroying the cholesterol-poor mitochondrial double membranes.

Step 2: Substrate Formulation Prepare equimolar solutions (typically 1–5 mM) of O-propanoyl-L-carnitine (Experimental) and O-propanoyl-D-carnitine (Control) in MAS buffer.

  • Causality: Supplement both solutions with 2 mM malate. Malate is required to generate oxaloacetate, which acts as a "spark" to accept acetyl-CoA (or propionyl-CoA derivatives) into the TCA cycle, ensuring that the TCA cycle does not become the rate-limiting step.

Step 3: Baseline Measurement Record baseline OCR in the presence of malate alone. This establishes the non-fatty acid dependent respiratory rate.

Step 4: Substrate Injection & Data Acquisition Inject the L-enantiomer into Group A wells and the D-enantiomer into Group B wells. Measure OCR dynamically for 30 minutes.

Step 5: Validation and Interpretation

  • Group A (L-isomer): Must show a significant, sustained increase in OCR (State 3 respiration).

  • Group B (D-isomer): Must remain at or slightly below the malate baseline.

  • Self-Validation Check: Any spike in Group B invalidates the run, proving that the observed oxidation in the system is not entirely CPT-dependent and is likely contaminated by background noise.

ProtocolWorkflow Prep 1. Cell Permeabilization (MAS Buffer + Saponin) Substrate 2. Substrate Injection (Equimolar Concentrations) Prep->Substrate GroupA Experimental Well: O-propanoyl-L-carnitine Substrate->GroupA GroupB Control Well: O-propanoyl-D-carnitine Substrate->GroupB Assay 3. Respirometry Assay (Seahorse XF Analyzer) GroupA->Assay Active Flux GroupB->Assay Baseline Noise Val 4. Self-Validating Output: ΔOCR isolates CPT-specific flux Assay->Val

Figure 2: Respirometry workflow using the D-enantiomer as a structural negative control.

Conclusion

Replacing standard vehicle controls with1 elevates the rigor of metabolic profiling[1]. By matching the biophysical properties of the acyl-carnitine molecule while completely eliminating its enzymatic viability, researchers can confidently isolate stereospecific mitochondrial transport and oxidation pathways, ensuring data integrity in drug discovery and metabolic phenotyping.

References
  • Source: nih.
  • Source: ficchem.
  • Title: The Mitochondrial Carnitine Acyl-carnitine Carrier (SLC25A20)
  • Source: ahajournals.

Sources

Validation

O-Propanoyl-D-Carnitine Cross-Reactivity in L-Carnitine Assays: A Comprehensive Comparison Guide

Introduction and Mechanistic Context Accurate quantification of L-carnitine and its acyl derivatives is critical in metabolic research, nutritional profiling, and pharmacokinetic studies. However, the presence of D-carni...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Context

Accurate quantification of L-carnitine and its acyl derivatives is critical in metabolic research, nutritional profiling, and pharmacokinetic studies. However, the presence of D-carnitine enantiomers—particularly acyl derivatives like O-propanoyl-D-carnitine —poses a significant analytical challenge. Because D-carnitine is biologically inactive and can competitively inhibit L-carnitine transport and carnitine acetyltransferase (CRAT) activity[5], distinguishing between these stereoisomers is paramount.

The Cross-Reactivity Challenge

O-propanoyl-D-carnitine cross-reacts in standard L-carnitine assays due to structural homology.

  • Enzymatic Assays: Rely on Carnitine Acetyltransferase (CRAT), which exhibits stereospecificity but can suffer from promiscuity at high concentrations of D-enantiomers or short-chain acyl derivatives.

  • Standard LC-MS/MS: Achieves mass-to-charge (m/z) separation but fails to resolve chiral centers without specialized columns or derivatization, leading to co-elution of O-propanoyl-L-carnitine and O-propanoyl-D-carnitine.

This guide objectively compares three primary methodologies—Enzymatic Assays, Standard LC-MS/MS, and Chiral Derivatization HPLC—evaluating their susceptibility to O-propanoyl-D-carnitine interference.

Assay Methodology Comparison

To establish a self-validating analytical system, it is crucial to understand the causality behind experimental choices. The table below summarizes the performance of each assay type when challenged with O-propanoyl-D-carnitine.

Table 1: Performance Comparison of L-Carnitine Assays
Assay TypeResolution MechanismCross-Reactivity with O-Propanoyl-D-CarnitineLimit of Detection (LOD)ThroughputCost per Sample
Standard Enzymatic (CRAT) Enzyme stereospecificityHigh (False positives at >50 µM)1–5 µMHighLow
Standard LC-MS/MS (C18) m/z and retention timeAbsolute (Co-elution)0.05 µMHighHigh
Chiral Derivatization HPLC Diastereomer formationNone (Baseline resolution)0.1 µMMediumMedium

Data Interpretation: Standard LC-MS/MS using achiral stationary phases cannot differentiate between O-propanoyl-L-carnitine and its D-enantiomer, resulting in 100% cross-reactivity. Enzymatic assays show concentration-dependent interference. Chiral derivatization is the only robust method for absolute stereoisomer resolution [4].

Experimental Workflows & Protocols

Workflow 1: Chiral Derivatization HPLC (The Gold Standard for Resolution)

To eliminate O-propanoyl-D-carnitine cross-reactivity, chiral derivatization using (+)-[1-(9-fluorenyl)-ethyl]-chloroformate ((+)-FLEC) is employed [4].

Why this works: (+)-FLEC reacts with the hydroxyl group of carnitine (after de-acylation) or interacts with specific chiral amino reagents, converting enantiomers into diastereomers. Diastereomers possess different physicochemical properties, allowing separation on standard reversed-phase C18 columns.

Step-by-Step Protocol:

  • Sample Preparation: Extract 50 µL of plasma/tissue homogenate using 200 µL of cold acetonitrile (protein precipitation). Centrifuge at 14,000 x g for 10 min.

  • Hydrolysis (Optional but recommended for total enantiomer mapping): Treat the supernatant with 0.1 M KOH at 60°C for 30 min to hydrolyze O-propanoyl-carnitine to free carnitine. Neutralize with HCl.

  • Derivatization: Add 20 µL of 5 mM (+)-FLEC in acetone and 20 µL of borate buffer (pH 8.5) to the extract.

  • Incubation: Incubate at room temperature for 20 minutes. Causality: Mild conditions prevent racemization during derivatization.

  • Quenching: Stop the reaction by adding 10 µL of 0.1 M glycine.

  • Chromatography: Inject 10 µL onto a C18 column (e.g., 150 x 4.6 mm, 3 µm). Mobile phase: Water/Acetonitrile gradient with 0.1% formic acid. Fluorescence detection (Ex: 260 nm, Em: 310 nm) [4].

Workflow 2: Standard LC-MS/MS (High Throughput, High Cross-Reactivity)

Used when samples are known to be free of D-carnitine contaminants.

Step-by-Step Protocol:

  • Extraction: Spike sample with internal standard (d3-O-propanoyl-L-carnitine). Extract with methanol.

  • Separation: HILIC or C8 column. Isocratic elution (Acetonitrile/10 mM Ammonium Acetate).

  • Detection: ESI+ mode. Monitor MRM transition m/z 218.1 -> 85.1 (Propanoylcarnitine). Note: O-propanoyl-D-carnitine will yield the exact same MRM transition and retention time, leading to overestimation if present.

Visualizations

Diagram 1: Analytical Workflow Decision Matrix

The following diagram illustrates the logical decision-making process for selecting an assay based on the suspected presence of O-propanoyl-D-carnitine.

AssayDecision Start Sample Contains O-Propanoyl-D-Carnitine? Yes Yes / Unknown Start->Yes No No (Pure L-Isomer) Start->No Deriv Chiral Derivatization HPLC / LC-MS Yes->Deriv Prevents Cross-Reactivity Standard Standard LC-MS/MS or Enzymatic Assay No->Standard Cost & Time Efficient Result1 Baseline Resolution of Enantiomers Deriv->Result1 Result2 High Throughput Accurate L-Carnitine Quant Standard->Result2

Caption: Decision matrix for L-carnitine assay selection based on D-enantiomer presence.

Diagram 2: Mechanistic Pathway of Enzymatic Cross-Reactivity

This diagram maps how O-propanoyl-D-carnitine interferes with the Carnitine Acetyltransferase (CRAT) enzymatic assay.

EnzymaticInterference LCarn O-Propanoyl-L-Carnitine CRAT Carnitine Acetyltransferase (CRAT) LCarn->CRAT High Affinity DCarn O-Propanoyl-D-Carnitine DCarn->CRAT Low Affinity Binding Inhibition Competitive Inhibition (False Lows) DCarn->Inhibition Blocks Active Site Promiscuity Enzyme Promiscuity (False Highs) DCarn->Promiscuity High Conc. Product Signal Generation (NADH / CoA-SH) CRAT->Product Primary Reaction Promiscuity->Product Aberrant Signal

Caption: Mechanistic pathways of O-propanoyl-D-carnitine interference in CRAT-based assays.

Conclusion

For rigorous pharmacokinetic or metabolic profiling where chiral inversion or D-carnitine contamination is possible, standard LC-MS/MS and enzymatic assays are insufficient due to severe cross-reactivity. As demonstrated, implementing a chiral derivatization step (e.g., using (+)-FLEC) transforms enantiomers into separable diastereomers, providing a self-validating, robust method for accurate L-carnitine quantification [4].

References

  • US8709819B2 - Preparation and its use of derivatization reagent for detecting L-carnitine or D-carnitine. Google Patents. 1

  • Involvement of Coenzyme A Esters and Two New Enzymes, an Enoyl-CoA Hydratase and a CoA-Transferase, in the Hydration of Crotonobetaine to l-Carnitine by Escherichia coli. Biochemistry - ACS Publications. 2

  • Chiral Recognition of Carnitine Enantiomers Using Graphene Oxide-Modified Cadmium Telluride Quantum Dots. MDPI. 3

  • Determination of L-carnitine in milk products by HPLC-fluorescence detection with pre-column derivatization. ResearchGate. 4

  • Carnitine is a pharmacological allosteric chaperone of the human lysosomal α-glucosidase. Taylor & Francis. 5

Sources

Comparative

A Senior Application Scientist's Guide to the Accurate Quantification of O-Propanoyl-D-Carnitine: A Comparison of Isotopic Labeling Methodologies

For researchers in drug development and metabolic disease, the accurate quantification of acylcarnitines like O-propanoyl-D-carnitine is paramount. These molecules serve as critical biomarkers for mitochondrial function...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers in drug development and metabolic disease, the accurate quantification of acylcarnitines like O-propanoyl-D-carnitine is paramount. These molecules serve as critical biomarkers for mitochondrial function and inborn errors of metabolism.[1][2] The gold-standard for their analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique whose accuracy hinges on the effective use of isotopic labeling.

This guide provides an in-depth comparison of the primary isotopic labeling strategies for O-propanoyl-D-carnitine quantification. We will move beyond simple protocols to explore the causality behind methodological choices, examine the self-validating systems that ensure data integrity, and present the experimental data that underpins these trusted approaches.

The Foundational Principle: Stable Isotope Dilution (SID)

The most reliable method for quantifying endogenous compounds in complex biological matrices is Stable Isotope Dilution (SID).[1][3] This technique involves adding a known quantity of a stable isotope-labeled version of the analyte—the internal standard (IS)—to the sample at the earliest stage of preparation.[4]

The core strength of this method is its intrinsic ability to self-correct. The isotopically labeled standard is chemically identical to the endogenous analyte and thus behaves identically during sample extraction, derivatization, chromatography, and ionization. Any sample loss or variation in instrument response will affect both the analyte and the internal standard equally. Therefore, the ratio of the analyte's signal to the standard's signal remains constant, providing a highly accurate and precise measurement.[1] The American College of Medical Genetics and Genomics (ACMG) recognizes the use of stable-isotope internal standards as crucial for compensating for losses during sample preparation.[4]

Two dominant strategies have emerged for implementing SID in O-propanoyl-D-carnitine analysis:

  • The Pre-labeled Standard Approach: Utilizing a chemically synthesized, pre-labeled O-propanoyl-D-carnitine standard.

  • The Post-extraction Derivatization Approach: Labeling all carboxyl-containing molecules (including O-propanoyl-D-carnitine) with an isotopic tag after extraction.

We will now compare these two methodologies.

Method 1: The Pre-labeled Internal Standard Approach

This is the most direct and widely adopted method for acylcarnitine analysis. It involves spiking the biological sample (e.g., plasma, dried blood spot) with a commercially available, high-purity deuterated or ¹³C-labeled O-propanoyl-D-carnitine standard, such as propionyl-L-carnitine-(N-methyl-d₃).[5][6]

Workflow & Chemical Principle

The workflow is straightforward, designed for high-throughput and robust clinical and research applications. The key is the addition of the labeled standard at the very beginning of the process.

cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, DBS) Spike Spike with Known Amount of d₃-Propanoyl-Carnitine (IS) Sample->Spike Extract Protein Precipitation & Acylcarnitine Extraction (e.g., Acidified Acetonitrile) Spike->Extract LC HILIC or C18 LC Separation Extract->LC Supernatant Injection MS ESI-MS/MS Detection (MRM or Precursor Ion Scan) LC->MS Supernatant Injection Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Quant Quantify Against Calibration Curve Ratio->Quant cluster_sample Sample Preparation cluster_derivatization Isotopic Labeling cluster_analysis Instrumental Analysis Sample Biological Sample (e.g., DBS) Extract Two-step Extraction of Acylcarnitines Sample->Extract Deriv Derivatize Extract with ¹³C₆-3-Nitrophenylhydrazine (3NPH) Extract->Deriv Dried Extract LC Reversed-Phase (C18) LC Separation Deriv->LC MS ESI-MS/MS Detection (MRM of Derivatized Ions) LC->MS

Sources

Validation

comparative toxicity of D- vs L- isomers of propionylcarnitine

Title: Comparative Toxicity and Metabolic Efficacy of D- vs. L-Propionylcarnitine Isomers: A Technical Guide 1.

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Toxicity and Metabolic Efficacy of D- vs. L-Propionylcarnitine Isomers: A Technical Guide

1. Introduction: The Stereospecificity of Carnitine Metabolism In drug development and metabolic research, the stereochemistry of carnitine derivatives dictates the boundary between therapeutic efficacy and profound cellular toxicity. Propionylcarnitine, a short-chain acylcarnitine, exists as two enantiomers: L-propionylcarnitine (L-PC) and D-propionylcarnitine (D-PC). While L-PC is a biologically active, naturally occurring anaplerotic agent that supports mitochondrial bioenergetics, D-PC acts as a toxic xenobiotic[1]. Understanding the comparative toxicity of these isomers is critical for formulating safe therapeutics, avoiding chiral contamination, and developing robust in vitro models of metabolic dysfunction.

2. Mechanistic Divergence: Anaplerosis vs. Competitive Inhibition The stark contrast in the toxicity profiles of L-PC and D-PC stems from their interaction with the cellular carnitine shuttle system—specifically the Organic Cation/Carnitine Transporter 2 (OCTN2) and the Carnitine Palmitoyltransferase (CPT) / Carnitine Acetyltransferase (CAT) enzymatic axis.

  • L-Propionylcarnitine (The Protective Isomer): L-PC readily enters the mitochondria, where CAT converts it into propionyl-CoA and free L-carnitine. Propionyl-CoA is further metabolized into succinyl-CoA, directly replenishing the Krebs cycle without consuming ATP (anaplerosis). This mechanism underpins L-PC's protective effects against ischemia-reperfusion injury and drug-induced nephrotoxicity[2],[3].

  • D-Propionylcarnitine (The Toxic Isomer): D-PC is not biologically utilized for energy. Instead, it exerts its toxicity through competitive antagonism. D-PC competes with endogenous L-carnitine for cellular uptake and inhibits CPT/CAT enzymes[4],[5]. This blockade depletes intracellular L-carnitine pools, halts long-chain fatty acid beta-oxidation, and triggers the accumulation of toxic lipid intermediates (lipotoxicity), ultimately leading to ATP depletion and apoptosis[1]. Because of this reliable mechanism of toxicity, D-isomers of carnitine are routinely utilized in experimental pharmacology to induce severe carnitine deficiency models[4],[5].

G LPC L-Propionylcarnitine (Active Isomer) CAT Carnitine Acetyltransferase (CAT) LPC->CAT Substrate Binding CPT Carnitine Palmitoyltransferase (CPT) LPC->CPT Enhances Transport DPC D-Propionylcarnitine (Toxic Isomer) DPC->CAT Competitive Inhibition DPC->CPT Blocks L-Carnitine Toxicity Carnitine Depletion & Lipotoxicity DPC->Toxicity Accumulation Energy Beta-Oxidation & ATP Production CAT->Energy CPT->Energy

Metabolic divergence of Propionylcarnitine isomers at the CPT/CAT enzymatic axis.

3. Comparative Toxicity Profiles To objectively evaluate the two isomers, we must look at their quantitative and qualitative impacts on cellular homeostasis. The table below summarizes the divergent physiological and toxicological parameters based on established literature[1],[5],[2].

ParameterL-Propionylcarnitine (L-PC)D-Propionylcarnitine (D-PC)
Biological Role Active anaplerotic metaboliteXenobiotic / Competitive inhibitor
Enzymatic Affinity High (Acts as a native substrate)High (Acts as a competitive inhibitor)
Impact on Beta-Oxidation Enhances and sustainsSuppresses (via L-carnitine depletion)
ATP/ADP Ratio Increases (Replenishes Krebs cycle)Decreases (Induces energy failure)
Cellular Toxicity Protective (Anti-apoptotic, Antioxidant)High (Induces lipotoxicity, oxidative stress)
Primary Application Therapeutic (Cardiovascular, Renal protection)Experimental (Induction of carnitine deficiency)

4. Experimental Protocol: Evaluating Stereoisomer-Specific Hepatotoxicity To rigorously compare the toxicity of D-PC versus the efficacy of L-PC, researchers must employ a self-validating experimental system. The following protocol is designed to establish causality: it measures the upstream molecular trigger (carnitine depletion), the functional consequence (metabolic failure), and the terminal phenotypic outcome (ATP loss).

Objective: Quantify the divergent impacts of equimolar L-PC and D-PC on mitochondrial beta-oxidation and cellular viability in primary human hepatocytes.

Step-by-Step Methodology:

  • Cell Culture & Isomer Dosing:

    • Seed primary human hepatocytes in collagen-coated 96-well plates at a density of 5×104 cells/well.

    • Treat cells with vehicle (Control), 1 mM L-PC, or 1 mM D-PC for 48 hours. (Rationale: 1 mM is sufficient to saturate OCTN2 transporters, forcing a competitive interaction at the membrane).

  • Validation of Target Engagement (Intracellular Carnitine Quantification):

    • Lyse a subset of wells using 80% cold methanol.

    • Analyze lysates via LC-MS/MS to quantify free L-carnitine and short-chain acylcarnitines.

    • Causality Check: D-PC treated cells must show a >50% reduction in endogenous free L-carnitine compared to controls, validating that D-PC successfully blocked L-carnitine uptake[1].

  • Functional Consequence (Real-Time Beta-Oxidation Assay):

    • Wash the remaining cells and transition to a substrate-limited assay medium.

    • Utilize a Seahorse XF Analyzer to measure the Oxygen Consumption Rate (OCR). Inject exogenous palmitate to stimulate long-chain fatty acid oxidation.

    • Causality Check: L-PC treated cells will exhibit sustained or elevated OCR. D-PC treated cells will fail to increase OCR upon palmitate injection due to CPT1 inhibition and carnitine starvation.

  • Terminal Toxicity (ATP/ADP Ratio Measurement):

    • Following the Seahorse assay, lyse cells and apply a bioluminescence-based ATP detection reagent (e.g., CellTiter-Glo).

    • Measure luminescence to quantify total ATP.

    • Causality Check: The inability of D-PC treated cells to oxidize lipids will result in a significant collapse of the ATP pool compared to L-PC, confirming terminal metabolic toxicity[5].

5. Conclusion The comparative analysis of propionylcarnitine isomers highlights a fundamental principle in pharmacology: stereochemistry dictates biological destiny. L-propionylcarnitine is a potent therapeutic tool capable of rescuing cells from metabolic distress. Conversely, D-propionylcarnitine is a toxicological agent that systematically dismantles cellular energy production by starving the mitochondria of essential L-carnitine. Drug development professionals must ensure rigorous chiral purity in carnitine-based therapeutics, as even minor D-isomer contamination can competitively blunt efficacy and introduce insidious metabolic toxicity.

6. References

  • Title: Propionylcarnitine | C10H19NO4 | CID 107738 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Functional differences between l- and d-carnitine in metabolic regulation evaluated using a low-carnitine Nile tilapia model Source: British Journal of Nutrition - Cambridge University Press URL: [Link]

  • Title: Increased urinary losses of carnitine and decreased intramitochondrial coenzyme A in gentamicin-induced acute renal failure in rats Source: Nephrology Dialysis Transplantation - Oxford Academic URL: [Link]

  • Title: Protective effect of L-propionylcarnitine in chronic cyclosporine-a induced nephrotoxicity Source: PubMed - National Institutes of Health (NIH) URL: [Link]

  • Title: Carnitine deficiency and oxidative stress provoke cardiotoxicity in an ifosfamide-induced Fanconi Syndrome rat model Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL: [Link]

Comparative

A Comparative Guide to the Validation of Enantiomeric Purity in O-Propanoyl-D-carnitine Reference Standards

Introduction: The Criticality of Enantiomeric Purity in Propionylcarnitine O-propanoyl-L-carnitine, the biologically active enantiomer, plays a crucial role in cellular energy metabolism by facilitating the transport of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Enantiomeric Purity in Propionylcarnitine

O-propanoyl-L-carnitine, the biologically active enantiomer, plays a crucial role in cellular energy metabolism by facilitating the transport of long-chain fatty acids into the mitochondria for beta-oxidation.[1][2] It is investigated for its therapeutic potential in various cardiovascular diseases.[2][3] Conversely, its mirror image, O-propanoyl-D-carnitine, is considered an impurity and may exhibit different pharmacological and toxicological profiles. The U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities in new drug substances, with specific emphasis on stereoisomeric composition.[4][5][6][7] According to these guidelines, the presence of the undesired enantiomer must be carefully controlled and quantified to ensure the safety and efficacy of the final drug product.[8][9] This guide provides a comprehensive comparison of analytical methodologies for the validation of enantiomeric purity in O-propanoyl-D-carnitine reference standards, offering researchers and drug development professionals the insights needed to select and implement the most appropriate techniques.

Regulatory Framework: Setting the Acceptance Criteria

The ICH Q3A(R2) guideline for impurities in new drug substances provides a framework for reporting, identifying, and qualifying impurities.[4][5] For enantiomeric impurities, the thresholds for reporting and identification are often determined by the maximum daily dose of the drug.[8] It is crucial to develop and validate analytical procedures that are sensitive and accurate enough to quantify the D-enantiomer at or below these established thresholds. Acceptance criteria for the enantiomeric purity of the reference standard itself should be even more stringent to ensure its suitability for accurately quantifying the impurity in drug substance batches.[7]

Comparative Analysis of Analytical Methodologies

The validation of enantiomeric purity necessitates the use of analytical techniques capable of discriminating between stereoisomers. This section provides a comparative overview of the most effective methods for the chiral separation and quantification of O-propanoyl-D-carnitine.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the separation of enantiomers in the pharmaceutical industry.[10] It can be employed in two primary modes: direct and indirect separation.

  • Direct Chiral HPLC: This approach utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs are widely used and have shown success in separating carnitine derivatives.[11]

  • Indirect Chiral HPLC: In this method, the enantiomers are derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. Reagents such as (+)-1-(9-fluorenyl)-ethyl chloroformate ((+)-FLEC) have been successfully used for the analysis of carnitine enantiomers.[12][13][14] This method can offer enhanced sensitivity, particularly with fluorescent derivatizing agents.[13]

Workflow for Chiral HPLC Method Development:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Analysis Prep Prepare Standard & Sample Solutions Deriv Derivatization (Indirect Method) Prep->Deriv If applicable Screen Screen CSPs & Mobile Phases Deriv->Screen Optimize Optimize Separation Parameters (Flow Rate, Temperature, Gradient) Screen->Optimize Select best conditions Validate Method Validation (ICH Q2(R1)) Optimize->Validate Integrate Peak Integration Validate->Integrate Quantify Quantify Enantiomeric Purity Integrate->Quantify

Caption: Workflow for Chiral HPLC Method Development.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in terms of speed and reduced solvent consumption.[15][16] Utilizing supercritical CO2 as the primary mobile phase component results in lower viscosity and higher diffusivity, leading to faster separations and higher efficiency.[11][17] Polysaccharide-based chiral stationary phases are also commonly used in SFC.[11] For many pharmaceutical compounds, SFC is now considered the primary method for chiral separations.[11]

Workflow for Chiral SFC Method Development:

SFC_Workflow cluster_prep_sfc Sample Preparation cluster_analysis_sfc Chromatographic Analysis cluster_data_sfc Data Analysis Prep_SFC Dissolve Standard & Sample in Co-solvent Screen_SFC Screen CSPs & Co-solvents Prep_SFC->Screen_SFC Optimize_SFC Optimize Backpressure, Temperature, Co-solvent Gradient Screen_SFC->Optimize_SFC Select best conditions Validate_SFC Method Validation Optimize_SFC->Validate_SFC Integrate_SFC Peak Integration Validate_SFC->Integrate_SFC Quantify_SFC Quantify Enantiomeric Purity Integrate_SFC->Quantify_SFC

Caption: Workflow for Chiral SFC Method Development.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that requires minimal sample and solvent consumption.[18][19] For chiral separations of carnitine derivatives, cyclodextrins are commonly used as chiral selectors in the background electrolyte.[18][20] Derivatization with a chromophore or fluorophore, such as 9-fluorenylmethyl chloroformate (FMOC), can enhance detection sensitivity.[20][21] Coupling CE with mass spectrometry (CE-MS) can provide even greater sensitivity and selectivity.[21]

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy in the presence of a chiral solvating agent (CSA) can be a powerful tool for the direct determination of enantiomeric excess (%ee).[22][23] The CSA forms diastereomeric complexes with the enantiomers, which can lead to distinct chemical shifts in the NMR spectrum.[23][24] The ratio of the integrated peak areas of the resolved signals corresponds directly to the enantiomeric ratio. This method is particularly useful as it does not require chromatographic separation.[25]

Vibrational Circular Dichroism (VCD)

VCD is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[26][27] The resulting spectrum is unique to a specific enantiomer. By comparing the experimental VCD spectrum of a sample to the spectra of the pure enantiomers (or to theoretically calculated spectra), the absolute configuration and enantiomeric purity can be determined.[28][29][30] VCD is a powerful tool for confirming the absolute configuration of the reference standard itself.[27][29]

Performance Comparison of Analytical Methodologies

Methodology Principle Advantages Disadvantages Typical Application
Chiral HPLC Differential interaction with a chiral stationary phase or separation of diastereomeric derivatives.Well-established, robust, widely available.Can be time-consuming, uses significant amounts of organic solvents.Routine quality control, purity testing.
Chiral SFC Differential interaction with a CSP using a supercritical fluid mobile phase.Fast, high-throughput, reduced solvent consumption, "greener" chemistry.[16][17]Higher initial instrument cost.High-throughput screening, preparative separations.
Chiral CE Differential migration in an electric field in the presence of a chiral selector.High resolution, minimal sample and solvent usage.Can have lower sensitivity, reproducibility can be challenging.Orthogonal method for purity confirmation.
NMR with CSAs Formation of diastereomeric complexes leading to distinct NMR signals.Direct measurement of enantiomeric excess, no separation required.[31]Requires higher sample concentration, CSA may not resolve all enantiomers.Rapid determination of enantiomeric purity.
VCD Differential absorption of circularly polarized infrared light.Absolute configuration determination, no derivatization required.[29]Specialized instrumentation required, can be less sensitive for trace impurities.Confirmation of absolute configuration of the reference standard.

Experimental Protocols

Protocol 1: Chiral SFC for Enantiomeric Purity of O-Propanoyl-D-carnitine

This protocol provides a starting point for developing a chiral SFC method.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the O-propanoyl-D-carnitine reference standard in methanol at a concentration of 1 mg/mL.

    • Prepare a resolution solution containing both O-propanoyl-D-carnitine and O-propanoyl-L-carnitine at 0.5 mg/mL each in methanol.

  • SFC System and Conditions:

    • Instrument: Analytical SFC system with a UV detector.

    • Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak series).

    • Mobile Phase A: Supercritical CO2.

    • Mobile Phase B: Methanol with a suitable additive (e.g., 0.1% triethylamine).

    • Gradient: 5% to 40% B over 5 minutes.

    • Flow Rate: 3 mL/min.

    • Backpressure: 150 bar.

    • Column Temperature: 40 °C.

    • Detection: UV at 210 nm.

  • System Suitability:

    • Inject the resolution solution.

    • The resolution between the two enantiomer peaks should be ≥ 2.0.

    • The tailing factor for each peak should be ≤ 1.5.

  • Analysis and Data Processing:

    • Inject the O-propanoyl-D-carnitine reference standard solution.

    • Integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric purity as: % Purity = (Area of D-enantiomer / (Area of D-enantiomer + Area of L-enantiomer)) * 100

Protocol 2: NMR with a Chiral Solvating Agent

This protocol outlines a general procedure for determining enantiomeric excess using NMR.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the O-propanoyl-D-carnitine reference standard into an NMR tube.

    • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl3).

    • Acquire a standard ¹H NMR spectrum.

    • Add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol).

    • Gently mix the sample.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum of the sample with the CSA.

    • Optimize acquisition parameters (e.g., number of scans) to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Identify a proton signal that shows clear separation (splitting) into two distinct peaks corresponding to the two enantiomers.

    • Carefully integrate the areas of these two peaks.

    • Calculate the enantiomeric excess (%ee) as: %ee = |(Integral of major enantiomer - Integral of minor enantiomer) / (Integral of major enantiomer + Integral of minor enantiomer)| * 100

Conclusion: A Multi-faceted Approach to Ensuring Purity

The validation of the enantiomeric purity of an O-propanoyl-D-carnitine reference standard is a critical step in pharmaceutical development. While chiral HPLC remains a reliable and widely used technique, modern methods like chiral SFC offer significant improvements in speed and sustainability. For orthogonal verification and a deeper understanding of the reference material, spectroscopic methods such as NMR with chiral solvating agents and Vibrational Circular Dichroism provide invaluable information. A comprehensive approach, often employing a primary chromatographic method and a secondary spectroscopic or alternative chromatographic technique, provides the highest level of confidence in the quality and purity of the reference standard. This ensures the accuracy of subsequent analytical testing and ultimately contributes to the safety and efficacy of the final drug product.

References

  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

  • AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. [Link]

  • Aboul-Enein, H. Y., Rothchild, R., & Sinnema, A. (2006). NMR Studies Of Drugs. Chiral Solvating Agents for Direct Determination of Enantiomeric Excess of the Cardiac Antiarrhythmic, Mexiletine. Spectroscopy Letters, 25(8), 1147-1155. [Link]

  • Gobec, F. J., et al. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. Organic Letters, 18(9), 2058-2061. [Link]

  • Buma, W. J., et al. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • Speybrouck, D., & Thomas, S. (n.d.). Use of SFC for Chiral separation in Pharmaceutical Industry. Chromedia. [Link]

  • Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(4), 256-270. [Link]

  • Vogt, C., Georgi, G., & Werner, G. (1995). Determination of the Enantiomeric Purity of L-Carnitine and Acetyl-L-Carnitine by Chiral Liquid Chromatography. Chromatographia, 40(5-6), 282-286. [Link]

  • Freedman, T. B., et al. (2008). Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. Natural Product Communications, 3(3), 453-464. [Link]

  • García-Campaña, A. M., et al. (2009). Development of a CE-MS(2) method for the enantiomeric separation of L/D-carnitine: application to the analysis of infant formulas. Electrophoresis, 30(2), 337-348. [Link]

  • Li, S., et al. (2018). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers, 5(11), 1775-1782. [Link]

  • Mardones, C., et al. (1999). Enantiomeric separation of D- and L-carnitine by integrating on-line derivatization with capillary zone electrophoresis. Journal of Chromatography A, 849(2), 609-616. [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • BioTools. (n.d.). Absolute Configuration by VCD. [Link]

  • Labuta, J., et al. (2021). Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Chemosensors, 9(9), 259. [Link]

  • ICH. (2006). Impurities in New Drug Products Q3B(R2). [Link]

  • Albreht, A., Zupančič, B., & Vovk, I. (2014). A novel derivatization procedure and chiral gas chromatographic method for enantiomeric purity screening of L-carnitine. Acta Chimica Slovenica, 61(4), 889-893. [Link]

  • Pharmaceutical Technology. (2026). Supercritical Fluid Chiral Separations. [Link]

  • Waters. (n.d.). Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library. [Link]

  • Cai, P., et al. (2021). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. Chemical Science, 12(15), 5438-5446. [Link]

  • Kumar, A., et al. (2021). A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. Journal of Separation Science, 44(18), 3436-3453. [Link]

  • Wang, Y., et al. (2020). Research on Separation and Determination of Carnitine Enantiomers in Health Foods Based on Ultra-performance Convergence Chromatography. Journal of Instrumental Analysis, 39(1), 89-94. [Link]

  • Albreht, A., Zupančič, B., & Vovk, I. (2014). A Novel Derivatization Procedure and Chiral Gas Chromatographic Method for Enantiomeric Purity Screening of L-Carnitine. ResearchGate. [Link]

  • Freimüller, S., & Altorfer, H. (2002). A Chiral HPLC Method for the Determination of Low Amounts of D-carnitine in L-carnitine After Derivatization With (+)-FLEC. Journal of Pharmaceutical and Biomedical Analysis, 30(2), 251-262. [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]

  • Buma, W. J., et al. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]

  • FDA. (1992). Development of New Stereoisomeric Drugs. [Link]

  • Bartels, G. L., et al. (1998). Propionyl-L-carnitine. A review of its therapeutic potential in peripheral arterial disease. Drugs & Aging, 13(3), 225-237. [Link]

  • Stinson, S. C. (1992). FDA issues flexible policy on chiral drugs. Chemical & Engineering News, 70(22), 7. [Link]

  • FDA. (2008). Guidance for Industry Q3A Impurities in New Drug Substances. [Link]

  • Scite. (n.d.). Enantiomeric separation of D/L-carnitine using HPLC and CZE after derivatization. [Link]

  • Sousa, M. E., et al. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Molecules, 28(14), 5489. [Link]

  • Varesio, E., & Veuthey, J. L. (1995). Enantiomeric separation by capillary electrophoresis using a soluble neutral beta-cyclodextrin polymer. Journal of Chromatography A, 717(1-2), 219-228. [Link]

  • Scriba, G. K. A. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Molecules, 27(20), 7058. [Link]

  • Pharmaffiliates. (n.d.). Levocarnitine-impurities. [Link]

  • Broderick, T. L., et al. (1992). Propionyl l-Carnitine Improvement of Hypertrophied Heart Function Is Accompanied by an Increase in Carbohydrate Oxidation. Circulation Research, 71(5), 1083-1089. [Link]

  • Mingorance, C., et al. (2011). Pharmacological effects and clinical applications of propionyl-L-carnitine. Nutrition and Metabolism, 8, 30. [Link]

  • Vanella, A., et al. (2000). L-Propionyl-carnitine as superoxide scavenger, antioxidant, and DNA cleavage protector. Cell Biology and Toxicology, 16(2), 99-104. [Link]

  • precisionFDA. (n.d.). PROPIONYL-DL-CARNITINE. [Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling O-propanoyl-D-carnitine

Comprehensive Handling and Safety Guide: O-propanoyl-D-carnitine This guide provides essential safety and handling protocols for O-propanoyl-D-carnitine, tailored for researchers and professionals in laboratory settings....

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Handling and Safety Guide: O-propanoyl-D-carnitine

This guide provides essential safety and handling protocols for O-propanoyl-D-carnitine, tailored for researchers and professionals in laboratory settings. While O-propanoyl-D-carnitine and its analogs are not classified as hazardous substances under most regulations[1][2], this document establishes a framework of best practices rooted in the principle of minimizing chemical exposure. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining experimental integrity.

Core Safety Principles: Risk Assessment and Mitigation

The primary risks associated with handling O-propanoyl-D-carnitine in its solid form are mechanical irritation to the eyes and respiratory tract from dust, and potential effects from incidental skin contact or ingestion. Although toxicological properties have not been thoroughly investigated[3], related carnitine compounds have been shown to cause skin and eye irritation[4][5]. Therefore, a conservative approach based on standard chemical hygiene practices is mandatory.

Our operational philosophy is to treat all chemical compounds, regardless of their documented hazard level, with a consistent and high level of care. This involves a multi-layered approach to safety, prioritizing engineering controls, supplemented by appropriate personal protective equipment (PPE), and reinforced by rigorous procedural adherence.

Personal Protective Equipment (PPE) Protocol

PPE is a critical barrier between the researcher and the chemical. The selection and use of appropriate PPE must be based on a thorough risk assessment of the procedures being performed.

Primary Engineering Controls: The First Line of Defense

Before any handling, engineering controls must be in place. All procedures that may generate dust or aerosols, such as weighing or preparing solutions, must be performed within a certified chemical fume hood or a ventilated enclosure to ensure adequate ventilation[6][7][8].

Standard and Task-Specific PPE Requirements

The following table summarizes the required PPE for handling O-propanoyl-D-carnitine.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Compound ANSI Z87.1 compliant safety glasses with side shields or goggles.Nitrile gloves.Laboratory coat.Recommended if outside a ventilated enclosure or if dust is visible. (N95 minimum)
Preparing Solutions ANSI Z87.1 compliant safety glasses with side shields or goggles.Nitrile gloves.Laboratory coat.Not typically required when performed in a fume hood.
General Laboratory Use ANSI Z87.1 compliant safety glasses with side shields.Nitrile gloves.Laboratory coat.Not required.
  • Eye and Face Protection : To prevent contact with dust or splashes, safety glasses conforming to EN166 or NIOSH standards are mandatory[3][6].

  • Hand Protection : Nitrile gloves should be worn at all times. Gloves must be inspected for integrity before use. Employ proper glove removal technique to prevent skin contamination and dispose of them in accordance with applicable laws[3][6].

  • Body Protection : A clean, buttoned laboratory coat is required to protect against skin contact and contamination of personal clothing[6].

  • Respiratory Protection : While not typically necessary under normal conditions with proper engineering controls, a NIOSH-approved respirator (e.g., N95) should be used if dust formation is unavoidable or if ventilation is inadequate[6][7].

Standard Operating Procedure: From Receipt to Use

This section provides a step-by-step workflow for the safe handling of O-propanoyl-D-carnitine. The causality behind these steps is to create a controlled environment that minimizes the risk of exposure and contamination at every stage.

Pre-Handling Preparations
  • Verify Chemical Identity : Confirm the product is O-propanoyl-D-carnitine by checking the container label against the order information.

  • Designate a Work Area : All handling should occur in a designated area within a chemical fume hood.

  • Assemble Materials : Gather all necessary equipment (spatulas, weigh boats, glassware, solvent) before starting.

  • Inspect PPE : Don the required PPE as outlined in Section 2, ensuring each item is free of defects.

Step-by-Step Handling Workflow
  • Weighing the Compound :

    • Place a tared weigh boat on the analytical balance inside the ventilated enclosure.

    • Carefully transfer the desired amount of O-propanoyl-D-carnitine powder using a clean spatula. Avoid creating dust.

    • Securely close the main container immediately after dispensing.

  • Preparing the Solution :

    • Place a beaker or flask containing the appropriate solvent on a stir plate within the fume hood.

    • Gently add the weighed O-propanoyl-D-carnitine to the solvent while stirring to facilitate dissolution and prevent clumping.

    • Rinse the weigh boat with a small amount of solvent and add it to the bulk solution to ensure a complete transfer.

  • Post-Handling :

    • Decontaminate all surfaces and equipment.

    • Properly dispose of all waste materials as described in Section 5.

    • Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.

    • Wash hands thoroughly with soap and water[7].

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling Start Start Prep_Area Prepare Workspace & Materials Start->Prep_Area Don_PPE Don Appropriate PPE Prep_Area->Don_PPE Weigh Weigh Solid Compound Don_PPE->Weigh Dissolve Prepare Solution Weigh->Dissolve Experiment Use in Experiment Dissolve->Experiment Decontaminate Decontaminate Workspace Experiment->Decontaminate Dispose Segregate & Dispose Waste Decontaminate->Dispose Doff_PPE Doff PPE Dispose->Doff_PPE Wash Wash Hands Doff_PPE->Wash End End Wash->End

Caption: Standard workflow for handling O-propanoyl-D-carnitine.

Emergency Procedures and Spill Management

Accidental Exposure

In the event of an exposure, immediate action is critical.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek prompt medical attention[1][9].

  • Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water[3].

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek medical attention[1][3].

  • Ingestion : Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention[1][9].

Spill Response
  • Evacuate and Secure : Alert others in the area and restrict access.

  • Don PPE : Wear the appropriate PPE, including respiratory protection if the spill involves a significant amount of powder.

  • Contain and Clean :

    • For solid spills, gently sweep up the material to avoid creating dust. Place it into a suitable, sealed container labeled for chemical waste disposal[6][8].

    • Clean the spill area with an appropriate solvent and decontaminate.

Decontamination and Waste Disposal Plan

Proper disposal is a legal and ethical responsibility to protect both personnel and the environment.

  • Decontamination : All work surfaces and equipment should be thoroughly decontaminated after use.

  • Waste Disposal :

    • Do not dispose of O-propanoyl-D-carnitine or its solutions down the drain[6][7].

    • Collect all solid and liquid waste in clearly labeled, sealed containers.

    • Contaminated consumables (e.g., gloves, weigh boats, pipette tips) must also be disposed of as chemical waste.

    • Arrange for disposal through a licensed professional waste disposal company, following all local and national regulations[3][6].

References

  • Safety Data Sheet: L-(-)-Carnitine, 98.5%. (2019). Chemos GmbH&Co.KG. Retrieved from [Link]

  • Safety Data Sheet: L-Carnitine. (n.d.). Carl ROTH. Retrieved from [Link]

  • Safety Data Sheet: Propionyl-L-carnitine hydrochloride. (2020). Chemos GmbH&Co.KG. Retrieved from [Link]

  • Carnitine / Acylcarnitines Dried Blood Spots LC-MS/MS Analysis Kit User Manual. (n.d.). Zivak Technologies. Retrieved from [Link]

  • SAFETY DATA SHEET. (2023). Fisher Scientific. Retrieved from [Link]

Sources

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